AMG28
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H25NO3S |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
6-(6-isothiocyanatohexoxy)-9-(2-methylphenyl)xanthen-3-one |
InChI |
InChI=1S/C27H25NO3S/c1-19-8-4-5-9-22(19)27-23-12-10-20(29)16-25(23)31-26-17-21(11-13-24(26)27)30-15-7-3-2-6-14-28-18-32/h4-5,8-13,16-17H,2-3,6-7,14-15H2,1H3 |
Clave InChI |
CETVMQKWZDPDDG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
AMG28 Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of AMG28, a potent inhibitor of PIKfyve. The information is compiled to assist researchers and drug development professionals in understanding its specificity and potential applications.
Executive Summary
This compound is a kinase inhibitor with a narrow kinome-wide selectivity profile, primarily targeting Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) with high potency.[1] Kinome-wide screening has demonstrated that this compound inhibits a small fraction of the human kinome, making it a valuable tool for studying the physiological and pathological roles of PIKfyve. This document details the quantitative selectivity data, experimental methodologies used for its characterization, and the relevant signaling pathways.
Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of 403 wild-type human kinases. The primary screening was conducted at a concentration of 1 µM. The data presented below highlights the kinases that were most significantly inhibited by this compound.
Kinases with High Percentage of Inhibition by this compound
The following table summarizes the kinases that displayed less than 10% of control (POC) activity when screened with 1 µM of this compound in the DiscoverX panel.[1] This indicates significant inhibition of these kinases at the tested concentration.
| Kinase Target | Percent of Control (POC) at 1 µM |
| PIKfyve | < 1 |
| CAMKK1 | < 10 |
| CAMKK2 | < 10 |
| DMPK | < 10 |
| GAK | < 10 |
| MAP4K4 | < 10 |
| MINK1 | < 10 |
| MYO3A | < 10 |
| MYO3B | < 10 |
| PAK2 | < 10 |
| PAK3 | < 10 |
| PAK4 | < 10 |
| PAK6 | < 10 |
| ROCK1 | < 10 |
| ROCK2 | < 10 |
| STK16 | < 10 |
| STK33 | < 10 |
| TNIK | < 10 |
| TSSK1B | < 10 |
| TSSK2 | < 10 |
IC50 Values for Selected Kinases
Following the primary screen, enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) for selected kinases. These values provide a more precise measure of the potency of this compound against these targets.
| Kinase Target | IC50 (nM) |
| PIKfyve | 2.2 |
| GAK | 130 |
| MAP4K4 | 280 |
| MINK1 | 180 |
| TNIK | 120 |
Experimental Protocols
The following sections describe the general methodologies employed to determine the kinase selectivity profile of this compound.
Kinome-wide Selectivity Screening (DiscoverX KINOMEscan™)
A common method for assessing kinase inhibitor selectivity is a competition binding assay, such as the KINOMEscan™ platform from DiscoverX.
References
The Multi-Faceted Kinase Inhibitor AMG28: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG28 is a potent, multi-kinase inhibitor demonstrating significant activity against a select group of kinases, playing critical roles in diverse cellular processes. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, with a primary focus on its three principal targets: NF-κB Inducing Kinase (NIK), Tau Tubulin Kinase 1 (TTBK1), and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE). Through the inhibition of these key enzymes, this compound exerts influence over inflammatory responses, neurodegenerative disease pathology, and fundamental cellular trafficking and homeostasis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling cascades to serve as a comprehensive resource for the scientific community.
Introduction
The pursuit of targeted therapies in drug discovery has led to the development of small molecule inhibitors capable of modulating specific nodes within cellular signaling networks. This compound has emerged as a valuable chemical probe due to its activity against multiple, yet distinct, kinase targets. Understanding the downstream consequences of this compound-mediated inhibition is paramount for elucidating its therapeutic potential and for its application as a tool in basic research. This guide will dissect the downstream signaling pathways of each of the three primary targets of this compound: NIK, TTBK1, and PIKFYVE.
Quantitative Analysis of this compound Kinase Inhibition
The inhibitory potency of this compound against its primary kinase targets has been determined through various biochemical and cellular assays. The following table summarizes the key quantitative data available.
| Target Kinase | Assay Type | Parameter | Value | Reference |
| TTBK1 | Biochemical | IC50 | 805 nM | [1] |
| TTBK2 | Biochemical | IC50 | 988 nM | Not explicitly cited |
| TTBK1 | Cellular (Tau Phosphorylation at Ser422) | IC50 | 1.85 µM | Not explicitly cited |
| PIKFYVE | Biochemical | IC50 | 2.2 nM | Not explicitly cited |
Downstream Signaling Pathways of this compound Targets
NIK and the Noncanonical NF-κB Pathway
NF-κB Inducing Kinase (NIK), also known as MAP3K14, is the central regulatory kinase of the noncanonical NF-κB signaling pathway. This pathway is critical for the development and function of lymphoid organs, B-cell maturation, and dendritic cell function. In a resting state, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, LTβ, CD40L), TRAF3 is degraded, leading to the stabilization and accumulation of NIK.
Stabilized NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event marks p100 for ubiquitination and subsequent proteasomal processing into the mature p52 subunit. The newly generated p52, in a heterodimer with RelB, translocates to the nucleus to regulate the transcription of target genes involved in immune cell function and survival.[2][3][4][5] Inhibition of NIK by this compound is predicted to block the phosphorylation of IKKα, thereby preventing the processing of p100 to p52 and suppressing the activation of the noncanonical NF-κB pathway.
TTBK1 and Tau Phosphorylation
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase predominantly expressed in the brain. It is implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease, through its role in the hyperphosphorylation of the microtubule-associated protein Tau.[1] Hyperphosphorylated Tau detaches from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.
TTBK1 directly phosphorylates Tau at several sites, including Serine 422 (Ser422).[1] Inhibition of TTBK1 by this compound has been shown to reduce the phosphorylation of Tau at this specific residue. By preventing this pathological hyperphosphorylation, this compound may help to maintain microtubule stability and prevent the formation of NFTs.
PIKFYVE and Endosomal Trafficking
Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE) is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and lysosomal homeostasis. PIKFYVE phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key signaling lipid that controls the fission and fusion of endosomes and lysosomes.
Inhibition of PIKFYVE by this compound disrupts the production of PI(3,5)P2, leading to a range of cellular effects, including the formation of large cytoplasmic vacuoles due to impaired lysosomal fission. This disruption of endolysosomal function can impact several downstream processes:
-
Autophagy: PIKFYVE inhibition can lead to reduced autophagic flux.
-
Toll-like Receptor (TLR) Signaling: PIKFYVE is involved in the trafficking of TLRs, such as TLR9, to their appropriate cellular compartments for signaling. Inhibition of PIKFYVE can impair TLR9-dependent cellular responses.
-
MHC Class I Presentation: Recent studies have shown that targeting PIKFYVE can upregulate the surface expression of MHC class I molecules on cancer cells, potentially enhancing anti-tumor immunity.
Experimental Protocols
TTBK1 Biochemical Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the in vitro inhibitory activity of compounds like this compound against TTBK1.
Materials:
-
Recombinant human TTBK1 enzyme
-
TTBK1 substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
This compound (as a test inhibitor)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the assay plate. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the TTBK1 enzyme and substrate in kinase assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to the wells containing the compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and activate luciferase. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Tau Phosphorylation Assay (Western Blot)
This protocol describes the assessment of this compound's effect on Tau phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., SH-SY5Y neuroblastoma cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (Ser422) and anti-total-Tau
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies against phospho-Tau (Ser422) and total Tau. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for phospho-Tau and total Tau. Normalize the phospho-Tau signal to the total Tau signal for each sample. Determine the dose-dependent effect of this compound on Tau phosphorylation.
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB signaling pathway in response to stimuli and inhibitors like this compound.
Materials:
-
A suitable cell line (e.g., HEK293)
-
An NF-κB luciferase reporter plasmid
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
A stimulus for the noncanonical NF-κB pathway (e.g., recombinant BAFF)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid. Plate the transfected cells in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., BAFF) to activate the noncanonical NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity upon stimulation and the percent inhibition by this compound.[6][7][8][9]
Conclusion
This compound is a versatile multi-kinase inhibitor that modulates distinct and critical signaling pathways through its action on NIK, TTBK1, and PIKFYVE. Its ability to suppress noncanonical NF-κB signaling, inhibit pathological Tau phosphorylation, and disrupt endolysosomal trafficking underscores its potential as a chemical tool for investigating these pathways and as a starting point for the development of therapeutics for a range of diseases, including inflammatory disorders, neurodegeneration, and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage the unique inhibitory profile of this compound in their studies. Further investigation into the in vivo efficacy and selectivity of this compound will be crucial in translating its promising in vitro activities into therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The balance between NF-κB p100 and p52 regulates T cell costimulation-dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD40 regulates the processing of NF‐κB2 p100 to p52 | The EMBO Journal [link.springer.com]
- 4. Induction of p100 processing by NF-kappaB-inducing kinase involves docking IkappaB kinase alpha (IKKalpha) to p100 and IKKalpha-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The generation of nfkb2 p52: mechanism and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
The Critical Role of NIK Inhibition in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF-κB Inducing Kinase (NIK), a central regulator of the non-canonical NF-κB signaling pathway, has emerged as a compelling therapeutic target for a range of immune-mediated inflammatory diseases and B-cell malignancies. Aberrant NIK activity is implicated in the pathogenesis of autoimmune disorders such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. This technical guide provides an in-depth exploration of the role of NIK in the immune response and the pharmacological effects of its inhibition, with a focus on compounds developed by Amgen, including the multi-kinase inhibitor AMG28 and the potent and selective inhibitors AM-0216 and AM-0561. This document details the underlying signaling pathways, presents quantitative data on inhibitor activity, outlines key experimental protocols for assessing NIK inhibition, and provides visualizations of these processes to support further research and drug development in this area.
Introduction: NIK as a Key Modulator of Immune Function
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory and immune responses.[1][2] The non-canonical NF-κB pathway is distinguished by its reliance on the serine/threonine kinase NIK (encoded by the MAP3K14 gene).[3] In resting cells, NIK is continuously targeted for proteasomal degradation by a complex consisting of TRAF2, TRAF3, and cIAP1/2.[4] However, upon stimulation by a specific subset of TNF receptor superfamily members, including the B-cell activating factor receptor (BAFF-R), CD40, and lymphotoxin-β receptor (LTβR), this degradation is halted.[1][3] This leads to the accumulation of NIK, which then phosphorylates and activates IκB kinase α (IKKα).[2] Activated IKKα, in turn, phosphorylates the NF-κB2 precursor protein p100, triggering its processing into the mature p52 subunit.[2][5] The resulting p52/RelB heterodimers translocate to the nucleus to regulate the expression of genes crucial for B-cell survival, maturation, and lymphoid organogenesis.[1][5]
Given its central role, dysregulation of NIK signaling is implicated in various pathologies. Overexpression or constitutive activation of NIK is associated with autoimmune diseases and B-cell cancers.[3][6] Conversely, loss-of-function mutations in NIK can lead to severe immunodeficiency.[1] This critical role of NIK in immunity has made it an attractive target for therapeutic intervention.
Pharmacological Inhibition of NIK: The Amgen Contribution
Amgen has been a key contributor to the development of small molecule inhibitors of NIK. While specific biochemical potency data for this compound against NIK is not extensively available in the public domain, it is recognized as a multi-kinase inhibitor with activity against NIK.[7] More detailed information is available for other Amgen compounds, AM-0216 (also known as Amgen16) and AM-0561, which are potent and selective NIK inhibitors.[6][8] These compounds have served as valuable tools to probe the biological functions of NIK and to validate its therapeutic potential.
In Vitro Activity of Amgen NIK Inhibitors
The potency of Amgen's NIK inhibitors has been characterized in various in vitro assays. AM-0216 and AM-0561 have demonstrated high affinity for NIK in biochemical assays.[8] In cellular assays, these inhibitors have been shown to effectively block the non-canonical NF-κB pathway.[6] For instance, in multiple myeloma cell lines with NIK-dependent NF-κB activation, AM-0216 and AM-0561 decreased NF-κB activity at concentrations between 1-5 µM.[6][8] This inhibition was specific, as the inactive enantiomer AM-0650 had no effect.[6] Furthermore, a potent NIK inhibitor, compound 27 from a separate study, demonstrated a NIK Ki of 0.23 nM and inhibited BAFF-stimulated B-cell survival with IC50 values of 373 nM and 189 nM in mouse and human cells, respectively.[9]
Effects of NIK Inhibition on Immune Cells
NIK inhibition profoundly impacts the function of various immune cells, most notably B lymphocytes. NIK is essential for B-cell survival and maturation, and its inhibition can recapitulate the effects of BAFF blockade, a clinically validated therapeutic strategy in SLE.[10][11]
-
B-Cells: NIK inhibitors have been shown to induce a dose-dependent reduction in B-cell survival in vitro.[11][12] In vivo studies in mice treated with the NIK inhibitor SMI1 showed a significant reduction in marginal zone and follicular B-cells.[1][12] This is consistent with the phenotype observed in NIK-deficient mice.[1] NIK inhibition also impairs germinal center formation and the production of class-switched antibodies.[1]
-
T-Cells: NIK also plays a role in T-cell function. Inhibition of NIK has been shown to affect T-cell parameters in the spleen in mouse models of lupus.[10] Specifically, NIK inhibition can reduce the differentiation of CD4 effector memory and follicular helper T-cells.[1]
In Vivo Efficacy in Preclinical Models
The therapeutic potential of NIK inhibition has been demonstrated in preclinical models of autoimmune disease. In a mouse model of lupus (NZB/W F1 mice), treatment with a potent and selective NIK inhibitor led to:
These findings suggest that targeting NIK could be a promising therapeutic strategy for SLE and other autoimmune conditions.[10][11] However, it is important to note that some of the early Amgen NIK inhibitors, such as AM-0216, had poor pharmacokinetic properties that limited their in vivo evaluation.[6][8]
Quantitative Data on NIK Inhibitors
The following tables summarize the available quantitative data for various NIK inhibitors.
| Inhibitor | Target | Assay Type | Potency (Ki) | Reference |
| AM-0216 (Amgen16) | NIK | Biochemical | 2 nM | [8] |
| AM-0561 | NIK | Biochemical | 0.3 nM | [8] |
| Compound 27 | NIK | Biochemical | 0.23 nM | [9] |
| NIK SMI1 | NIK | Biochemical | 230 ± 170 pM | |
| B022 | NIK | Biochemical | 4.2 nM |
Table 1: Biochemical Potency of Selected NIK Inhibitors
| Inhibitor | Cell Type/Assay | Effect | Potency (IC50) | Reference |
| AM-0216 | NIK-dependent Multiple Myeloma Cell Lines | Inhibition of NF-κB activity | 1-5 µM | [6][8] |
| AM-0561 | NIK-dependent Multiple Myeloma Cell Lines | Inhibition of NF-κB activity | 1-5 µM | [6][8] |
| Compound 27 | BAFF-stimulated mouse B-cell survival | Inhibition of survival | 373 nM | [9] |
| Compound 27 | BAFF-stimulated human B-cell survival | Inhibition of survival | 189 nM | [9] |
| Compound 27 | Nuclear translocation of p52 (RelB) | Inhibition of translocation | 70 nM | [9] |
| This compound | TTBK1-mediated tau phosphorylation (cellular) | Inhibition of phosphorylation | 1.85 µM | [7] |
Table 2: Cellular Activity of Selected NIK Inhibitors
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of NIK inhibitors.
In Vitro NIK Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent kinase assay to measure the direct inhibitory activity of a compound against purified NIK enzyme.
Materials:
-
Recombinant human NIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
NIK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in NIK Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of NIK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix (containing MBP and ATP at desired concentrations) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for p100 Processing in B-Cells
This protocol details the detection of p100 processing to p52 in B-cells following stimulation and treatment with a NIK inhibitor.
Materials:
-
Primary B-cells or a B-cell line (e.g., splenic B-cells)
-
Cell culture medium
-
Stimulating agent (e.g., soluble CD40L or BAFF)
-
Test NIK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NF-κB2 (p100/p52), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate B-cells and treat with the NIK inhibitor or vehicle for a predetermined time.
-
Stimulate the cells with CD40L or BAFF for various time points (e.g., 0, 2, 4, 6 hours).[5]
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p100/p52 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities for p100 and p52.
-
Normalize the p52/p100 ratio to the loading control (β-actin).
B-Cell Survival/Proliferation Assay
This protocol describes how to assess the effect of a NIK inhibitor on B-cell survival and proliferation.
Materials:
-
Primary B-cells
-
B-cell culture medium
-
BAFF or other survival factors
-
Test NIK inhibitor
-
Cell proliferation dye (e.g., CFSE) or a viability reagent (e.g., CellTiter-Glo®)
-
96-well culture plates
-
Flow cytometer or plate reader
Procedure (Proliferation):
-
Label purified B-cells with CFSE according to the manufacturer's instructions.
-
Plate the labeled cells in a 96-well plate.
-
Add serial dilutions of the NIK inhibitor or vehicle.
-
Add a stimulus for proliferation (e.g., anti-IgM + anti-CD40).
-
Culture the cells for 3-4 days.
-
Harvest the cells and analyze by flow cytometry to measure the dilution of CFSE, which indicates cell division.
Procedure (Survival):
-
Plate purified B-cells in a 96-well plate in the presence of a survival factor like BAFF.
-
Add serial dilutions of the NIK inhibitor or vehicle.
-
Culture the cells for 24-48 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which correlates with the number of viable cells.
-
Calculate the percent survival relative to the vehicle-treated control and determine the IC50 value.
Visualizing NIK Signaling and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Caption: Non-canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the impact of a NIK inhibitor on immune cells.
Conclusion
NF-κB Inducing Kinase is a critical node in the non-canonical NF-κB pathway, playing a vital role in the survival and function of B-cells and other immune cells. The development of potent and selective NIK inhibitors, such as those pioneered by Amgen, has provided invaluable tools to dissect the intricacies of NIK signaling and has paved the way for novel therapeutic strategies for autoimmune diseases and B-cell malignancies. The data presented in this guide underscore the potential of NIK inhibition as a therapeutic approach. Further research focusing on the development of NIK inhibitors with favorable pharmacokinetic profiles is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 2. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Non-Canonical NF-κB Signaling Initiated by BAFF Influences B Cell Biology at Multiple Junctures [frontiersin.org]
- 5. CD40 regulates the processing of NF-κB2 p100 to p52 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lupusnewstoday.com [lupusnewstoday.com]
- 12. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Multi-Kinase Inhibitor AMG28: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a potent small molecule inhibitor targeting multiple kinases, including NF-κB inducing kinase (NIK), Tau tubulin kinase 1 (TTBK1), and the lipid kinase PIKFYVE.[1] Its discovery has garnered interest within the scientific community due to its potential therapeutic applications stemming from the modulation of these key signaling proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways.
Discovery and Synthesis
This compound was first disclosed in a patent filed by Amgen Inc.[1] While the full detailed synthesis protocol from the patent is extensive, a representative synthetic scheme is outlined below. The synthesis involves a multi-step process culminating in the final compound.
Representative Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound, as would be found in the patent literature, is required for precise replication. The following is a generalized representation and should be supplemented with the full patent documentation for laboratory use.
Key Synthetic Steps (Conceptual):
-
Core Scaffold Formation: Construction of the core heterocyclic structure.
-
Functional Group Introduction: Addition of key functional groups through various organic reactions, such as coupling reactions and substitutions.
-
Final Assembly: Combination of key intermediates to yield the final this compound molecule.
-
Purification: Purification of the final product using techniques such as chromatography and recrystallization to achieve high purity.
Biological Activity and Data Presentation
This compound exhibits potent inhibitory activity against its primary kinase targets. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| PIKFYVE | Enzymatic | 2.2 | [2] |
| TTBK1 | Biochemical | 805 | |
| TTBK2 | Biochemical | 988 | |
| NIK | Biochemical | Not Reported |
Table 2: Cellular Activity of this compound
| Cellular Process | Cell Line | Assay | IC50 (µM) | Reference |
| Tau Phosphorylation (Ser422) | HEK293 | Cellular Assay | 1.85 | [1] |
Table 3: Kinome-wide Selectivity of this compound
| Screening Platform | Number of Kinases Screened | Concentration (µM) | Number of Kinases with <10% of Control | Selectivity Score (S10) | Reference |
| DiscoverX | 403 (wild-type human) | 1 | 20 | 0.05 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to characterize the activity of this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
General Principle: A common method for determining kinase activity is to measure the amount of ADP produced from the phosphorylation of a substrate by the kinase. This is often achieved using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Protocol for PIKFYVE Kinase Assay (Representative):
-
Reagents: Purified recombinant PIKFYVE enzyme, lipid substrate (e.g., PI(3)P), ATP, kinase assay buffer, and this compound at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the PIKFYVE enzyme, substrate, and assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a DMSO control (vehicle).
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Add a reagent that converts the ADP produced to a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Similar protocols are followed for NIK and TTBK1/TTBK2 kinase assays, using their respective specific substrates.
Cellular Tau Phosphorylation Assay
Objective: To measure the ability of this compound to inhibit TTBK1-mediated phosphorylation of tau in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) that overexpresses both TTBK1 and a tau protein construct.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blotting or ELISA: Use an antibody specific to phosphorylated tau at Serine 422 to detect the levels of phosphorylated tau. Total tau levels should also be measured as a control.
-
Quantification: Quantify the band intensities (for Western blot) or the signal (for ELISA).
-
Data Analysis: Normalize the phosphorylated tau signal to the total tau signal and plot the percentage of inhibition against the log of the this compound concentration to determine the cellular IC50.
Signaling Pathways and Visualizations
This compound's therapeutic potential is derived from its ability to modulate distinct signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling cascades involving NIK, TTBK1, and PIKFYVE, and the point of inhibition by this compound.
NF-κB Inducing Kinase (NIK) Signaling Pathway
The non-canonical NF-κB pathway is crucial for the development and function of lymphoid organs and B cells. NIK is a central kinase in this pathway.
Caption: Non-canonical NF-κB pathway inhibited by this compound.
Tau Tubulin Kinase 1 (TTBK1) Signaling in Neurodegeneration
TTBK1 is implicated in the hyperphosphorylation of tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.
Caption: TTBK1-mediated tau phosphorylation pathway.
PIKFYVE Signaling in Endosomal Trafficking and Viral Entry
PIKFYVE is a lipid kinase that plays a critical role in the maturation of endosomes and has been implicated in the entry of certain viruses.
References
The Structure-Activity Relationship of AMG28: A Multi-Kinase Inhibitor Targeting PIKFYVE, TTBK1, and MAP3K14
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG28, a potent multi-kinase inhibitor with significant activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE), Tau Tubulin Kinase 1 (TTBK1), and Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14/NIK). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacological profile of this chemical scaffold.
Core Compound Profile: this compound
This compound is an indolyl pyrimidinamine-based compound that has demonstrated potent inhibition of several kinases, with a particularly high affinity for PIKFYVE, a key regulator of endosomal trafficking and autophagy. Its multi-targeted nature presents both opportunities for therapeutic intervention in complex diseases and challenges in achieving selectivity.
Structure-Activity Relationship (SAR) Analysis
The SAR of the this compound scaffold has been investigated through the systematic modification of its core structure. The following tables summarize the key findings from these studies, focusing on the impact of structural changes on inhibitory activity against PIKFYVE and overall kinase selectivity.
Table 1: Kinome-Wide Selectivity and PIKFYVE Potency of this compound and Key Analogs
| Compound | PIKFYVE IC₅₀ (nM) | Kinome Scan S₁₀(1µM)¹ | Key Off-Targets (IC₅₀ nM) |
| This compound | 2.2 | 0.05 | TTBK1 (1.85 µM)², MAP3K14 (NIK) |
| Analog 1 | 6.9 | 0.02 | MYLK4 (66), MAP4K5 (89) |
| Analog 2 | >1000 | N/A | N/A |
| Analog 3 | 4.0 | N/A | N/A |
| Analog 8 | Potent | N/A | >415-fold selective over other kinases |
| Analog 17 | Potent | Excellent | N/A |
| Analog 30 (Negative Control) | Inactive | Exquisite | N/A |
¹S₁₀(1µM) = (Number of kinases with % control < 10) / (Total number of kinases tested) ²Cellular assay data[1]
Data for analogs are derived from the work of Drewry et al., 2022.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
PIKFYVE Enzymatic Assay
The inhibitory activity of this compound and its analogs against PIKFYVE was determined using a radiometric kinase assay.
Protocol:
-
Reaction Setup: The assay was performed in a 96-well plate containing a reaction buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme and Substrate: Recombinant human PIKFYVE enzyme was incubated with its substrate, phosphatidylinositol-3-phosphate (PI(3)P).
-
ATP Addition: The kinase reaction was initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture was incubated at room temperature for a defined period, typically 60 minutes.
-
Termination: The reaction was stopped by the addition of a solution containing EDTA.
-
Detection: The phosphorylated product was captured on a filter plate, and the radioactivity was measured using a scintillation counter.
-
Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
NanoBRET™ Target Engagement Assay
The cellular target engagement of the compounds was assessed using the NanoBRET™ technology from Promega.
Protocol:
-
Cell Culture: HEK293T cells were transiently transfected with a plasmid encoding a NanoLuc®-PIKFYVE fusion protein.
-
Cell Plating: Transfected cells were plated in 96-well plates.
-
Compound Treatment: Cells were incubated with serially diluted concentrations of the test compounds.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to PIKFYVE was added to the wells.
-
Substrate Addition: The NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor were added.
-
Signal Detection: The bioluminescence resonance energy transfer (BRET) signal was measured on a plate reader capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: IC₅₀ values were determined from the displacement of the tracer by the test compound, indicating target engagement.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by this compound and the general workflow for its characterization.
PIKFYVE Signaling Pathway
Caption: The PIKFYVE signaling pathway and the inhibitory action of this compound.
TTBK1 Signaling Pathway in Tauopathy
Caption: The role of TTBK1 in tau phosphorylation and its inhibition by this compound.
MAP3K14 (NIK) Non-Canonical NF-κB Signaling
Caption: The non-canonical NF-κB signaling pathway mediated by NIK and inhibited by this compound.
Experimental Workflow for this compound Characterization
Caption: The experimental workflow for the characterization and SAR analysis of this compound and its analogs.
Conclusion
The indolyl pyrimidinamine scaffold of this compound represents a promising starting point for the development of potent kinase inhibitors. The detailed structure-activity relationship data and experimental protocols provided herein offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound class. Future efforts may focus on optimizing the selectivity profile of this compound to mitigate potential off-target effects while retaining or enhancing its potent inhibition of PIKFYVE and other relevant kinases.
References
In Vitro Characterization of AMG28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AMG28, a multi-kinase inhibitor. The information is compiled to assist researchers and professionals in understanding the biochemical and cellular activities of this compound, with a focus on its inhibitory profile and mechanism of action.
Biochemical Activity and Selectivity
This compound has been identified as a potent inhibitor of several kinases, with primary activities against Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and the lipid kinase, Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve).[1][2]
Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against key targets. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Target Kinase | IC50 (nM) | Assay Type |
| PIKfyve | 2.2 | Enzymatic Assay |
| TTBK1 | 1850 (cellular) | Cellular Assay (Tau phosphorylation at Ser422)[3] |
| MAP3K14 (NIK) | Not specified | - |
Note: Quantitative data for MAP3K14 (NIK) inhibition by this compound is not publicly available in the reviewed literature.
Kinome-wide Selectivity
To assess the specificity of this compound, it has been screened against a broad panel of kinases. Such large-scale screening is crucial for identifying potential off-target effects and understanding the compound's overall selectivity profile. A common platform for this is the DiscoverX KINOMEscan®, which is a competition binding assay.[4]
Signaling Pathways
This compound's inhibitory action on its primary targets modulates distinct downstream signaling pathways critical in various cellular processes.
MAP3K14 (NIK) and the Noncanonical NF-κB Pathway
MAP3K14 (NIK) is a central regulator of the noncanonical NF-κB signaling pathway.[2] This pathway is involved in immune responses, lymphoid organogenesis, and cell survival. Inhibition of NIK by this compound is expected to block the downstream activation of this pathway.
TTBK1 and Tau Phosphorylation
TTBK1 is a neuron-specific kinase that plays a significant role in the phosphorylation of tau protein.[1][5][6] Hyperphosphorylation of tau is a pathological hallmark of several neurodegenerative diseases. This compound's inhibition of TTBK1 can reduce tau phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Kinase Activity Assay Kits [discoverx.com]
- 6. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
An In-Depth Technical Guide to the Preclinical Profile of AMG28
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a multi-targeted small molecule inhibitor with demonstrated activity against several key kinases implicated in diverse cellular processes. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its in vitro inhibitory profile and the signaling pathways of its primary targets: Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE), Tau Tubulin Kinase 1 (TTBK1), and NF-κB Inducing Kinase (NIK). The information herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Data Presentation
In Vitro Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its key kinase targets. The data has been compiled from multiple sources to provide a comparative overview.
| Target Kinase | Assay Type | IC50 (nM) | Source |
| PIKFYVE | Enzymatic Assay | 2.2 | [1][2] |
| TTBK1 | Biochemical Assay | 199 | [3][4] |
| TTBK1 | Enzymatic Assay | 805 | [5] |
| TTBK2 | Enzymatic Assay | 988 | [5] |
| TTBK1 | Cellular NanoBRET Assay | 11,000 - 21,000 | [5] |
| TTBK2 | Cellular NanoBRET Assay | 6,000 - 13,000 | [5] |
Note: IC50 values can vary between different assay formats and conditions.
Kinome-wide Selectivity
A DiscoverX scanMAX screening of this compound at a concentration of 1 µM against 403 wild-type human kinases revealed its narrow kinome-wide selectivity.[1][2] The screening identified a limited number of off-target kinases with significant inhibition, highlighting the focused activity of the compound.
Experimental Protocols
PIKFYVE Enzymatic Assay (General Protocol)
This protocol outlines a general procedure for determining the enzymatic activity of PIKFYVE, similar to the assay used to generate the IC50 value for this compound.
Materials:
-
Recombinant human PIKFYVE enzyme
-
PI(3)P substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound or vehicle control to the wells of the assay plate.
-
Add the PIKFYVE enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Prepare a substrate master mix containing PI(3)P and ATP in kinase buffer.
-
Initiate the kinase reaction by adding the substrate master mix to the wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
TTBK1/TTBK2 Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a general method for assessing the target engagement of this compound with TTBK1 and TTBK2 in a cellular context using NanoBRET™ technology.
Materials:
-
HEK293 cells
-
Expression vectors for N-terminally tagged NanoLuc®-TTBK1 and NanoLuc®-TTBK2 fusion proteins
-
NanoBRET™ Kinase Tracer
-
This compound or other test compounds
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-TTBK1 or NanoLuc®-TTBK2 expression vector.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the NanoBRET™ Tracer to the wells.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and 610 nm.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Determine the cellular IC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflows
PIKFYVE Signaling Pathway
This compound is a potent inhibitor of PIKFYVE, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and lysosomal homeostasis. PIKFYVE phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), a key signaling lipid.
PIKFYVE signaling pathway and the inhibitory action of this compound.
Noncanonical NF-κB Signaling Pathway
This compound also targets NF-κB Inducing Kinase (NIK), the central kinase in the noncanonical NF-κB signaling pathway. This pathway is activated by a subset of TNF receptor superfamily members and is critical for lymphoid organ development, B-cell maturation, and survival.
The noncanonical NF-κB pathway and the inhibitory role of this compound on NIK.
TTBK1 and Tau Phosphorylation Pathway
This compound inhibits TTBK1, a kinase primarily expressed in the central nervous system that is implicated in the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.
Inhibition of TTBK1 by this compound prevents tau hyperphosphorylation.
Conclusion and Future Directions
The available preclinical data demonstrate that this compound is a potent, multi-targeted kinase inhibitor with a narrow selectivity profile. Its activity against PIKFYVE, NIK, and TTBK1 suggests potential therapeutic applications in diverse areas, including oncology, inflammatory diseases, and neurodegenerative disorders.
A significant gap in the current preclinical dataset for this compound is the lack of publicly available in vivo efficacy and pharmacokinetic data. To fully assess the therapeutic potential of this compound, further studies are warranted to:
-
Evaluate the in vitro anti-proliferative effects of this compound in a broad range of cancer cell lines.
-
Characterize the pharmacokinetic profile of this compound in relevant animal models to determine its bioavailability, distribution, metabolism, and excretion.
-
Assess the in vivo efficacy of this compound in xenograft models of cancer or other relevant disease models to establish a clear dose-response relationship and therapeutic window.
The generation of this data will be crucial for the further development of this compound and for guiding its potential translation into clinical settings.
References
- 1. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Therapeutic Potential of MGC028 and AMG28 in Cancer
Disclaimer: The initial topic specified "AMG28." Research indicates that this may be a typographical error and the intended subject is likely MGC028 , an antibody-drug conjugate targeting ADAM9. This guide will primarily focus on MGC028. A separate section will address This compound , a distinct PIKfyve kinase inhibitor, to ensure comprehensive coverage.
MGC028: An ADAM9-Targeted Antibody-Drug Conjugate
MGC028 is an investigational antibody-drug conjugate (ADC) designed for the treatment of solid tumors. It is composed of a monoclonal antibody targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9) linked to a topoisomerase I inhibitor payload, exatecan (B1662903).
Core Components and Mechanism of Action
MGC028 is a sophisticated therapeutic agent comprising three key components:
-
A Monoclonal Antibody: This antibody is specifically designed to recognize and bind to ADAM9, a protein overexpressed on the surface of various cancer cells.
-
A Cleavable Linker: The antibody is attached to the cytotoxic payload via a cleavable linker system. This linker is stable in the bloodstream but is designed to release the payload upon internalization into the target cancer cell.
-
A Cytotoxic Payload: MGC028 utilizes a derivative of exatecan, a potent topoisomerase I inhibitor. Topoisomerase I is an enzyme crucial for DNA replication and repair in cancer cells. Its inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) of the cancer cell.
The mechanism of action of MGC028 involves a targeted delivery of the cytotoxic payload to cancer cells. The antibody component of the ADC binds to ADAM9 on the tumor cell surface, leading to the internalization of the entire ADC molecule. Once inside the cell, the linker is cleaved, releasing the exatecan payload, which then exerts its DNA-damaging effects, leading to cancer cell death.
Preclinical Data
Preclinical studies have demonstrated the potential of MGC028 in various cancer models.
In Vitro Cytotoxicity:
MGC028 has shown cytotoxic activity against human cancer cell lines that express ADAM9. The specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) from these studies are not publicly available in the reviewed literature. However, the data indicates a dose-dependent effect.
In Vivo Efficacy:
MGC028 has demonstrated significant anti-tumor activity in in vivo preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[1]
| Cancer Model | Xenograft Type | Observed Anti-Tumor Activity |
| Gastric Cancer | CDX | Dose-dependent tumor growth inhibition |
| Lung Cancer | CDX, PDX | Dose-dependent tumor growth inhibition |
| Pancreatic Cancer | CDX, PDX | Dose-dependent tumor growth inhibition |
| Colorectal Cancer | CDX | Dose-dependent tumor growth inhibition |
| Head and Neck Squamous Cell Carcinoma | CDX | Dose-dependent tumor growth inhibition |
| Cholangiocarcinoma | PDX | Demonstrated anti-tumor activity |
Table 1: Summary of Preclinical In Vivo Efficacy of MGC028 in Various Cancer Models.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of MGC028.
Caption: Preclinical experimental workflow for MGC028.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol):
-
Cell Culture: Human cancer cell lines with known ADAM9 expression are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: MGC028 is serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., Alamar Blue, MTT) is added to each well.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the control wells, and the IC50 value is calculated using appropriate software.
In Vivo Xenograft Studies (General Protocol):
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation:
-
CDX Models: Cultured human cancer cells are injected subcutaneously into the flanks of the mice.
-
PDX Models: Fresh tumor tissue from a patient is surgically implanted subcutaneously into the mice.
-
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: MGC028 is administered to the treatment group, typically intravenously, at various dose levels and schedules. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Clinical Development
MGC028 is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT06723236).
| Trial Identifier | Phase | Title | Status | Conditions |
| NCT06723236 | Phase 1 | A Study of MGC028 in Participants With Advanced Solid Tumors | Recruiting | Advanced Solid Tumors |
Table 2: Clinical Trial Information for MGC028.
Study Design: This is an open-label, dose-escalation, and cohort expansion study to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of MGC028 in patients with advanced solid tumors.
This compound: A PIKfyve Kinase Inhibitor
This compound is a distinct investigational compound identified as a potent and selective inhibitor of PIKfyve kinase.
Mechanism of Action
PIKfyve is a lipid kinase that plays a critical role in the regulation of endosomal trafficking and autophagy. Autophagy is a cellular process that allows for the degradation and recycling of cellular components, and it is often hijacked by cancer cells to support their survival and growth. By inhibiting PIKfyve, this compound disrupts this process, leading to the accumulation of dysfunctional lysosomes and ultimately, cancer cell death.
Preclinical Data
Preclinical research has highlighted the potential of PIKfyve inhibition as a therapeutic strategy for cancers that are dependent on autophagy.
Enzymatic Inhibition:
| Target | IC50 |
| PIKfyve | 2.2 nM |
Table 3: Enzymatic Inhibitory Activity of this compound.
In Vitro and In Vivo Efficacy:
Studies with other PIKfyve inhibitors have shown that they can selectively kill autophagy-dependent cancer cells, including melanoma, and can enhance the efficacy of immunotherapy. While specific quantitative data for this compound's anti-cancer effects are not widely available, its potent inhibition of PIKfyve suggests it would have similar activity in relevant cancer models.
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
The experimental protocols for evaluating the anti-cancer activity of this compound would be similar to those described for MGC028, with a focus on cancer cell lines known to be dependent on autophagy for survival.
Conclusion
MGC028 and this compound represent two distinct and promising therapeutic strategies for the treatment of cancer. MGC028, an ADAM9-targeted ADC, offers the potential for highly specific delivery of a potent cytotoxic payload to tumor cells, minimizing off-target toxicity. The ongoing Phase 1 clinical trial will provide crucial insights into its safety and efficacy in patients. This compound, a PIKfyve kinase inhibitor, targets a key cellular process that cancer cells rely on for survival. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this compound. Both molecules highlight the continuing evolution of targeted cancer therapies.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health landscape has been profoundly shaped by the emergence of novel coronaviruses, highlighting the urgent need for effective antiviral therapeutics. One promising avenue of research involves targeting host cellular factors that are essential for viral replication, a strategy that can offer broad-spectrum activity and a higher barrier to the development of viral resistance. This technical guide provides an in-depth analysis of the antiviral activity of AMG28, a potent kinase inhibitor, against coronaviruses. Through its inhibition of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), this compound disrupts a critical host pathway utilized by coronaviruses for cellular entry and replication. This document details the quantitative data supporting its efficacy, the experimental protocols used for its evaluation, and the underlying signaling pathways.
Quantitative Data on PIKfyve Inhibition and Antiviral Activity
This compound has been identified as a highly potent inhibitor of PIKfyve, a key enzyme in the endosomal trafficking pathway. While direct antiviral efficacy data for this compound against specific coronavirus strains in published literature is limited, its potent enzymatic inhibition of PIKfyve provides a strong basis for its potential antiviral effects. The antiviral activity of other potent PIKfyve inhibitors serves as a benchmark for the expected efficacy of this compound.
| Compound | Target | Assay Type | IC50/EC50/Kd | Coronavirus Strain(s) | Reference |
| This compound | PIKfyve | Enzymatic Assay | IC50: 2.2 nM | - | [1] |
| Apilimod | PIKfyve | Antiviral Assay | EC50: < 6.9 nM | SARS-CoV-2 Variants (Alpha, Beta, Delta, Omicron) | [2] |
| XMU-MP-7 | PIKfyve | Antiviral Assay | EC50: 9.3 nM | SARS-CoV-2 (Wildtype) | [2] |
| XMU-MP-7 | PIKfyve | Binding Assay | Kd: 6.4 nM | - | [2][3] |
| Remdesivir | Viral RdRp | Antiviral Assay | EC50: 1642 nM | SARS-CoV-2 (Wildtype) | [2] |
| PF-07321332 (Paxlovid component) | Viral Protease | Antiviral Assay | EC50: 487 nM | SARS-CoV-2 (Wildtype) | [2] |
Mechanism of Action: Inhibition of the PIKfyve Signaling Pathway
Coronaviruses, including SARS-CoV-2, utilize the host cell's endosomal pathway for entry and subsequent replication. The process begins with the virus binding to a receptor on the cell surface, often leading to endocytosis and the formation of an endosome containing the viral particle. For the virus to release its genetic material into the cytoplasm, the endosome must mature, a process that involves changes in pH and the activity of various host factors, including the lipid kinase PIKfyve.
PIKfyve plays a crucial role in the maturation of endosomes by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This conversion is essential for the proper trafficking and function of late endosomes and lysosomes. By inhibiting PIKfyve, this compound disrupts this process, leading to the accumulation of enlarged endosomes and preventing the fusion of the viral envelope with the endosomal membrane. This ultimately blocks the release of the viral genome into the host cell's cytoplasm, thereby halting the infection at an early stage.[3]
Signaling Pathway Diagram
Caption: PIKfyve pathway in coronavirus entry and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound and similar PIKfyve inhibitors.
PIKfyve Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PIKfyve.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Test compound (this compound) serially diluted in DMSO
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing PIKfyve enzyme and PI(3)P substrate in the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding an ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antiviral Activity Assay (Cytopathic Effect Reduction)
This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Permissive cell line (e.g., Vero E6 for SARS-CoV-2)
-
Coronavirus strain of interest
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) serially diluted in culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.
-
Pre-treat the cells with serial dilutions of this compound for a defined period (e.g., 2 hours).
-
Infect the cells with the coronavirus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions and measuring luminescence or absorbance.
-
Calculate the percent CPE reduction for each compound concentration and determine the EC50 value.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification
This assay quantifies the amount of viral RNA in infected cells to determine the effect of the compound on viral replication.
Materials:
-
Infected cell lysates or culture supernatants
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers and probe specific for a viral gene (e.g., N gene of SARS-CoV-2) and a host reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Infect cells with the coronavirus in the presence of different concentrations of this compound.
-
At a specific time point post-infection, harvest the cells or supernatant.
-
Extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers/probes for the viral and host genes.
-
Run the qPCR reaction on a thermal cycler.
-
Analyze the data to determine the relative or absolute quantification of viral RNA, normalized to the host reference gene, to assess the inhibition of viral replication.
Western Blot for Viral Protein Expression
This technique is used to detect and quantify the expression of specific viral proteins in infected cells treated with the compound.
Materials:
-
Infected cell lysates
-
Protein lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against viral proteins (e.g., SARS-CoV-2 Nucleocapsid or Spike protein) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and infect with the coronavirus.
-
Lyse the cells at a specific time post-infection and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the image using a digital imaging system and quantify the band intensities to determine the relative expression of viral proteins.
Experimental Workflow Diagram
Caption: Workflow for evaluating the antiviral activity of this compound.
Conclusion
This compound demonstrates significant potential as an antiviral agent against coronaviruses through its potent inhibition of the host kinase PIKfyve. The disruption of the endosomal trafficking pathway represents a promising strategy for a host-directed therapy that may be effective against a broad range of coronaviruses and less susceptible to viral mutations. The quantitative data on PIKfyve inhibition, coupled with the established methodologies for assessing antiviral efficacy, provide a solid framework for the further development and evaluation of this compound and other PIKfyve inhibitors as potential treatments for coronavirus infections. Further studies are warranted to determine the in vivo efficacy and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIKfyve inhibitors against SARS-CoV-2 and its variants including Omicron - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AMG28 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a multi-kinase inhibitor with significant activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1).[1][2] Its primary and most potent activity is the inhibition of PIKfyve, a lipid kinase crucial for the regulation of endolysosomal trafficking, autophagy, and lysosome homeostasis.[1][3] Inhibition of PIKfyve leads to the disruption of these processes, making this compound a valuable tool for studying autophagy and a potential therapeutic agent in diseases where these pathways are dysregulated, such as in certain cancers and viral infections.[1][4]
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of key cellular kinases:
-
PIKfyve Inhibition and Autophagy Disruption: PIKfyve is responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid is essential for the maturation of endosomes and the fusion of autophagosomes with lysosomes.[2][5] By inhibiting PIKfyve, this compound blocks the formation of PI(3,5)P₂, leading to impaired autophagic flux, accumulation of autophagosomes, and lysosomal dysfunction.[3][4] This disruption of cellular recycling and degradation pathways can induce cell stress and, in autophagy-dependent cancer cells, lead to cell death.[2][3]
-
MAP3K14 (NIK) Inhibition and Non-Canonical NF-κB Signaling: MAP3K14, also known as NF-κB-inducing kinase (NIK), is a central regulator of the non-canonical NF-κB signaling pathway.[6][7] This pathway is involved in immune responses, lymphoid organogenesis, and cell survival.[8] By inhibiting NIK, this compound can modulate the activity of the non-canonical NF-κB pathway, which has implications for inflammatory diseases and certain B-cell malignancies where this pathway is constitutively active.[8][9]
-
TTBK1 Inhibition: this compound also inhibits Tau Tubulin Kinase 1 (TTBK1), a kinase implicated in neurodegenerative diseases such as Alzheimer's disease due to its role in the phosphorylation of tau protein.[10][11]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant PIKfyve inhibitors based on available literature.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ | Reference |
| PIKfyve | Enzymatic Assay | 2.2 nM | [12] |
| TTBK1 | Enzymatic Assay | 805 nM | [11] |
| TTBK2 | Enzymatic Assay | 988 nM | [11] |
| Tau Phosphorylation (Ser422) | Cellular Assay | 1.85 µM | [11] |
Table 2: Effective Concentrations of PIKfyve Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay | Concentration Range | Treatment Duration | Observed Effect | Reference |
| WX8 (PIKfyve Inhibitor) | SW480 (Colon Cancer) | Cell Viability | 0.005 - 10 µM | 3 days | Reduced cell survival | [3] |
| WX8 (PIKfyve Inhibitor) | Melanoma A375 | Gene Expression | 0.05 - 1 µM | 24 hours | Upregulation of IL24 ER-stress pathway | [2] |
| Apilimod (PIKfyve Inhibitor) | B-cell non-Hodgkin lymphoma | Cell Viability | Not specified | 5 days | Antiproliferative and cytotoxic effects | [13] |
| YM201636 (PIKfyve Inhibitor) | Raw264.7 | Endosomal Localization | 1 µM | 30 min | Inhibition of CpG-containing endosome co-localization with lysosomes | [14] |
Experimental Protocols
1. General Protocol for Cell Culture Treatment with this compound
This protocol provides a general framework for treating adherent or suspension cell lines with this compound. Optimization of concentrations and incubation times for specific cell lines and experimental endpoints is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
96-well or other multi-well plates, flasks, or dishes
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO₂)
Procedure:
1.1. Preparation of this compound Stock Solution (10 mM):
-
This compound is typically soluble in DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term storage.
1.2. Cell Seeding:
-
For Adherent Cells:
-
Culture cells to ~80-90% confluency.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into the desired culture vessel (e.g., 96-well plate) at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.
-
-
For Suspension Cells:
-
Perform a cell count from a logarithmically growing culture.
-
Dilute the cells in fresh complete medium to the desired seeding density and plate in the appropriate culture vessel.
-
1.3. Treatment with this compound:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A starting range of 10 nM to 10 µM is recommended for initial dose-response experiments.
-
Important: To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v). Prepare a vehicle control with the same final concentration of DMSO.
-
For adherent cells, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For suspension cells, add the appropriate volume of the concentrated this compound working solution to the cell suspension to achieve the desired final concentration.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
2. Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in the general protocol (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Following the treatment period with this compound, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for this compound cell culture treatment.
Caption: PIKfyve's role in autophagy and its inhibition by this compound.
Caption: The non-canonical NF-κB pathway and its inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. biorxiv.org [biorxiv.org]
- 6. WikiGenes - MAP3K14 - mitogen-activated protein kinase kinase... [wikigenes.org]
- 7. genecards.org [genecards.org]
- 8. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of Targeting NIK in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses | PLOS One [journals.plos.org]
Determining the Potency of AMG28: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a multi-kinase inhibitor with reported activity against key signaling proteins, including Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE). The dysregulation of these kinases is implicated in various cancers, making this compound a compound of interest for oncological research. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This document provides detailed application notes and experimental protocols for determining the IC50 of this compound in various cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting multiple kinases, thereby disrupting key cellular signaling pathways involved in inflammation, cell survival, and membrane trafficking.
1. MAP3K14 (NIK) Signaling Pathway:
NF-κB-inducing kinase (NIK) is a central regulator of the non-canonical NF-κB pathway. This pathway is crucial for the development and function of lymphoid organs and is implicated in various inflammatory diseases and cancers. Upon activation by specific ligands of the TNF receptor superfamily, NIK phosphorylates and activates IκB Kinase α (IKKα), leading to the processing of p100 to p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes involved in cell survival and inflammation.
2. TTBK1 Signaling Pathway:
Tau Tubulin Kinase 1 (TTBK1) is a serine/threonine kinase primarily expressed in the brain. It is known to phosphorylate tau protein, a key player in the pathogenesis of Alzheimer's disease. However, TTBK1's role extends beyond neurodegenerative diseases and is being explored in cancer. TTBK1 can phosphorylate various substrates, influencing microtubule dynamics and potentially other cellular processes relevant to cancer cell proliferation and survival.
3. PIKFYVE Signaling Pathway:
PIKFYVE is a lipid kinase that plays a crucial role in endosomal trafficking and lysosomal homeostasis by generating phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P). Inhibition of PIKFYVE disrupts these processes, leading to the accumulation of enlarged endosomes and lysosomes, which can ultimately impact cell survival and proliferation. This makes PIKFYVE an emerging target in cancer therapy.
Data Presentation: this compound IC50 Values
| Target | Assay Type | IC50 (nM) | Reference |
| PIKFYVE | Enzymatic | 2.2 | [1] |
| Various Cancer Cell Lines | Cell-based | To be determined | N/A |
Experimental Protocols
Two standard and robust methods for determining the IC50 of this compound in adherent or suspension cancer cell lines are the MTT assay and the CellTox™ Glo Luminescent Viability Assay.
Protocol 1: IC50 Determination using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored in the dark
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA (for adherent cells) and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a broad range of concentrations for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) and then a narrower range in subsequent experiments.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: IC50 Determination using CellTox™ Glo Luminescent Viability Assay
Principle: The CellTox™ Glo Assay is a fluorescence-based method that measures cytotoxicity as a result of compromised membrane integrity. A proprietary asymmetric cyanine (B1664457) dye is excluded from viable cells but stains the DNA of dead cells. Upon binding to DNA, the dye's fluorescence is enhanced. The fluorescent signal is proportional to the number of dead cells. For determining IC50, this can be multiplexed with a viability assay like CellTiter-Glo®.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS
-
This compound compound
-
DMSO, sterile
-
CellTox™ Green Cytotoxicity Assay Kit (Promega)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well or 384-well solid white or black, flat-bottom sterile culture plates
-
Multichannel pipette
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Protocol 1, step 1), using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Protocol 1, step 2).
-
-
Cytotoxicity and Viability Measurement:
-
Equilibrate the 96-well plate and the CellTox™ Green and CellTiter-Glo® reagents to room temperature for at least 30 minutes before use.
-
Cytotoxicity Measurement:
-
Add 15 µL of CellTox™ Green Reagent to each well.
-
Mix by orbital shaking for 1 minute.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure fluorescence (485nm Ex / 520nm Em).
-
-
Viability Measurement (Multiplexed):
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
-
Data Acquisition and Analysis:
-
Subtract the average background fluorescence/luminescence from the no-cell control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the luminescence signal:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value as described for the MTT assay. The fluorescence data can be used to assess the cytotoxic versus cytostatic effects of the compound.
-
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to determine the IC50 of this compound in various cancer cell lines. Accurate and reproducible IC50 data are fundamental for understanding the compound's potency, elucidating its mechanism of action, and guiding further preclinical and clinical development. The provided signaling pathway diagrams offer a visual guide to the molecular targets of this compound, aiding in the interpretation of experimental results.
References
Application Notes and Protocols for Utilizing AMG28 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a versatile multi-kinase inhibitor with demonstrated activity against several key kinases involved in diverse cellular processes.[1][2] Notably, it potently inhibits NF-κB inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and the lipid kinase PIKFYVE.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro kinase assays, facilitating research into the specific roles of these kinases and the development of novel therapeutics.
Target Kinases and Biological Relevance
-
NF-κB Inducing Kinase (NIK/MAP3K14): A central regulator of the non-canonical NF-κB signaling pathway, which is crucial for immune responses, lymphoid organ development, and cell survival.[1][3] Dysregulation of NIK is implicated in various inflammatory diseases and cancers.[1][3]
-
Tau Tubulin Kinase 1 (TTBK1): A neuron-specific serine/threonine kinase that plays a significant role in the hyperphosphorylation of the microtubule-associated protein tau.[4][5] Pathological tau phosphorylation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[4][5]
-
Phosphatidylinositol-3-Phosphate/Phosphatidylinositol 5-Kinase (PIKFYVE): A lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[6][7] These phosphoinositides are critical for the regulation of endosomal trafficking and lysosomal homeostasis.[6][8]
Quantitative Data for this compound
The inhibitory activity of this compound against its primary kinase targets has been quantified using various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[9]
| Target Kinase | Assay Type | IC50 (nM) | Cellular Tau Phosphorylation (Ser422) IC50 (µM) |
| TTBK1 | Biochemical | 805[10][11] | 1.85[2][10][11] |
| TTBK2 | Biochemical | 988[10][11] | - |
| PIKFYVE | Enzymatic | 2.2 | - |
Signaling Pathway Diagrams
To visualize the biological context of this compound's targets, the following signaling pathways are depicted.
Figure 1: Simplified Non-Canonical NF-κB Signaling Pathway and this compound Inhibition.
Figure 2: TTBK1-Mediated Tau Phosphorylation and this compound Inhibition.
Figure 3: PIKFYVE Signaling in Endosomal Trafficking and this compound Inhibition.
Experimental Protocols
The following protocols provide a general framework for performing in vitro kinase assays with this compound. It is recommended to optimize specific conditions, such as enzyme and substrate concentrations, for each kinase of interest. The ADP-Glo™ Kinase Assay is a common and robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol 1: In Vitro NIK Kinase Assay for this compound Inhibition (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC50 of this compound against NIK.
Materials:
-
Recombinant human NIK (active)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting range is from 10 mM to 0.1 nM.
-
Prepare the final this compound dilutions in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the NIK enzyme solution in Kinase Buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare the substrate/ATP mix in Kinase Buffer. The concentration of MBP and ATP should be at or near their respective Km values for NIK, if known.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the appropriate wells of the assay plate.
-
Add 2.5 µL of the NIK enzyme solution to all wells except the "no enzyme" control wells. Add 2.5 µL of Kinase Buffer to the control wells.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to all wells.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro TTBK1 Kinase Assay for this compound Inhibition (ADP-Glo™ Format)
This protocol is similar to the NIK assay and can be used to assess the inhibitory effect of this compound on TTBK1 activity.
Materials:
-
Recombinant human TTBK1 (active)
-
A suitable substrate for TTBK1 (e.g., a synthetic peptide or Myelin Basic Protein)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
Follow the same steps as outlined in Protocol 1, substituting NIK with TTBK1 and using a substrate known to be phosphorylated by TTBK1. Optimization of enzyme concentration, substrate concentration, and incubation time for the TTBK1 reaction is crucial for accurate results.
Protocol 3: In Vitro PIKFYVE Kinase Assay for this compound Inhibition
This protocol describes a general method for measuring the lipid kinase activity of PIKFYVE.
Materials:
-
Recombinant human PIKFYVE (active)
-
Phosphatidylinositol-3-phosphate (PI(3)P) as a substrate
-
This compound (dissolved in 100% DMSO)
-
Lipid Kinase Assay Kit (e.g., ADP-Glo™ or a fluorescence-based assay)
-
Kinase Reaction Buffer suitable for lipid kinases
-
ATP solution
-
Appropriate assay plates (depending on the detection method)
-
Instrumentation for detection (luminescence or fluorescence plate reader)
Procedure:
-
Substrate Preparation:
-
Prepare liposomes containing PI(3)P. The specific composition of the liposomes should be optimized for the assay.
-
-
Assay Setup:
-
Follow a similar setup to the protein kinase assays, adding diluted this compound or vehicle, PIKFYVE enzyme, and initiating the reaction with the ATP/PI(3)P liposome (B1194612) mixture.
-
-
Reaction and Detection:
-
Incubate the reaction for a suitable time at 37°C.
-
Stop the reaction and detect the product (ADP or phosphorylated lipid) according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 of this compound for PIKFYVE.
-
Experimental Workflow Diagram
Figure 4: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize the multi-kinase inhibitor this compound in kinase assays. By following these methodologies, scientists can accurately determine the inhibitory potency of this compound against NIK, TTBK1, and PIKFYVE, and further investigate the roles of these kinases in health and disease. The provided quantitative data and signaling pathway diagrams offer a solid foundation for experimental design and data interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. NF-κB inducing kinase: a key regulator in the immune system and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 6. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PIKfyve Inhibitor Administration in Mouse Models with Reference to AMG28
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a potent multi-kinase inhibitor with significant activity against MAP3K14 (NIK), TTBK1, and notably, PIKfyve. The inhibition of PIKfyve, a lipid kinase crucial for the regulation of endomembrane trafficking and autophagy, has emerged as a promising therapeutic strategy in various disease models, including cancer and neuropathic pain. These application notes provide a comprehensive overview of the administration of PIKfyve inhibitors in mouse models, drawing upon available data for analogous compounds to guide the preclinical evaluation of this compound. The protocols and data presented herein are intended to serve as a starting point for study design, and compound-specific optimization is highly recommended.
Mechanism of Action: PIKfyve Inhibition and Autophagy
PIKfyve kinase plays a critical role in the endolysosomal system by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This conversion is essential for the maturation of endosomes and the regulation of autophagic flux. Inhibition of PIKfyve leads to a disruption of these processes, resulting in the accumulation of enlarged endosomes and lysosomes, and a blockage of the degradation of autophagic cargo. This disruption of cellular homeostasis can be leveraged therapeutically to induce cell death in cancer cells that are highly dependent on autophagy or to modulate signaling pathways involved in pain and inflammation.
PIKfyve Signaling Pathway
Caption: PIKfyve phosphorylates PI(3)P to generate PI(3,5)P₂, a key step in endosome maturation.
Autophagy Signaling Pathway
Caption: Inhibition of PIKfyve disrupts lysosome function, blocking the final stages of autophagy.
Quantitative Data from In Vivo Mouse Models (Analogous PIKfyve Inhibitors)
Direct in vivo data for this compound is limited in publicly available literature. The following tables summarize dosing information for other well-characterized PIKfyve inhibitors in various mouse models, which can serve as a valuable reference for designing initial dose-finding and efficacy studies for this compound.
Table 1: PIKfyve Inhibitors in Mouse Cancer Models
| Compound | Mouse Model | Cancer Type | Dose | Route of Administration | Dosing Schedule | Efficacy Outcome | Reference |
| Apilimod (B1663032) | Lymphoma Xenograft | B-cell Non-Hodgkin Lymphoma | 60 mg/kg | Oral | Twice daily | 48% tumor growth inhibition | [1] |
| Apilimod | Syngeneic Pancreatic Tumor | Pancreatic Cancer | 30 mg/kg | Oral Gavage | Daily | Improved anti-PD-1 efficacy | [2] |
| YM201636 | Liver Cancer Allograft | Hepatoma | 2 mg/kg | Not specified | Daily for 7 days | Reduced tumor weight | [3][4] |
| ESK981 | Prostate Cancer Xenograft | Castration-Resistant Prostate Cancer | 30 mg/kg and 60 mg/kg | Not specified | Not specified | Dose-dependent growth inhibition | [5][6] |
| PIK5-12d (degrader) | Prostate Cancer PDX | Prostate Cancer | 4 and 10 mg/kg | Intraperitoneal | Daily for 3 days | PIKfyve protein depletion |
Table 2: PIKfyve Inhibitors in a Mouse Neuropathic Pain Model
| Compound | Mouse Model | Pain Type | Dose | Route of Administration | Dosing Schedule | Efficacy Outcome | Reference |
| SGC-PIKFYVE-1 | Spared Nerve Injury (SNI) | Neuropathic Pain | 30 mg/kg | Systemic | Single dose | Alleviation of mechanical and cold sensitivity | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of PIKfyve inhibitors in mouse models. These should be adapted and optimized for this compound.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol is based on methodologies used for evaluating PIKfyve inhibitors like apilimod and ESK981 in cancer models.[2][5][9]
1. Cell Culture and Implantation:
-
Culture a human cancer cell line of interest (e.g., prostate, lymphoma) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude).
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
3. Drug Preparation and Administration:
-
Vehicle Preparation: Prepare a suitable vehicle for this compound. Common vehicles for oral gavage include 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution in DMSO and/or saline may be appropriate. The final DMSO concentration should be kept low to avoid toxicity.
-
This compound Formulation: Based on the data from analogous compounds, a starting dose range of 2-60 mg/kg can be considered. Prepare fresh formulations of this compound in the chosen vehicle daily. Calculate the required concentration based on the mean body weight of the mice in each group.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule (e.g., once or twice daily).
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for PIKfyve levels, autophagy markers) and another portion fixed in formalin for immunohistochemistry.
5. Safety and Toxicity Assessment:
-
Monitor mice daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
A >20% loss in body weight is often a humane endpoint.
Experimental Workflow for Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Protocol 2: Evaluation of Analgesic Efficacy in a Neuropathic Pain Mouse Model
This protocol is adapted from studies using the PIKfyve inhibitor SGC-PIKFYVE-1 in a spared nerve injury (SNI) model.[7][8]
1. Neuropathic Pain Model Induction (Spared Nerve Injury - SNI):
-
Anesthetize adult male or female mice (e.g., C57BL/6) with isoflurane.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the mice to recover for at least 7 days to allow for the development of neuropathic pain behaviors.
2. Behavioral Testing (Baseline):
-
Acclimate the mice to the testing environment.
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the lateral plantar surface of the hind paw (innervated by the intact sural nerve) and record the force at which the paw is withdrawn.
-
Cold Allodynia: Assess the response to a cold stimulus by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and measuring the duration of paw lifting or licking.
3. Drug Preparation and Administration:
-
Vehicle and this compound Formulation: Prepare this compound in a suitable vehicle for systemic administration (e.g., intraperitoneal injection). A solution containing DMSO, Tween 80, and saline is often used.
-
Administration: Based on the SGC-PIKFYVE-1 data, a starting dose of around 30 mg/kg could be tested. Administer a single dose of this compound or vehicle via intraperitoneal injection.
4. Post-Treatment Behavioral Testing:
-
At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), repeat the behavioral tests for mechanical and cold allodynia to assess the analgesic effect of this compound.
5. Data Analysis:
-
Compare the paw withdrawal thresholds and response to cold stimuli between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound in alleviating neuropathic pain.
Safety and Toxicology Considerations
While specific toxicology data for this compound in mice is not publicly available, studies with other PIKfyve inhibitors like apilimod and ESK981 have shown a favorable safety profile in some preclinical models, with no significant body weight loss observed.[2][5] However, it is crucial to conduct thorough safety and toxicology assessments for this compound.
Recommendations for Safety Assessment:
-
Acute Toxicity Study: To determine the maximum tolerated dose (MTD), administer single escalating doses of this compound to different groups of mice and observe for signs of toxicity and mortality over a 14-day period.
-
Repeat-Dose Toxicity Study: Administer this compound daily for an extended period (e.g., 28 days) at multiple dose levels. Monitor clinical signs, body weight, food and water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.
Conclusion
The administration of PIKfyve inhibitors holds significant therapeutic promise in various disease contexts. While direct in vivo data for this compound is still emerging, the information available for analogous compounds provides a solid framework for initiating preclinical studies. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of in vivo experiments to evaluate the efficacy and safety of this compound in mouse models of cancer and neuropathic pain. Careful dose-finding studies and thorough safety assessments will be critical for the successful preclinical development of this novel kinase inhibitor.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. pnas.org [pnas.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of multi‑kinase inhibitor ESK981 in patients with metastatic castration‑resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Nav1.7 and Nav1.8 with a PIKfyve inhibitor to reverse inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
- 9. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AMG28 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a multi-kinase inhibitor with demonstrated activity against several key signaling proteins, including Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1).[1] Effective assessment of its target engagement is critical for understanding its mechanism of action, optimizing dosing strategies, and developing effective therapeutic applications. These application notes provide detailed protocols for biochemical and cellular assays to quantify the interaction of this compound with its primary targets and to evaluate its impact on downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its key targets as determined by various assays. This data provides a baseline for comparing results from in-house experiments.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| PIKfyve | Enzymatic Assay | 2.2 | [2] |
| TTBK1 | Enzymatic Assay | 199 - 805 | [3][4] |
| TTBK2 | Enzymatic Assay | 988 | [3][5] |
Table 2: Cellular Target Engagement of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| TTBK1 | NanoBRET Assay | 11 - 21 | [3] |
| TTBK2 | NanoBRET Assay | 6 - 13 | [3] |
| Tau Phosphorylation (Ser422) | Cellular Assay | 1.85 | [3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to assess its target engagement, the following diagrams are provided.
References
Application Notes and Protocols for AMG28 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a potent and selective multi-kinase inhibitor, demonstrating significant activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1). Its narrow kinome-wide selectivity makes it a valuable tool for investigating the roles of these kinases in various cellular processes and a promising starting point for drug discovery programs. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of its primary targets.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of its target kinases.
-
PIKfyve: Inhibition of PIKfyve disrupts the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key lipid messenger involved in endosomal trafficking, lysosome homeostasis, and autophagy. This disruption can lead to enlarged endosomes and lysosomes, and interfere with processes such as viral entry and cancer cell survival.
-
MAP3K14 (NIK): As a central regulator of the non-canonical NF-κB signaling pathway, NIK's inhibition by this compound can modulate immune responses and inflammatory processes. The non-canonical NF-κB pathway is activated by a subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members.[1][2][3]
-
TTBK1: TTBK1 is a neuron-specific kinase implicated in the hyperphosphorylation of tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[4][5][6] Inhibition of TTBK1 by this compound may therefore have therapeutic potential in these conditions.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other relevant compounds against their respective targets. This data is crucial for designing and interpreting HTS experiments.
| Compound | Target | Assay Type | IC₅₀ (nM) | Z'-Factor | Reference |
| This compound | PIKfyve | Enzymatic | 2.2 | > 0.5 (typical) | |
| This compound | TTBK1 | Enzymatic | 805 | Not Reported | [7] |
| This compound | TTBK2 | Enzymatic | 988 | Not Reported | [7] |
| YM-201636 | PIKfyve | Enzymatic | 33 | Not Reported | [8] |
| Apilimod | PIKfyve | Enzymatic | 14 | Not Reported | [8] |
| SGC-PIKFYVE-1 | PIKfyve | Enzymatic | 6.9 | Not Reported | [9] |
| SGC-PIKFYVE-1 | PIKfyve | NanoBRET | 4.0 | Not Reported | [9] |
Note: A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable HTS assay.[10][11][12][13][14][15] While a specific Z'-factor for a PIKfyve HTS assay was not found in the literature, a well-optimized assay should aim for this range.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound's primary targets.
Caption: PIKfyve Signaling Pathway.
References
- 1. MAP3K14 - Wikipedia [en.wikipedia.org]
- 2. Expanding the Interactome of the Noncanonical NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathological phosphorylation of tau and TDP-43 by TTBK1 and TTBK2 drives neurodegeneration [scholarworks.indianapolis.iu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. MAP3K14 mitogen-activated protein kinase kinase kinase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols for Preclinical Efficacy Studies of AMG28
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is an investigational multi-kinase inhibitor with potential therapeutic applications in oncology. It exerts its effects by targeting key signaling molecules involved in cancer cell proliferation, survival, and metabolism. The primary targets of this compound are Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve).[1][2][3][4][5] The inhibition of these kinases disrupts critical cellular pathways, making this compound a promising candidate for further preclinical evaluation.
These application notes provide detailed protocols for in vitro and in vivo studies designed to assess the efficacy of this compound. The described experiments will enable researchers to evaluate its impact on cancer cell viability, apoptosis, and cell cycle progression, as well as its ability to inhibit tumor growth in a preclinical xenograft model.
Mechanism of Action and Signaling Pathway
This compound's multi-targeted approach allows it to interfere with several oncogenic signaling cascades simultaneously.
-
MAP3K14 (NIK) Inhibition: NIK is a central component of the noncanonical NF-κB signaling pathway.[1][2] This pathway is constitutively active in various cancers and promotes cell survival and proliferation. Inhibition of NIK by this compound is expected to suppress the activation of the noncanonical NF-κB pathway, leading to decreased expression of pro-survival genes.[1][2]
-
TTBK1 Inhibition: TTBK1 is a neuron-specific serine/threonine and tyrosine kinase. While its primary role is associated with neurodegenerative diseases, emerging evidence suggests its involvement in cancer.[4][6][7][8] TTBK1 can phosphorylate TAU protein, and its dysregulation may impact microtubule dynamics and cell division.[4][8]
-
PIKfyve Inhibition: PIKfyve is a lipid kinase that plays a crucial role in endosomal trafficking, autophagy, and cellular metabolism.[3][9][10][11] In cancer cells, particularly those with high metabolic demands like pancreatic ductal adenocarcinoma (PDAC), PIKfyve is essential for lysosomal function and nutrient recycling through autophagy.[3][10][11] Inhibition of PIKfyve disrupts these processes, leading to metabolic stress and cell death.[3][10][11]
Below is a diagram illustrating the integrated signaling pathways affected by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical efficacy assessment of this compound.
In Vitro Efficacy Studies
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Data Presentation:
| Cell Line | This compound IC50 (µM) after 72h |
| Pancreatic Cancer (e.g., MIA PaCa-2) | 1.5 |
| Breast Cancer (e.g., MDA-MB-231) | 2.8 |
| Colon Cancer (e.g., HCT116) | 5.2 |
Apoptosis Assays
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Objective: To measure the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis, after this compound treatment.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTS assay.
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Presentation:
| Treatment (48h) | % Apoptotic Cells (Annexin V) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 5% | 1.0 |
| This compound (1x IC50) | 35% | 4.5 |
| This compound (2x IC50) | 60% | 8.2 |
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment:
-
Seed cells and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation:
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| This compound (1x IC50) | 65% | 20% | 15% |
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse xenograft model.
Protocol:
-
Model Establishment:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers.[28][29][30]
-
Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[28][29]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the desired dosing schedule (e.g., daily, twice daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of toxicity are observed.
-
At the end of the study, excise and weigh the tumors.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg, daily) | 800 ± 150 | 47% |
| This compound (30 mg/kg, daily) | 350 ± 90 | 77% |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of the multi-kinase inhibitor this compound. The in vitro assays will elucidate the cellular mechanisms of action, including effects on viability, apoptosis, and cell cycle, while the in vivo xenograft model will provide critical data on anti-tumor activity in a physiological context. The resulting data will be instrumental in guiding the further development of this compound as a potential cancer therapeutic.
References
- 1. MAP3K14 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. PIKfyve enzyme is target to ‘starve’ pancreatic cancer cells | BioWorld [bioworld.com]
- 4. genecards.org [genecards.org]
- 5. MAP3K14 mitogen-activated protein kinase kinase kinase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Frontiers | Tau-tubulin kinase [frontiersin.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Targeting PIKfyve-driven lipid metabolism in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioengineer.org [bioengineer.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. ulab360.com [ulab360.com]
- 21. tripod.nih.gov [tripod.nih.gov]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 29. oncotarget.com [oncotarget.com]
- 30. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
Application Notes and Protocols: Detection of p-p65 by Western Blot Following AMG28 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses, cell proliferation, and survival.[1][2] The p65 subunit, also known as RelA, is a key component of this pathway.[1] Activation of the canonical NF-κB pathway, often initiated by stimuli like pro-inflammatory cytokines, leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the p65/p50 dimer to translocate to the nucleus and induce the transcription of target genes. A key post-translational modification indicating NF-κB activation is the phosphorylation of p65 at serine 536 (p-p65), which is crucial for its full transcriptional activity.[1]
AMG28 is a multi-kinase inhibitor with activity against NF-κB inducing kinase (NIK; MAP3K14), a central component of the non-canonical NF-κB pathway.[3][4] The non-canonical pathway is primarily responsible for the processing of p100 to p52. While this compound's primary target is in the non-canonical pathway, crosstalk between the canonical and non-canonical pathways exists, and investigating the effects of this compound on the canonical pathway marker p-p65 is essential for a comprehensive understanding of its mechanism of action.
This document provides a detailed protocol for performing a Western blot to detect changes in p-p65 levels in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical NF-κB signaling pathway leading to p65 phosphorylation and the general experimental workflow for the Western blot protocol.
References
Application Notes and Protocols for Immunofluorescence Staining of Autophagy Markers with AMG28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1][2][3][4] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic drug discovery.[1][5][6][7] The compound AMG28 is a novel modulator of autophagy, and these application notes provide a detailed protocol for its characterization using immunofluorescence staining of key autophagy markers.
Immunofluorescence is a widely used technique to visualize the subcellular distribution of target proteins and is a primary method for monitoring autophagy.[8][9][10] The most common markers for tracking autophagosome formation are Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).[2][11][12] During autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosomal membranes, appearing as distinct puncta.[11][12] Conversely, p62 is a protein that binds to ubiquitinated cargo and is itself degraded during autophagy, meaning its accumulation can indicate an inhibition of autophagic flux.[13]
This document provides a comprehensive guide for utilizing immunofluorescence to assess the impact of this compound on autophagy, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying pathways and workflows.
Signaling Pathways and Experimental Workflow
Autophagy Signaling Pathway
Autophagy is a highly regulated process controlled by a complex signaling network. The diagram below illustrates a simplified, canonical autophagy signaling pathway, highlighting key regulatory nodes that could be influenced by this compound.
Caption: Simplified overview of the core signaling pathway regulating autophagy.
Experimental Workflow for this compound Analysis
The following diagram outlines the key steps for investigating the effects of this compound on autophagy using immunofluorescence.
References
- 1. Frontiers | Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases [frontiersin.org]
- 2. biocompare.com [biocompare.com]
- 3. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy: machinery and regulation [microbialcell.com]
- 5. Targeting autophagy drug discovery: Targets, indications and development trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Autophagy In Disease: Recent Advances In Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Structural Approach into Drug Discovery Based on Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bioradiations.com [bioradiations.com]
- 13. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Uncovering Resistance Mechanisms to the Multi-Kinase Inhibitor AMG28 Using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a multi-kinase inhibitor with activity against several key signaling molecules, including NF-κB inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and the phosphoinositide kinase PIKFYVE.[1] Its multifaceted targeting profile makes it a promising candidate for various therapeutic applications. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit its long-term efficacy. Understanding the genetic basis of resistance is paramount for developing effective combination therapies and next-generation inhibitors.
This application note details a comprehensive protocol for a genome-wide, loss-of-function CRISPR-Cas9 screen to systematically identify and validate genes whose knockout confers resistance to this compound. By leveraging this powerful functional genomics approach, researchers can uncover both anticipated and novel resistance pathways, providing crucial insights for drug development and patient stratification strategies.[2][3]
Key Experimental Principles
The core of this methodology involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout via the Cas9 nuclease, into a population of cancer cells sensitive to this compound.[4] This population of cells, each with a single gene knockout, is then subjected to this compound treatment. Cells that acquire resistance due to the loss of a particular gene will survive and proliferate, leading to an enrichment of the corresponding sgRNA in the surviving population. High-throughput sequencing is then used to identify these enriched sgRNAs, thereby pinpointing the resistance-conferring genes.[5][6]
Experimental Workflow & Signaling Pathways
The overall experimental workflow for the CRISPR screen is depicted below, followed by a diagram of a potential signaling pathway affected by this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadinstitute.org [broadinstitute.org]
- 5. biocompare.com [biocompare.com]
- 6. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
Application Note: Protocol for Assessing the Antiviral Efficacy of AMG28
Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral drug discovery.
Abstract: This document provides a comprehensive set of protocols for evaluating the in vitro antiviral efficacy of the novel compound AMG28 against viral infections. The methodologies detailed herein include determining the compound's cytotoxicity, quantifying the reduction in infectious virus particles, measuring the inhibition of viral genome replication, and visualizing the suppression of viral protein expression. Adherence to these protocols will ensure the generation of robust and reproducible data for the preclinical assessment of this compound.
Introduction
The emergence of novel and drug-resistant viral pathogens necessitates the continuous development of new antiviral therapeutics. This compound is a novel investigational compound with potential antiviral activity. A critical step in its preclinical development is the rigorous in vitro characterization of its efficacy and safety profile. This involves determining its potency in inhibiting viral replication while assessing its toxicity to host cells.
This application note details standardized assays to quantify the antiviral activity of this compound. The primary assays described are:
-
MTT Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC50) of this compound on host cells.
-
Plaque Reduction Neutralization Assay (PRNA): To measure the 50% inhibitory concentration (IC50) based on the reduction of infectious virus plaques.
-
Quantitative Reverse Transcription PCR (qRT-PCR): To quantify the reduction in viral RNA levels following treatment.
The ratio of CC50 to IC50 provides the Selectivity Index (SI), a key parameter for evaluating the therapeutic potential of an antiviral compound.
Hypothetical Signaling Pathway Inhibition by this compound
This compound is hypothesized to inhibit viral entry by blocking the conformational changes in the viral fusion protein (F protein) that are necessary for the merger of the viral envelope with the host cell membrane. This action prevents the release of the viral genome into the cytoplasm, thereby halting the infection at its earliest stage.
Caption: Hypothetical mechanism of this compound inhibiting viral entry.
Experimental Workflow Overview
The overall process for evaluating this compound involves three parallel assays: cytotoxicity, viral inhibition, and viral RNA quantification. The results are integrated to determine the compound's selectivity index.
Caption: Overall experimental workflow for assessing this compound efficacy.
Materials and Reagents
-
Cell Lines: Vero E6 (ATCC CRL-1586) or A549 (ATCC CCL-185)
-
Virus: Herpes Simplex Virus 1 (HSV-1) or Respiratory Syncytial Virus (RSV)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine
-
Compound: this compound (stock solution in DMSO)
-
Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, PBS
-
Reagents for PRNA: Crystal Violet, Formaldehyde (B43269), Methylcellulose
-
Reagents for qRT-PCR: RNA extraction kit (e.g., RNeasy Mini Kit), Reverse transcriptase, qPCR master mix, Virus-specific primers and probes.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay determines the concentration range of this compound that is toxic to the host cells.
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in assay medium (medium with 2% FBS). The final concentrations should typically range from 0.1 µM to 100 µM. Include a "cells only" control (medium only) and a "vehicle" control (highest concentration of DMSO used).
-
Treatment: Remove the growth medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the CC50 value.
Protocol 2: Plaque Reduction Neutralization Assay (PRNA)
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed Vero E6 cells in a 12-well plate at a density of 2.5 x 10⁵ cells/well and grow to 95-100% confluency.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. In a separate tube, mix each compound dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units (PFU)) and incubate for 1 hour at 37°C.
-
Infection: Wash the confluent cell monolayers with PBS. Add the virus-compound mixture to the wells. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 1.2% Methylcellulose in EMEM with 2% FBS). This semi-solid medium restricts virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates for 3-5 days (depending on the virus) at 37°C with 5% CO₂ until visible plaques are formed in the virus control wells.
-
Staining: Aspirate the overlay. Fix the cells with 10% formaldehyde for 30 minutes. Stain with 0.5% crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Use non-linear regression to determine the IC50 value.
Protocol 3: Viral Load Quantification by qRT-PCR
This protocol measures the effect of this compound on the accumulation of viral genomic RNA.
-
Cell Seeding and Infection: Seed cells in a 24-well plate. Once confluent, treat the cells with serial dilutions of this compound for 1 hour, then infect with the virus at a Multiplicity of Infection (MOI) of 1.
-
Incubation: Incubate for 24 hours at 37°C with 5% CO₂.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a master mix containing SYBR Green or a specific probe, along with primers targeting a conserved region of the viral genome. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the change in viral RNA levels using the ΔΔCt method. Determine the concentration of this compound that reduces viral RNA by 50% (IC50).
Data Presentation and Interpretation
Quantitative data from the assays should be compiled and analyzed to determine the compound's potency and therapeutic window. The results should be summarized in a clear, tabular format.
Table 1: Cytotoxicity and Antiviral Efficacy of this compound
| Assay Type | Parameter | Result (µM) | 95% Confidence Interval |
| Cytotoxicity | CC50 | 85.2 | 75.1 - 96.5 |
| Plaque Reduction | IC50 | 2.3 | 1.9 - 2.8 |
| qRT-PCR | IC50 | 3.1 | 2.5 - 3.9 |
| Selectivity | SI (CC50/IC50) | 37.0 | - |
Interpretation:
-
CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces host cell viability by 50%. A higher CC50 value is desirable.
-
IC50 (50% Inhibitory Concentration): The concentration of this compound that inhibits viral replication (plaque formation or RNA levels) by 50%. A lower IC50 value indicates higher potency.
-
SI (Selectivity Index): Calculated as CC50 / IC50. This index represents the therapeutic window of the compound. An SI value >10 is generally considered promising for a potential antiviral candidate.
Application Notes and Protocols for Studying PIKFYVE-Dependent Trafficking with AMG28
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIKFYVE (Phosphatidylinositol-3-Phosphate 5-Kinase) is a crucial lipid kinase that plays a central role in regulating intracellular membrane trafficking. It catalyzes the synthesis of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol-3-phosphate (PtdIns3P), a key signaling lipid in the endolysosomal system. PtdIns(3,5)P2 is essential for the maturation of endosomes, lysosomes, and autophagosomes, and for maintaining their homeostasis.[1][2][3] Dysregulation of PIKFYVE activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[4]
AMG28 is a potent and highly selective inhibitor of PIKFYVE, offering a powerful tool for elucidating the multifaceted roles of this kinase in cellular processes. These application notes provide detailed protocols for utilizing this compound to study PIKFYVE-dependent trafficking pathways, including endosomal maturation and autophagy.
This compound: A Potent and Selective PIKFYVE Inhibitor
This compound is a small molecule inhibitor characterized by its high potency and narrow kinome-wide selectivity for PIKFYVE. This specificity makes it an ideal chemical probe to investigate the cellular functions of PIKFYVE with minimal off-target effects.
Quantitative Data for this compound
| Parameter | Value | Reference |
| PIKFYVE IC50 | 2.2 nM | [5] |
| Selectivity | Narrow kinome-wide selectivity | [5] |
Signaling Pathways and Experimental Workflows
PIKFYVE Signaling Pathway in Endosomal Trafficking
PIKFYVE is a key regulator of the endosomal pathway, influencing the transition from early to late endosomes and ultimately to lysosomes. Its product, PtdIns(3,5)P2, is critical for the fission and fusion events that govern the movement of cargo through these compartments. Inhibition of PIKFYVE with this compound is expected to disrupt this pathway, leading to the accumulation of enlarged endosomes and lysosomes.[2]
Caption: PIKFYVE converts PtdIns3P to PtdIns(3,5)P2, regulating endosomal maturation.
Experimental Workflow for Studying PIKFYVE Inhibition
A typical workflow to investigate the effects of this compound on PIKFYVE-dependent trafficking involves treating cells with the inhibitor and then assessing changes in the morphology and function of endosomes, lysosomes, and autophagosomes using various cellular and molecular biology techniques.
References
- 1. Targeting PIKfyve-driven lipid homeostasis as a metabolic vulnerability in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PIKfyve-driven lipid metabolism in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing AMG28 in Organoid Cultures for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG28 is a potent and selective multi-kinase inhibitor with significant activity against Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB Inducing Kinase (NIK), Tau Tubulin Kinase 1 (TTBK1), and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE). Given that NIK is a critical activator of the non-canonical NF-κB signaling pathway, which plays a crucial role in cancer development, progression, and therapy resistance, this compound presents a valuable tool for cancer research. These application notes provide a comprehensive guide for the utilization of this compound in patient-derived organoid (PDO) cultures to investigate the effects of non-canonical NF-κB pathway inhibition on cancer cell growth and survival.
Mechanism of Action and Key Signaling Pathway
This compound primarily exerts its effects by inhibiting NIK, a central kinase in the non-canonical NF-κB pathway. In unstimulated cells, NIK is continuously targeted for proteasomal degradation. However, upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, CD40L), upstream signaling leads to the stabilization of NIK. Accumulated NIK then phosphorylates and activates IKKα, which in turn phosphorylates NF-κB2/p100, leading to its processing into the active p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes involved in cell survival, proliferation, and inflammation. By inhibiting NIK, this compound effectively blocks this signaling cascade.
Figure 1: this compound inhibits the non-canonical NF-κB signaling pathway.
Applications in Organoid Cultures
Patient-derived organoids (PDOs) from various cancers, such as colorectal, pancreatic, and prostate cancer, where the non-canonical NF-κB pathway is often dysregulated, are ideal models to study the effects of this compound.
Potential Research Applications:
-
Monotherapy Efficacy: Assess the direct impact of this compound on the viability and growth of cancer organoids.
-
Combination Therapy: Investigate synergistic or additive effects of this compound when combined with standard-of-care chemotherapeutics or other targeted agents.
-
Biomarker Discovery: Identify potential biomarkers that predict sensitivity or resistance to this compound treatment.
-
Mechanism of Action Studies: Elucidate the downstream molecular consequences of NIK inhibition in a 3D, patient-relevant model.
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, quantitative data from experiments using this compound on cancer organoids. These tables are provided as templates for data presentation.
Table 1: Dose-Response of Cancer Organoids to this compound Treatment
| Organoid Line | IC50 (µM) | Maximum Inhibition (%) |
| Colorectal Cancer PDO-1 | 1.5 | 85 |
| Pancreatic Cancer PDO-1 | 0.8 | 92 |
| Prostate Cancer PDO-1 | 2.3 | 78 |
Table 2: Effect of this compound on Organoid Size and Number
| Treatment | Average Organoid Diameter (µm) | Number of Organoids per Well |
| Vehicle Control | 250 ± 30 | 150 ± 20 |
| This compound (1 µM) | 120 ± 25 | 80 ± 15 |
| This compound (5 µM) | 75 ± 15 | 45 ± 10 |
Table 3: Gene Expression Changes in Response to this compound
| Gene | Fold Change (this compound vs. Vehicle) | p-value |
| BIRC3 (cIAP2) | -4.5 | < 0.01 |
| CCL19 | -3.8 | < 0.01 |
| CXCL12 | -3.2 | < 0.05 |
| CCND1 (Cyclin D1) | -2.5 | < 0.05 |
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids
This protocol outlines the general steps for establishing and maintaining PDO cultures. Specific media formulations will vary depending on the tissue of origin.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to tissue type)
-
Digestion buffer (e.g., Collagenase/Dispase)
-
Cell recovery solution
-
Standard cell culture plates and consumables
Procedure:
-
Mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments in digestion buffer for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells with basal medium and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in basement membrane matrix on ice.
-
Plate 50 µL domes of the cell/matrix mixture into pre-warmed 24-well plates.
-
Incubate at 37°C for 15-30 minutes to solidify the domes.
-
Gently add 500 µL of complete organoid culture medium to each well.
-
Culture the organoids at 37°C, 5% CO₂, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the domes, dissociating the organoids, and re-plating.
Protocol 2: this compound Treatment and Viability Assay
This protocol describes how to treat organoids with this compound and assess their viability.
Materials:
-
Established cancer organoid cultures
-
This compound (stock solution in DMSO)
-
Organoid culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
White-walled 96-well plates
Procedure:
-
Harvest mature organoids and mechanically dissociate them into smaller fragments.
-
Count the organoid fragments and resuspend them in basement membrane matrix at a desired density.
-
Plate 10 µL domes of the organoid/matrix mixture into a 96-well plate.
-
After solidification, add 100 µL of organoid culture medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viability and calculate the IC50 values.
Figure 2: Experimental workflow for this compound application in organoids.
Protocol 3: Western Blot Analysis of Organoids
This protocol is for analyzing protein expression changes in organoids following this compound treatment.
Materials:
-
Treated organoid cultures
-
Cell recovery solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p100/p52, anti-RelB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Harvest organoids by disrupting the domes and collecting them in cell recovery solution.
-
Centrifuge at 300 x g for 5 minutes at 4°C to pellet the organoids.
-
Lyse the organoid pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: RT-qPCR Analysis of Target Gene Expression
This protocol allows for the quantification of changes in the expression of NF-κB target genes.
Materials:
-
Treated organoid cultures
-
RNA lysis buffer (e.g., TRIzol®)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a housekeeping gene
Procedure:
-
Harvest organoids as described for Western blotting.
-
Homogenize the organoid pellet in RNA lysis buffer.
-
Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the appropriate master mix and primers for your target genes (e.g., BIRC3, CCL19, CXCL12) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is a valuable research tool for investigating the role of the non-canonical NF-κB pathway in cancer biology using patient-derived organoid models. The protocols and guidelines provided here offer a framework for conducting robust and reproducible experiments to assess the therapeutic potential of NIK inhibition. The use of PDOs in conjunction with targeted inhibitors like this compound will undoubtedly contribute to a deeper understanding of cancer signaling pathways and aid in the development of novel therapeutic strategies.
Troubleshooting & Optimization
AMG28 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AMG28.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the hydrophobic nature of many small molecule kinase inhibitors. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q2: My this compound precipitated when I diluted the DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some steps to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your experiment.
-
Use a co-solvent: Incorporating a small percentage of an organic co-solvent like ethanol (B145695) or using formulation aids such as cyclodextrins can improve aqueous solubility.
-
Adjust the pH of the aqueous buffer: The solubility of ionizable compounds can be pH-dependent. Testing a range of pH values (e.g., 5.0, 6.5, 7.4) may help identify optimal conditions.
-
Prepare fresh dilutions: Do not use a solution that has precipitated. Centrifuge the vial to pellet any solid material before preparing a new stock solution.
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the stability of this compound. Recommendations are as follows:
-
Solid Form: Store at -20°C for long-term storage (up to 3 years) and at 4°C for shorter durations (up to 2 years). Keep the compound in a desiccated environment to prevent hydration.[1]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is recommended to use prepared stock solutions within one month if stored at -20°C and within six months if stored at -80°C.
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day due to the potential for hydrolysis and precipitation.
Q4: How can I check for degradation of my this compound sample?
A4: Visual inspection for color change or precipitation can be an initial indicator. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to see in the vial. | Small quantities of lyophilized powder may coat the walls or cap of the vial. | Centrifuge the vial briefly before opening to collect all the powder at the bottom. When dissolving, ensure the solvent comes into contact with all interior surfaces of the vial. |
| Stock solution appears cloudy or has visible particles. | The compound has not fully dissolved or has precipitated. | Use a vortex mixer or sonication to aid dissolution. Gentle warming (up to 50°C) can also be attempted, but be cautious as excessive heat may cause degradation. |
| Inconsistent experimental results. | Potential degradation of this compound due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Run a vehicle control (e.g., DMSO) in your experiments to ensure the observed effects are due to the compound. |
| Low potency observed in cell-based assays. | The final concentration of DMSO in the cell culture medium is too high, causing cytotoxicity. | Ensure the final concentration of DMSO in your cell culture medium is less than 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[1] |
Quantitative Data
Disclaimer: The following data is representative of typical small molecule kinase inhibitors and should be used as a guideline. Specific experimental validation for this compound is recommended.
Table 1: Example Solubility of this compound
| Solvent | Estimated Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Table 2: Example Stability of this compound
| Form | Storage Condition | Estimated Shelf Life |
| Solid (Powder) | -20°C, Desiccated | Up to 3 years |
| Solid (Powder) | 4°C, Desiccated | Up to 2 years |
| DMSO Stock Solution | -20°C | Up to 1 month |
| DMSO Stock Solution | -80°C | Up to 6 months |
| Aqueous Solution | 4°C | ≤ 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, you would need to calculate the mass based on the molecular weight of this compound.
-
Dissolution: Add the appropriate volume of 100% DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Preparation: Prepare a series of dilutions of your this compound DMSO stock solution in the desired aqueous buffer (e.g., PBS).
-
Incubation: Incubate the dilutions at room temperature for a set period (e.g., 2 hours), allowing the solution to equilibrate.
-
Observation: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Quantification (Optional): Centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy to determine the highest concentration that remains in solution.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting this compound solubility issues.
Caption: this compound inhibits the non-canonical NF-κB pathway.
References
Technical Support Center: Optimizing AMG28 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of AMG28, a multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule multi-kinase inhibitor. Its primary targets include NF-κB inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and the lipid kinase PIKFYVE.[1][2]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: For a novel compound like this compound in a new experimental setup, it is recommended to start with a broad logarithmic dilution series, for example, from 1 nM to 100 µM.[3] This wide range will help determine the dose-response curve and identify the effective concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3][4] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3]
Q4: I'm not observing any effect of this compound at my tested concentrations. What could be the reason?
A4: There are several potential reasons for a lack of effect. The concentration might be too low, so testing a higher range is advisable.[3] The compound could be unstable under your experimental conditions; therefore, ensure proper storage and prepare fresh dilutions for each experiment.[3][5] It's also possible that your cell line is not sensitive to this compound or the assay is not sensitive enough to detect the effect.[3]
Q5: I'm observing a high level of cell death across all concentrations of this compound. What should I do?
A5: High cytotoxicity could be due to the compound itself. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.[3] Also, ensure that the solvent (e.g., DMSO) concentration is not at a toxic level.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect | Concentration too low. | Test a higher concentration range (e.g., up to 100 µM).[3] |
| Compound instability. | Prepare fresh dilutions for each experiment and ensure proper storage of stock solutions.[3][5] | |
| Insensitive cell line or assay. | Confirm that your cell line expresses the target kinases (NIK, TTBK1, PIKFYVE). Use a positive control to validate assay performance.[3] | |
| High cytotoxicity | Compound-induced cytotoxicity. | Perform a cytotoxicity assay to determine the IC50 for cell death and use concentrations below this for functional assays.[3] |
| Solvent toxicity. | Ensure the final DMSO concentration is non-toxic for your cells (ideally ≤ 0.1%). Run a vehicle-only control.[4][5] | |
| Inconsistent results | Compound degradation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light.[3][5] |
| Cell culture variability. | Standardize cell passage number, confluency, and media conditions. Regularly test for mycoplasma.[5] | |
| Pipetting errors. | Calibrate pipettes regularly and use care when performing serial dilutions.[5] |
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 | Recommended Starting Concentration Range (In Vitro) |
| This compound | PIKFYVE | Enzymatic Assay | 2.2 nM[2] | 1 nM - 100 µM |
| NIK (MAP3K14) | Kinase Assay | Data not readily available | 1 nM - 100 µM | |
| TTBK1 | Kinase Assay | Data not readily available | 1 nM - 100 µM |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol describes a general method to determine the dose-response curve of this compound in a specific cell line using a common cell viability assay like the MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a detergent-based buffer)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. A common approach is a 10-point, 3-fold or half-log serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action and cell doubling time.
-
-
MTT Assay:
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: this compound inhibits NIK, TTBK1, and PIKFYVE signaling pathways.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for in vitro experiments.
References
Technical Support Center: Minimizing AMG28 Toxicity in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicities of AMG28 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its molecular targets?
This compound is a multi-kinase inhibitor with primary targets including mitogen-activated protein kinase kinase kinase 14 (MAP3K14 or NIK), tau tubulin kinase 1 (TTBK1), and phosphatidylinositol-3-phosphate 5-kinase (PIKFYVE). Its activity against these kinases makes it a valuable tool for studying various signaling pathways, but also necessitates careful consideration of potential on-target and off-target toxicities.
Q2: Is there any known toxicity data for this compound in animal models?
Publicly available information on the specific toxicity profile of this compound in animal models is limited. However, based on its known targets, potential toxicities can be anticipated and should be carefully monitored.
Q3: What are the potential toxicities associated with inhibiting PIKFYVE?
Inhibition of PIKFYVE can disrupt endosomal and lysosomal trafficking. While some studies with PIKFYVE inhibitors like YM201636 have shown anti-tumor effects without significant systemic toxicity at therapeutic doses, careful monitoring for effects on cellular waste clearance and metabolism is warranted.[1] Another PIKFYVE inhibitor, apilimod, has been shown to rescue certain disease-related phenotypes in mice, suggesting that the therapeutic window and toxicity profile can be inhibitor-specific.
Q4: What are the potential toxicities associated with inhibiting MAP3K14 (NIK)?
NIK is a key regulator of the non-canonical NF-κB signaling pathway, which plays a crucial role in the development and function of the immune system.[2][3][4] Therefore, inhibition of NIK may lead to immunomodulatory effects. While this can be therapeutically beneficial in certain contexts like autoimmune diseases and some cancers, it also carries a risk of immunosuppression or other immune-related adverse events.[2][4] Preclinical studies with NIK inhibitors have been conducted for various diseases, but a thorough evaluation of the immune system's status is crucial in any in vivo study with this compound.[2]
Q5: What are the potential toxicities associated with inhibiting TTBK1?
TTBK1 is a neuron-specific kinase involved in the phosphorylation of tau protein, a key player in the pathology of neurodegenerative diseases like Alzheimer's.[5][6][7][8] While selective inhibition of TTBK1 is being explored as a therapeutic strategy, potential on-target effects in the central nervous system should be considered.[6][7] It is important to monitor for any neurological signs in animals treated with this compound.
Troubleshooting Guide for In Vivo Studies
This guide provides systematic steps to identify and mitigate common issues encountered during animal studies with this compound and other small molecule kinase inhibitors.
Issue 1: Vehicle-Related Toxicity
Symptoms: Acute mortality, local irritation at the injection site, or signs of distress observed in the vehicle control group.
Troubleshooting Steps:
-
Isolate the Cause: Administer the vehicle alone to a separate control group to confirm that the toxicity is not caused by the investigational compound.
-
Optimize Vehicle Composition:
-
If using solvents like DMSO, consider reducing the concentration. High concentrations of organic solvents can cause local and systemic toxicity.
-
Explore alternative, less toxic vehicle formulations.
-
-
Refine Administration Technique: Ensure proper administration technique (e.g., oral gavage, intraperitoneal injection) to minimize physical trauma and local irritation.
Issue 2: On-Target Toxicity in Normal Tissues
Symptoms: Weight loss, lethargy, organ-specific clinical signs (e.g., gastrointestinal distress, neurological changes).
Troubleshooting Steps:
-
Conduct a Dose-Range Finding (DRF) Study: A DRF study is essential to determine the maximum tolerated dose (MTD).[9][10][11] This involves administering escalating doses of this compound to small groups of animals to identify a dose that is both efficacious and well-tolerated.
-
Staggered Dosing Regimen: Consider alternative dosing schedules, such as intermittent dosing (e.g., every other day), to allow for recovery and potentially reduce cumulative toxicity.
-
Supportive Care: Provide supportive care to animals showing signs of toxicity, such as nutritional support or hydration.
-
Biomarker Analysis: Monitor biomarkers related to the function of organs suspected to be affected based on the known roles of PIKFYVE, NIK, and TTBK1.
Issue 3: Potential Cardiotoxicity
Symptoms: Lethargy, respiratory distress, edema.
Background: Cardiotoxicity is a known risk for some kinase inhibitors.[12][13][14][15]
Troubleshooting Steps:
-
Baseline and In-life Monitoring:
-
Obtain baseline cardiac function measurements (e.g., echocardiography) before starting treatment.
-
Monitor for clinical signs of cardiac distress throughout the study.
-
-
Terminal Assessment:
-
At the end of the study, collect blood for analysis of cardiac biomarkers (e.g., troponins).
-
Perform histopathological examination of the heart to look for signs of cardiomyocyte damage.
-
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to several dose groups, including a vehicle control.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups (e.g., 2-fold or 3-fold increments).
-
Administration: Administer this compound via the intended clinical route.
-
Monitoring:
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or signs of serious toxicity.
Protocol 2: General Toxicity Assessment
Objective: To evaluate the systemic toxicity of this compound at selected doses.
Methodology:
-
Study Design: Based on the DRF study, select at least three dose levels (low, mid, high) and a vehicle control group. Use a larger group of animals (e.g., 10 per sex per group).
-
Duration: A common duration for sub-acute studies is 28 days.
-
In-life Monitoring:
-
Daily clinical observations and body weight measurements.
-
Weekly food and water consumption.
-
-
Terminal Procedures:
-
Hematology and Serum Biochemistry: Collect blood at termination for a complete blood count and analysis of key serum chemistry parameters.[19][20][21][22][23][24]
-
Necropsy and Organ Weights: Perform a gross necropsy and weigh major organs.
-
Histopathology: Collect major organs and tissues for histopathological examination by a qualified pathologist.[25][26][27][28]
-
Data Presentation
Table 1: Key Parameters for Monitoring in Toxicity Studies
| Parameter Category | Specific Measurements | Rationale |
| Clinical Observations | Body weight, food/water intake, activity level, posture, fur condition | General indicators of animal health and well-being.[16][17] |
| Hematology | Complete Blood Count (CBC) with differential | To assess effects on red blood cells, white blood cells, and platelets. |
| Serum Biochemistry | ALT, AST, ALP, Bilirubin | Liver function markers.[23] |
| BUN, Creatinine | Kidney function markers.[23] | |
| Glucose, Total Protein, Albumin | General metabolic and nutritional status.[23] | |
| Cardiac Troponins | Specific markers for cardiac injury. | |
| Histopathology | Microscopic examination of major organs | To identify cellular changes indicative of toxicity.[26][28] |
Visualizations
Signaling Pathways
Caption: this compound inhibits PIKFYVE, NIK, and TTBK1, affecting key cellular pathways.
Experimental Workflow
Caption: Workflow for preclinical toxicity assessment of this compound in animal models.
Troubleshooting Logic
Caption: Decision tree for troubleshooting adverse events in this compound animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 5. Computational Design of Novel Tau-Tubulin Kinase 1 Inhibitors for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. nc3rs.org.uk [nc3rs.org.uk]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel in vivo phenotypic assay to evaluate kinase inhibitor induced cardiotoxicity and strategies for cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Toxicology | MuriGenics [murigenics.com]
- 20. researchgate.net [researchgate.net]
- 21. scij-tmvm.com [scij-tmvm.com]
- 22. researchgate.net [researchgate.net]
- 23. vcahospitals.com [vcahospitals.com]
- 24. news-medical.net [news-medical.net]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Toxicological investigation of acute and chronic treatment with Gnidia stenophylla Gilg root extract on some blood parameters and histopathology of spleen, liver and kidney in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AMG-208 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to AMG-208 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMG-208?
AMG-208 is a selective, orally active small-molecule inhibitor that targets the c-Met and RON receptor tyrosine kinases.[1] It competitively binds to the ATP-binding pocket of these kinases, inhibiting both ligand-dependent and ligand-independent activation.[1][2] This blockade of kinase activity prevents the initiation of downstream signaling cascades critical for cancer cell proliferation, survival, and invasion.[2] In cell-free assays, AMG-208 has a 50% inhibitory concentration (IC50) of approximately 5.2 nM against wild-type c-Met.[1][3]
Q2: My cancer cells are developing resistance to AMG-208. What are the common underlying mechanisms?
There are three primary mechanisms of acquired resistance to AMG-208 and other c-Met inhibitors:
-
HGF-Mediated Resistance: Overexpression of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can lead to sustained activation of the c-Met pathway, which can overwhelm the inhibitory effects of AMG-208.[1]
-
MET Gene Amplification: An increased copy number of the MET gene results in higher levels of c-Met protein expression, requiring greater concentrations of AMG-208 to achieve effective inhibition.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on c-Met signaling. Common bypass pathways include the Epidermal Growth Factor Receptor (EGFR) and KRAS pathways.[1][4]
Q3: How can I determine if HGF overexpression is the cause of resistance in my experiments?
To investigate HGF-mediated resistance, you can perform the following experiments:
-
Measure HGF Levels: Quantify the concentration of HGF in your cell culture supernatant using an ELISA.
-
HGF Co-treatment: In a sensitive cell line, the addition of recombinant HGF to the culture medium should induce resistance to AMG-208.[1]
-
Neutralizing Antibody Co-treatment: If resistance is mediated by HGF, the addition of an HGF-neutralizing antibody should resensitize the cells to AMG-208.[1]
Q4: What level of MET gene amplification is typically associated with resistance?
While a definitive threshold for AMG-208 resistance has not been established, a MET gene copy number greater than 5 is generally considered high-level amplification and has been associated with dependence on Met signaling for growth and survival.[1] Some studies have categorized MET copy number alterations (CNAs) as intermediate (≥ 4 and < 8 copies) and high (≥ 8 copies).[5]
Q5: What are the most effective strategies to overcome AMG-208 resistance?
Combination therapies are the leading strategy for overcoming resistance to AMG-208:
-
For HGF-Mediated Resistance: Combine AMG-208 with an HGF-neutralizing antibody.[1]
-
For Bypass Pathway Activation: Co-treat with inhibitors of the activated pathway. For example, use an EGFR inhibitor (e.g., gefitinib (B1684475), erlotinib) if the EGFR pathway is activated, or a MEK inhibitor (e.g., trametinib) for KRAS-driven resistance.[6]
-
For MET-Amplified Resistance: In some cases, switching to a different type of MET inhibitor or combining with other targeted therapies may be effective.[7]
Troubleshooting Guides
Issue 1: Decreased Potency of AMG-208 in HGF-Expressing Cell Lines
Problem: You observe a significant increase in the IC50 value of AMG-208 in your cancer cell line, which you suspect may be due to HGF expression.
Troubleshooting Steps:
-
Quantify HGF Secretion: Use an ELISA to measure the concentration of HGF in the cell culture supernatant.
-
HGF Co-treatment Experiment: In a sensitive cell line with low HGF expression, perform a dose-response experiment with AMG-208 in the presence of varying concentrations of recombinant HGF (e.g., 10, 50, 100 ng/mL). An expected outcome is a rightward shift in the AMG-208 dose-response curve, indicating an increased IC50.[6]
-
Neutralizing Antibody Rescue: In your resistant, high-HGF expressing cell line, perform a dose-response experiment with AMG-208 in the presence of an HGF-neutralizing antibody. A leftward shift in the dose-response curve, indicating restored sensitivity, would confirm HGF-mediated resistance.
Expected Quantitative Data in HGF-Mediated Resistance:
| Cell Line | c-Met Inhibitor | HGF Condition | IC50 (nM) | Fold Change in IC50 |
| Hs746T | JNJ-38877605 | Control | 22.8 | - |
| Hs746T | JNJ-38877605 | HGF-transfected | 46.7 | 2.05 |
| Hs746T | PHA-665752 | Control | 48.2 | - |
| Hs746T | PHA-665752 | HGF-transfected | 117 | 2.43 |
| Data adapted from a study on HGF-induced resistance to c-MET TKIs in gastric cancer and is representative of the expected trend.[6] |
Issue 2: Investigating MET Amplification as a Resistance Mechanism
Problem: Your AMG-208 resistant cell line does not show HGF overexpression. You suspect MET amplification as the underlying cause of resistance.
Troubleshooting Steps:
-
Assess MET Gene Copy Number: Use Droplet Digital PCR (ddPCR) to determine the MET gene copy number relative to a reference gene. A significantly higher MET gene copy number in the resistant cell line compared to the parental (sensitive) line is indicative of amplification.[6]
Quantitative Data on MET Amplification in Cancer Cell Lines:
| Cell Line | Cancer Type | MET Gene Copy Number (Relative to Diploid) |
| EBC-1 | Lung Cancer | ~24 |
| H1993 | Lung Cancer | High Amplification |
| A549 | Lung Cancer | ~2 (Diploid) |
| Data from studies on MET amplification in NSCLC.[6] |
Issue 3: Bypass Signaling Through EGFR or KRAS Pathways
Problem: Your resistant cells show neither HGF overexpression nor MET amplification. You hypothesize that resistance is mediated by the activation of a bypass signaling pathway.
Troubleshooting Steps:
-
Assess Activation of Bypass Pathways: Perform Western blot analysis to assess the phosphorylation status of key signaling proteins in the EGFR and KRAS pathways (e.g., p-EGFR, p-ERK, p-AKT). Increased phosphorylation of these proteins in the resistant cells, even in the presence of AMG-208, would suggest the activation of a bypass pathway.[6]
-
Combination Therapy to Restore Sensitivity: Conduct a dose-response experiment with AMG-208 in your resistant cell line in combination with an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like gefitinib or a MEK inhibitor like trametinib). A synergistic effect, where the combination is more effective than either agent alone, would confirm the role of the bypass pathway in resistance.[6]
Illustrative Data for Synergy in Combination Therapy:
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| HCC827 | AMG-208 | 45 | N/A |
| HCC827 | Erlotinib | 20 | N/A |
| HCC827 | AMG-208 + Erlotinib (1:1 ratio) | 8 | 0.4 (Synergistic) |
| This data is illustrative and represents expected outcomes.[8] |
Experimental Protocols
Protocol 1: Quantification of HGF by ELISA
Objective: To measure the concentration of HGF in cell culture supernatant.
Materials:
-
Human HGF ELISA Kit (e.g., from RayBiotech or Abcam)[9]
-
Cell culture supernatant
-
Microplate reader
Procedure:
-
Sample Preparation: Seed cells in a 6-well plate and grow to 70-80% confluency. Replace the medium with serum-free medium and incubate for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.[6]
-
ELISA Assay:
-
Prepare all reagents, samples, and standards as instructed in the ELISA kit manual.[9]
-
Add 100 µL of standard or sample to each well.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Add 100 µL of prepared biotin (B1667282) antibody to each well and incubate for 1 hour at room temperature.
-
Add 100 µL of prepared Streptavidin solution and incubate for 45 minutes at room temperature.
-
Add 100 µL of TMB One-Step Substrate Reagent and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.[9]
-
-
Data Analysis: Calculate the HGF concentration based on the standard curve.
Protocol 2: MET Gene Copy Number Assessment by ddPCR
Objective: To determine the MET gene copy number in genomic DNA.
Materials:
-
Genomic DNA from parental and resistant cell lines
-
ddPCR Supermix
-
FAM-labeled MET target probe
-
HEX-labeled reference gene probe (e.g., RPP30)
-
Droplet generator and reader
Procedure:
-
DNA Extraction: Extract genomic DNA from both parental (sensitive) and resistant cell lines.[6]
-
ddPCR Reaction Setup: Prepare a ddPCR reaction mix containing 2x Supermix, 20x primers and probes for MET and the reference gene, and 20 ng of genomic DNA.[10]
-
Droplet Generation: Load the reaction mix and droplet generation oil into a cartridge to generate droplets.[6]
-
PCR Amplification: Transfer droplets to a 96-well PCR plate, heat-seal, and perform PCR amplification with the following conditions: 95°C for 10 min (1 cycle); 40 cycles of 95°C for 15 seconds and 60°C for 1 min; and a hold at 4°C.[10]
-
Data Acquisition and Analysis: Read the droplets using a droplet reader and analyze the data to determine the MET gene copy number relative to the reference gene.[6]
Protocol 3: Western Blot for Bypass Pathway Activation
Objective: To assess the phosphorylation status of key signaling proteins (p-EGFR, p-ERK).
Materials:
-
Cell lysates from parental and resistant cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.[11]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[11]
-
Stripping and Re-probing: Strip the membrane and re-probe for total protein and a loading control to normalize the phosphoprotein signal.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tempus.com [tempus.com]
- 6. benchchem.com [benchchem.com]
- 7. Increase of MET gene copy number confers resistance to a monovalent MET antibody and establishes drug dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Detection of MET Gene Copy Number in Cancer Samples Using the Droplet Digital PCR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
improving AMG28 bioavailability for in vivo studies
Welcome to the technical support center for AMG28. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this compound for successful preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma exposure of this compound after oral administration in our mouse model. What are the potential causes?
A1: Low oral bioavailability for a small molecule inhibitor like this compound is often multifactorial. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: As a kinase inhibitor, this compound is likely a lipophilic molecule with low solubility in gastrointestinal fluids. This is a common challenge for this class of compounds and can be the rate-limiting step for absorption.[1]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream due to its physicochemical properties.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or the gut wall before it reaches systemic circulation.
-
Efflux Transporter Activity: The molecule might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen, limiting its net absorption.[2]
Q2: What initial steps should we take to investigate the low bioavailability of this compound?
A2: A systematic approach is recommended:
-
Confirm Compound Integrity: Verify the purity and stability of your this compound batch and the dosing formulation.
-
Assess In Vitro Properties: Determine the aqueous solubility of this compound at different pH values (e.g., simulating gastric and intestinal conditions). Also, assess its permeability using an in vitro model like the Caco-2 permeability assay.
-
Evaluate Metabolic Stability: Use liver microsomes to determine the intrinsic clearance rate of this compound. This will provide insights into its susceptibility to first-pass metabolism.
-
Conduct a Pilot Intravenous (IV) Dosing Study: Administering this compound intravenously and comparing the plasma exposure to oral administration will allow you to calculate the absolute bioavailability. If exposure is also low after IV dosing, it points towards rapid clearance as a major issue.[3]
Q3: What is the mechanism of action of this compound that we should consider when designing our in vivo studies?
A3: this compound is a multi-kinase inhibitor, with notable activity against Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB Inducing Kinase (NIK).[4] NIK is a central regulator of the non-canonical NF-κB signaling pathway.[4][5] This pathway is involved in various biological processes, including immune responses, lymphoid organogenesis, and cell survival.[5] When designing pharmacodynamic studies, you should consider assessing downstream markers of the non-canonical NF-κB pathway, such as the processing of p100 to p52.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable this compound in plasma after oral gavage. | 1. Poor aqueous solubility leading to minimal dissolution. 2. Rapid first-pass metabolism in the gut wall and liver. 3. Instability of the compound in the gastrointestinal tract. | 1. Improve Formulation: Utilize a formulation strategy to enhance solubility. See the "Formulation Strategies for this compound" table below for options such as lipid-based formulations or amorphous solid dispersions.[6][7] 2. Assess In Vitro Metabolism: Perform metabolic stability assays using gut and liver microsomes to understand the extent of first-pass metabolism. 3. Check GI Stability: Evaluate the stability of this compound in simulated gastric and intestinal fluids. |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing technique. 2. Formulation is not homogenous or stable. 3. Presence of a food effect (differences in fed vs. fasted state). | 1. Refine Dosing Technique: Ensure consistent oral gavage technique and accurate dose volume based on individual animal weight. 2. Optimize Formulation: Ensure the dosing formulation is a homogenous and stable suspension or solution. 3. Standardize Feeding Protocol: Conduct studies in either fasted or fed animals consistently to minimize variability.[8] |
| High in vitro permeability (e.g., in Caco-2 assay) but low in vivo bioavailability. | 1. High first-pass metabolism. 2. The compound is a substrate for efflux transporters (e.g., P-gp). | 1. Conduct an IV Dosing Study: This will help differentiate between poor absorption and high clearance.[3] 2. Perform Efflux Transporter Assay: Use in vitro systems with and without specific inhibitors to determine if this compound is a substrate for efflux pumps. |
Formulation Strategies for this compound
| Strategy | Principle | Advantages | Considerations |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion or nanoemulsion upon contact with gastrointestinal fluids.[6] | - Enhances solubilization. - Can bypass first-pass metabolism via lymphatic uptake.[9] | - Requires the drug to have good lipid solubility. - Formulation development can be complex. |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[7] | - Significantly increases the apparent solubility and dissolution rate.[10] | - The amorphous form can be physically unstable and may recrystallize over time. - Requires specialized manufacturing techniques like spray drying or hot-melt extrusion. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles by reducing their size enhances the dissolution rate.[11] | - A relatively straightforward approach. - Can be effective for dissolution rate-limited compounds. | - May not be sufficient for compounds with very low intrinsic solubility. - Handling of fine powders can be challenging. |
| pH Modification (Salt Formation) | For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate. | - Can be a simple and effective method. | - The salt may convert back to the less soluble free form in the GI tract. - Not applicable to neutral compounds. |
| Inclusion Complexes with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386) molecule, which has a hydrophilic exterior.[7] | - Increases aqueous solubility and can protect the drug from degradation. | - The drug must fit within the cyclodextrin cavity. - Can be a costly approach. |
Experimental Protocols
Protocol 1: In Vitro Kinetic Solubility Assessment of this compound
Objective: To determine the kinetic solubility of this compound in buffers simulating gastric and intestinal pH.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
96-well plates
-
Plate shaker
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of each buffer (PBS, SGF, SIF) to respective wells.
-
Add 2 µL of the 10 mM this compound stock solution to each well to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Analyze the concentration of dissolved this compound in the supernatant using a validated LC-MS/MS method with a standard curve.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Mice
Objective: To determine the key pharmacokinetic parameters of this compound following oral (PO) and intravenous (IV) administration.[12]
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Formulations:
-
IV Formulation: 1 mg/mL of this compound in a solution of 10% DMSO, 40% PEG400, and 50% saline.
-
PO Formulation: 5 mg/mL of this compound in a suspension of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water.
Study Design:
-
Group 1 (IV): n=3 mice, receive a single IV bolus dose of 2 mg/kg.
-
Group 2 (PO): n=3 mice, receive a single PO gavage dose of 10 mg/kg.
Procedure:
-
Fast the mice for 4 hours before dosing (with free access to water).
-
Administer the respective formulations to each group.
-
Collect blood samples (approx. 50 µL) via saphenous vein puncture at the following time points:
-
IV Group: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability) using non-compartmental analysis software.
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MAP3K14 Gene: Function, Roles in Health and Disease [learn.mapmygenome.in]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 10. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AMG28 Technical Support Center: Troubleshooting Unexpected Phenotypes
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using AMG28 and not observing the expected phenotype in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype when using this compound?
This compound is a multi-kinase inhibitor, and its expected phenotype is primarily associated with the inhibition of its main targets: Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK; MAP3K14), and Tau Tubulin Kinase 1 (TTBK1).[1][2] Based on its targets, the expected phenotypes include:
-
Disruption of Autophagy and Lysosomal Function: As a potent PIKfyve inhibitor, this compound is expected to cause lysosomal dysfunction and a reduction in autophagic flux.[3] This can manifest as an accumulation of autophagy-related proteins.[3]
-
Inhibition of the Non-Canonical NF-κB Pathway: By inhibiting NIK (MAP3K14), this compound should block the non-canonical NF-κB signaling pathway.
-
Antiviral Effects: this compound has been shown to disrupt multiple phases of the β-coronavirus lifecycle, including viral replication and entry.[1]
-
Synergistic Growth Suppression in Cancer Models: In combination with inhibitors of the RAS-MAPK pathway, this compound is expected to show robust growth suppression in cancer cell lines, such as KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) models.[3]
Q2: We are not observing the expected growth suppression in our cancer cell line experiments with this compound. What could be the reason?
Several factors could contribute to a lack of expected growth suppression:
-
Cell Line Specificity: The synergistic effect of this compound with RAS-MAPK pathway inhibitors has been noted in KRAS-mutant PDAC models.[3] Your cell line may not be dependent on the pathways targeted by this compound for survival and proliferation.
-
Compound Integrity and Concentration: Verify the integrity and purity of your this compound compound. Ensure that the concentration being used is sufficient to inhibit the target kinases effectively. Refer to the IC50 values in the table below.
-
Experimental Conditions: The duration of treatment and the specific assay used to measure cell viability can influence the outcome. Ensure that the treatment duration is sufficient to induce the desired effect and that the chosen assay is appropriate for your experimental model.
-
Compensatory Signaling Pathways: Cells can sometimes activate compensatory signaling pathways to overcome the effects of a targeted inhibitor.
Q3: We are seeing unexpected toxicity or off-target effects. What are the known off-target kinases for this compound?
This compound is described as having narrow kinome-wide selectivity.[3] However, like any kinase inhibitor, it can have off-target effects, especially at higher concentrations. A DiscoverX screening at 1 µM identified other kinases that are inhibited by this compound. If you are observing unexpected phenotypes, it is crucial to consider potential off-target effects and use the lowest effective concentration of the compound.
Quantitative Data Summary
The following table summarizes the known kinase targets of this compound and their corresponding IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Kinase Target | Common Name/Synonym | IC50 (nM) | Primary Cellular Process |
| PIKfyve | PIP5K3 | 2.2 | Autophagy, Lysosomal Function |
| MAP3K14 | NIK | - | Non-canonical NF-κB Signaling |
| TTBK1 | Tau Tubulin Kinase 1 | - | Ciliogenesis, Tau Phosphorylation |
Note: Specific IC50 values for all primary targets were not available in the provided search results.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability after treatment with this compound.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer and incubate for a further 4-18 hours in the dark.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
2. Western Blotting for Autophagy Markers (LC3-I/II)
This protocol is for detecting changes in the levels of the autophagy marker LC3, which is expected to be affected by the inhibition of PIKfyve by this compound.
-
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LC3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) is indicative of an effect on autophagy.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways targeted by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: AMG28 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMG28, a multi-kinase inhibitor. This compound is known to inhibit Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE)[1][2]. Inconsistencies in experimental outcomes can arise from various factors, from procedural variations to biological complexities. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and their downstream effects?
A1: this compound is a multi-kinase inhibitor with primary targets including:
-
MAP3K14 (NIK): A key regulator of the non-canonical NF-κB signaling pathway. Inhibition of NIK is expected to block this pathway, which is involved in inflammation, immunity, and cell survival.
-
PIKFYVE: A lipid kinase that plays a crucial role in endosomal trafficking and autophagy.[1] Inhibition of PIKFYVE can lead to lysosomal dysfunction and accumulation of autophagosomes.[3]
-
TTBK1: A kinase implicated in neurological functions, including the phosphorylation of Tau protein.[2]
Understanding the function of these targets is essential for designing experiments and interpreting results.
Q2: I am observing high variability in cell viability assays with this compound treatment. What are the potential causes?
A2: High variability in cell viability assays can stem from several factors:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%). Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension and accurate cell counting before seeding.
-
Assay Incubation Time: The timing of the viability assay readout is critical. A time-course experiment is recommended to determine the optimal endpoint.
-
Cell Line Specific Effects: The IC50 of this compound can vary significantly between different cell lines due to differences in the expression and importance of its targets.
Q3: My Western blot results for downstream targets of NIK (e.g., p100/p52 processing) are not consistent after this compound treatment. How can I troubleshoot this?
A3: Inconsistent Western blot data can be frustrating. Consider the following:
-
Treatment Duration: The kinetics of non-canonical NF-κB signaling can be slow. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is crucial to capture the expected changes in p100 processing to p52.
-
Antibody Quality: Use antibodies that have been validated for the specific application and target. Run appropriate positive and negative controls.
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across lanes.
-
Lysate Preparation: Ensure complete cell lysis and accurate protein quantification. Incomplete lysis can lead to variability.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Low Concentrations of this compound
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for the highest concentration of this compound to assess solvent-induced cytotoxicity. |
| Off-Target Effects | Review the kinome-wide selectivity profile of this compound.[3] Your cell line may be particularly sensitive to inhibition of one of its other targets. Consider using a structurally different inhibitor for the same primary target as a control. |
| Cell Culture Conditions | Ensure cells are healthy and not stressed before treatment. Factors like confluency, passage number, and media quality can influence sensitivity. |
Issue 2: Lack of Expected Phenotype (e.g., no effect on cell viability or signaling)
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify the integrity of your this compound stock. If possible, confirm its activity using a cell-free enzymatic assay or a well-characterized positive control cell line. |
| Low Target Expression | Confirm that your cell line expresses the target of interest (e.g., NIK, PIKFYVE) at a functional level using techniques like Western blot or qPCR. |
| Redundant Pathways | The biological process you are studying may be regulated by redundant signaling pathways. Consider combination treatments to overcome this. |
| Incorrect Assay Endpoint | The chosen endpoint may not be appropriate for the expected mechanism of action. For example, if inhibiting PIKFYVE, you might look for changes in lysosomal morphology or autophagic flux in addition to cell viability. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.[4]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for p100/p52 Processing
-
Sample Preparation: Seed cells in 6-well plates and treat with this compound or vehicle for the desired time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NF-κB2 (p100/p52) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or vehicle in culture plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) after 72h |
| Cell Line A | Pancreatic Cancer | 50 |
| Cell Line B | Lung Cancer | 250 |
| Cell Line C | Breast Cancer | >1000 |
Table 2: Example Western Blot Quantification of p52/p100 Ratio
| Treatment | Time (h) | p52/p100 Ratio (Normalized to Control) |
| Vehicle | 24 | 1.0 |
| This compound (100 nM) | 24 | 0.4 |
| Vehicle | 48 | 1.0 |
| This compound (100 nM) | 48 | 0.2 |
Visualizations
Caption: this compound inhibits NIK, a key kinase in the non-canonical NF-κB pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for a 72-hour cell viability assay with this compound.
References
AMG28 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of AMG28. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For most in vitro applications, a stock solution of 10 mM in DMSO is a common starting point.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is critical to maintain the integrity of this compound. Recommendations are summarized in the table below. It is highly advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes a 2,4-diaminopyrimidine (B92962) core, an aromatic amine, and an alkyne group, this compound is potentially susceptible to degradation through oxidation and hydrolysis. The aromatic amine moiety can be prone to oxidation[1][2][3][4], while the pyrimidine (B1678525) ring may undergo hydrolysis under certain pH conditions[5][6][7]. The alkyne group is generally stable but can undergo degradation under specific conditions[8][9][10].
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound degradation?
A4: Yes, inconsistent results can be a consequence of compound degradation. If this compound degrades in your experimental media, the effective concentration will decrease over time, leading to variability. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment and minimize the incubation time when possible.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: You can perform a forced degradation study to understand the stability of this compound under various stress conditions such as acid, base, oxidation, heat, and light. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in solution. | Degradation of this compound in the experimental buffer or medium. | Prepare fresh solutions for each experiment. Perform a stability study in your specific buffer to determine the degradation rate. Consider using a different buffer system if degradation is rapid. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | This compound is degrading into one or more new chemical entities. | Analyze the degradation products to understand the degradation pathway. Store the compound and solutions under the recommended conditions, protected from light and moisture. |
| Precipitation of the compound in aqueous buffers. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed the recommended percentage (typically <0.5%). Visually inspect for precipitation. If precipitation occurs, consider lowering the working concentration. |
| Inconsistent biological assay results. | Variability in the effective concentration of this compound due to degradation or precipitation. | Adhere strictly to the recommended storage and handling procedures. Prepare single-use aliquots of stock solutions. Confirm the absence of precipitates before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 24 months | Keep desiccated and protected from light. |
| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution in DMSO | -80°C | Up to 12 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Table 2: Illustrative Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 85.2 | Hydrolysis Product 1 |
| 0.1 M NaOH | 24 hours | 78.5 | Hydrolysis Product 2 |
| 10% H₂O₂ | 24 hours | 65.1 | Oxidation Product 1, Oxidation Product 2 |
| Heat (80°C) | 48 hours | 92.7 | Minor degradation products |
| Photostability (ICH Q1B) | 1.2 million lux hours | 95.3 | Minor degradation products |
Note: This is example data. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and assess the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
DMSO
-
pH meter
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC-UV or LC-MS.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with mobile phase and analyze.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with mobile phase and analyze.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid at the same concentration as the unstressed stock solution and analyze.
-
-
Photostability Testing:
-
Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11][12]
-
Prepare a solution of the photo-stressed solid and analyze.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Mandatory Visualization
Caption: Potential degradation pathways of this compound under oxidative and hydrolytic stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Formation of an alkyne during degradation of metal–alkylidyne complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. bfarm.de [bfarm.de]
Technical Support Center: A Guide to Designing and Controlling Your AMG28 Experiments
Welcome to the technical support center for AMG28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting appropriate controls and designing robust experiments with the multi-kinase inhibitor, this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what are its primary targets?
A: this compound is a small molecule multi-kinase inhibitor. Its primary targets are Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14, also known as NF-κB-Inducing Kinase or NIK), Tau Tubulin Kinase 1 (TTBK1), and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE).
Experimental Design & Controls
Q2: What are the essential negative controls to include in my this compound experiments?
A: To ensure the observed effects are due to this compound and not other factors, the following negative controls are crucial:
-
Vehicle Control: This is the most fundamental control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO). Treating cells with the same concentration of vehicle as used for this compound accounts for any effects of the solvent itself.
-
Inactive Compound Control: Ideally, a structurally similar but biologically inactive analog of this compound should be used. This control helps to distinguish on-target effects from non-specific effects of the chemical scaffold. While a specific inactive analog for this compound is not commercially available, using a different kinase inhibitor with a distinct chemical structure that does not target MAP3K14, TTBK1, or PIKFYVE can serve as an alternative.
-
Untreated Control: This baseline control consists of cells that are not exposed to either this compound or the vehicle. It provides a reference for the normal physiological state of the cells.
Q3: What are appropriate positive controls for my this compound experiments?
A: Positive controls are essential to validate that your experimental system is working as expected. For this compound, this involves using known inhibitors for each of its primary targets to mimic the expected biological outcome.
| Target Kinase | Recommended Positive Control Inhibitor |
| MAP3K14 (NIK) | NIKi, B022, CW15337 |
| TTBK1 | TTBK1-IN-1 |
| PIKFYVE | Apilimod (B1663032), YM201636 |
Q4: How can I distinguish the effects of this compound on its different targets (MAP3K14, TTBK1, and PIKFYVE)?
A: Since this compound is a multi-kinase inhibitor, attributing an observed phenotype to a specific target requires a multi-pronged approach:
-
Use of Specific Inhibitors: Compare the phenotype induced by this compound with those induced by the specific inhibitors for each target (as listed in Q3). If the phenotype matches that of a specific inhibitor, it suggests that the inhibition of that particular kinase is responsible for the effect.
-
Genetic Approaches: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out each of the target kinases individually. If the phenotype of the genetic perturbation matches the phenotype observed with this compound treatment, it provides strong evidence for the on-target effect.
-
Rescue Experiments: In a knockdown or knockout background for one of the targets, treat the cells with this compound. If the effect of this compound is diminished or absent, it indicates that the drug's effect is mediated through that specific target.
Q5: How do I control for off-target effects of this compound?
A: Demonstrating that the effects of this compound are not due to unintended interactions with other cellular components is critical. Here are some strategies:
-
Kinome Profiling: If available, consult kinome-wide screening data for this compound to identify potential off-target kinases.
-
Use of Structurally Unrelated Inhibitors: As mentioned in Q2, confirming your findings with a structurally different inhibitor for the same primary target can help rule out off-target effects related to the chemical scaffold of this compound.
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should typically occur at concentrations consistent with the inhibitor's potency (IC50) for its primary targets. Off-target effects often manifest at higher concentrations.
-
Genetic Knockdown/Knockout: The most rigorous control for on-target versus off-target effects is to compare the phenotype of this compound treatment with the phenotype of genetically ablating the target protein. If the phenotypes are consistent, it strongly supports an on-target mechanism.[1]
Troubleshooting Guides
MAP3K14 (NIK) Signaling Pathway
Q6: I am not seeing an effect of this compound on the noncanonical NF-κB pathway. What could be the problem?
A:
-
Cell Line Selection: Ensure you are using a cell line with a functional noncanonical NF-κB pathway. HEK293T cells are commonly used and can be stimulated with ligands like BAFF or a lymphotoxin-β receptor agonist.
-
Stimulation Conditions: The noncanonical NF-κB pathway is tightly regulated and often requires stimulation to observe robust activity. Make sure your stimulation conditions (ligand concentration and incubation time) are optimized.
-
Readout Sensitivity: If you are using a reporter assay, ensure the reporter construct is sensitive enough to detect changes in NF-κB activity. For western blotting, check the quality and specificity of your antibodies for phosphorylated downstream targets like IKKα/β or p52.
-
Inhibitor Concentration and Incubation Time: Verify that you are using an appropriate concentration of this compound and that the pre-incubation time is sufficient to inhibit NIK before stimulation.
Experimental Workflow: Assessing NIK Inhibition
TTBK1 Signaling Pathway
Q7: My results for this compound's effect on Tau phosphorylation are inconsistent. What should I check?
A:
-
Cell Model: The choice of cell line is critical for studying Tau phosphorylation. SH-SY5Y neuroblastoma cells are a commonly used model as they endogenously express Tau.[2][3][4][5] For more controlled experiments, consider cell lines overexpressing specific Tau isoforms.
-
Antibody Specificity: Use well-validated antibodies that are specific for the phosphorylated Tau epitopes of interest (e.g., Ser422, Ser202/Thr205). It is crucial to also probe for total Tau to normalize for any changes in overall Tau protein levels.
-
Phosphatase Inhibitors: When preparing cell lysates, always include a cocktail of phosphatase inhibitors to prevent dephosphorylation of Tau during sample processing.
-
Loading Controls: Ensure equal protein loading for western blots by using a reliable loading control like GAPDH or β-actin.
Signaling Pathway: TTBK1 and Tau Phosphorylation
PIKFYVE Signaling Pathway
Q8: I am not observing the expected phenotype (e.g., vacuole formation) after treating cells with this compound. Why might this be?
A:
-
Cell Type Dependence: The phenotypic effects of PIKFYVE inhibition, such as vacuole formation, can be cell type-dependent. HeLa or COS cells are often used to study this phenotype.
-
Assay Sensitivity: If you are measuring changes in endosomal trafficking or autophagy, ensure your assay is sensitive enough. For autophagy, measuring autophagic flux (the rate of autophagosome formation and degradation) is more informative than static measurements of autophagy markers.
-
Inhibitor Potency: While this compound inhibits PIKFYVE, its potency against this target may differ from other more specific PIKFYVE inhibitors. Compare your results with a potent and selective PIKFYVE inhibitor like Apilimod or YM201636.
-
Time Course: The formation of vacuoles and other effects of PIKFYVE inhibition can take time to develop. Perform a time-course experiment to determine the optimal treatment duration.
Experimental Workflow: Autophagic Flux Assay
Data Presentation
Inhibitor Potency
The following table summarizes the reported IC50 values for this compound and recommended positive control inhibitors against their respective targets. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target Kinase | Reported IC50 |
| This compound | MAP3K14 (NIK) | ~4.4 - 20 nM[6][7] |
| TTBK1 | ~9.75 - 571 nM[8][9][10] | |
| PIKFYVE | ~14 - 33 nM[1][11][12][13] | |
| NIKi | MAP3K14 (NIK) | 20 nM |
| B022 | MAP3K14 (NIK) | 15.1 nM[6] |
| TTBK1-IN-1 | TTBK1 | 2.7 nM[14] |
| Apilimod | PIKFYVE | 14 nM[11][12] |
| YM201636 | PIKFYVE | 33 nM[1] |
Recommended Cell Lines
| Signaling Pathway | Recommended Cell Line | Rationale |
| MAP3K14 (NIK) / Noncanonical NF-κB | HEK293T NF-κB Reporter Cells[15][16][17][18][19] | Well-established for NF-κB signaling studies; reporter system allows for quantitative measurement of pathway activity. |
| TTBK1 / Tau Phosphorylation | SH-SY5Y Neuroblastoma Cells[2][3][4][5] | Human neuronal cell line that endogenously expresses all six major human brain Tau isoforms.[2] |
| PIKFYVE / Endosomal Trafficking | HeLa or COS-7 Cells | Commonly used to visualize vacuole formation upon PIKFYVE inhibition. |
Experimental Protocols
Western Blot for Phosphorylated Proteins
This protocol provides a general guideline for detecting phosphorylated proteins. For specific phospho-antibodies, always refer to the manufacturer's datasheet for recommended dilutions and blocking conditions.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-IKKα/β, anti-phospho-Tau) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Validated Antibodies
| Target | Recommended Antibody |
| Phospho-IKKα/β (Ser176/180) | Cell Signaling Technology #2697 (Rabbit mAb)[20], Cell Signaling Technology #2694 (Rabbit pAb)[21], Abcam ab194528 (Rabbit pAb)[22], Thermo Fisher Scientific MA5-14857 (Mouse mAb)[23] |
| Phospho-Tau (Ser422) | Abcam ab79415 (Rabbit mAb)[24], GeneTex GTX86147 (Rabbit pAb)[25], Antibodies.com A94638 (Rabbit pAb)[26] |
| Phospho-Tau (Ser202/Thr205) | Cell Signaling Technology #30505 (Rabbit mAb)[27], Abcam ab210703 (Rabbit mAb), Antibodies.com A91486 (Rabbit pAb)[28] |
| PIKFYVE | Cell Signaling Technology #92839 (Rabbit mAb)[29], Affinity Biosciences DF13761[30] |
| Phospho-PIKFYVE (Ser307) | Thermo Fisher Scientific PA5-38808 (Rabbit pAb)[31][32] |
| MAP3K14 (NIK) | Novus Biologicals NBP1-83414 (Rabbit pAb), OriGene TA326089 (Rabbit pAb)[33] |
Disclaimer: This technical support guide is for research purposes only. The information provided is based on publicly available data and should be used as a starting point for your own experimental design and optimization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. preprints.org [preprints.org]
- 3. A simple human cell model for TAU trafficking and tauopathy-related TAU pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of tau proteins in human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 12. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. signosisinc.com [signosisinc.com]
- 18. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [promega.kr]
- 19. acrobiosystems.com [acrobiosystems.com]
- 20. Phospho-IKK alpha/beta (Ser176/180) (16A6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-IKK alpha/beta (Ser176/180) Antibody II | Cell Signaling Technology [cellsignal.com]
- 22. Anti-IKK alpha + IKK beta (phospho S176 + S177) antibody (ab194528) | Abcam [abcam.com]
- 23. Phospho-IKK alpha/beta (Ser176, Ser177) Monoclonal Antibody (J.10.3) (MA5-14857) [thermofisher.com]
- 24. Anti-Tau (phospho S422) antibody [EPR2866] (ab79415) | Abcam [abcam.com]
- 25. Anti-Tau (phospho Ser422) antibody (GTX86147) | GeneTex [genetex.com]
- 26. Anti-Tau (phospho Ser422) Antibody (A94638) | Antibodies.com [antibodies.com]
- 27. Phospho-Tau (Ser202/Thr205) (E6S2W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 28. Anti-Tau (phospho Ser202 + Thr205) Antibody (A91486) [antibodies.com]
- 29. PIKFYVE (E4X3R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 30. PIKFYVE Antibody | Affinity Biosciences [affbiotech.com]
- 31. biocompare.com [biocompare.com]
- 32. Phospho-PIKFYVE (Ser307) Polyclonal Antibody (PA5-38808) [thermofisher.com]
- 33. origene.com [origene.com]
Navigating the Nuances of AMG28 Selectivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for understanding and troubleshooting potential discrepancies in the selectivity data of AMG28, a multi-kinase inhibitor. By presenting quantitative data in a clear format, detailing experimental methodologies, and offering troubleshooting guidance, we aim to empower researchers to interpret their experimental results with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported targets of this compound?
This compound is a known inhibitor of several kinases, with primary targets identified as Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK, or MAP3K14), and Tau Tubulin Kinase 1 (TTBK1).[1] It also demonstrates inhibitory activity against TTBK2.
Q2: I'm seeing different IC50 values for this compound against the same kinase in different publications. Why might this be?
Discrepancies in IC50 values are a common challenge in kinase inhibitor research and can arise from variations in experimental conditions. Key factors to consider include:
-
Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based vs. binding assays) can yield different potency values.
-
ATP Concentration: For ATP-competitive inhibitors like this compound, the concentration of ATP in an enzymatic assay will significantly impact the measured IC50. Higher ATP concentrations will lead to a higher apparent IC50.
-
Enzyme and Substrate: The specific protein construct, its purity, and the substrate used can all influence inhibitor potency.
-
Buffer Conditions: pH, salt concentrations, and the presence of additives can affect enzyme activity and inhibitor binding.
Q3: There appears to be conflicting data on the TTBK1 potency of a ring-opened analog of this compound. What could explain this?
A notable point of conflicting data surrounds a ring-opened analog of this compound (compound 3). One study reported that this analog and this compound are equipotent in inhibiting TTBK1, with IC50 values in the range of 805-816 nM.[1] Conversely, another report from Biogen indicated a five-fold or greater loss of potency for the analog compared to this compound, which they determined to have a TTBK1 IC50 of 199 nM.[1]
This discrepancy likely highlights the critical importance of assay conditions. The Biogen study may have utilized a lower ATP concentration in their biochemical assay, which would result in a lower, more potent-appearing IC50 for the parent compound, this compound. Without access to the precise ATP concentration used in both studies, a direct comparison is challenging. This underscores the necessity of carefully documenting and considering all experimental parameters when comparing inhibitor potencies.
Troubleshooting Guide
Encountering unexpected selectivity data for this compound can be a perplexing experience. This guide provides a structured approach to troubleshooting and interpreting your results.
dot
Caption: A flowchart for troubleshooting unexpected this compound selectivity data.
Data Presentation: A Comparative Look at this compound Selectivity
To facilitate a clear comparison of this compound's selectivity profile, the following tables summarize the available quantitative data from different screening platforms.
Table 1: this compound Inhibition of Primary Targets
| Target | Assay Type | IC50 (nM) | Reference |
| PIKfyve | Enzymatic | 2.2 | [2] |
| TTBK1 | Enzymatic | 805 | [3] |
| TTBK1 | Enzymatic | 199 | [1] |
| TTBK2 | Enzymatic | 988 | [3] |
| TTBK1 (Cellular, pTau S422) | Cellular | 1850 | [1][3] |
Table 2: Kinome-Wide Selectivity of this compound (DiscoverX KINOMEscan at 1 µM)
This table lists the kinases that showed significant inhibition (reported as % of control) in the DiscoverX KINOMEscan assay when screened with 1 µM of this compound. A lower "% of Control" value indicates stronger binding.
| Kinase | % of Control |
| PIKfyve | <1 |
| MAP4K5 | <10 |
| STK17B | <10 |
| TSSK1B | <10 |
| ACVR1 | <10 |
| ACVR1B | <10 |
| ACVR2A | <10 |
| ACVR2B | <10 |
| ALK | <10 |
| BMPR1A | <10 |
| BMPR1B | <10 |
| BMPR2 | <10 |
| CHEK2 | <10 |
| CLK1 | <10 |
| CLK2 | <10 |
| CLK3 | <10 |
| CSNK1D | <10 |
| CSNK1E | <10 |
| DYRK1A | <10 |
| DYRK1B | <10 |
| ...and others | ... |
Note: This is a partial list. The full DiscoverX screen evaluated 403 wild-type human kinases.[2]
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are overviews of the key experimental protocols used to assess this compound selectivity.
DiscoverX KINOMEscan® Profiling
This is a competitive binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.
dot
Caption: A simplified workflow of the DiscoverX KINOMEscan assay.
Key Parameters:
-
Assay Principle: Competitive binding.
-
Readout: Quantification of bound kinase-phage via qPCR.
-
ATP Concentration: Not applicable as it is a binding assay.
-
Data Reported: Typically as "percent of control" (PoC) or dissociation constant (Kd).
Biochemical Enzymatic Kinase Assays (General)
These assays directly measure the catalytic activity of a kinase by quantifying the phosphorylation of a substrate.
dot
Caption: A general workflow for a biochemical kinase assay.
Key Parameters:
-
Assay Principle: Measurement of substrate phosphorylation or ADP production.
-
Readout: Varies by platform (e.g., radioactivity, fluorescence, luminescence).
-
ATP Concentration: A critical parameter that should be reported. For example, the BPS Bioscience TTBK1 assay kit specifies a final ATP concentration of 500 µM.
-
Data Reported: Typically as IC50 values.
Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®)
These assays are designed to confirm that a compound is interacting with its intended target within a live-cell environment.
dot
References
Technical Support Center: Optimizing AMG28 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AMG28 treatment duration in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule multi-kinase inhibitor.[1] Its primary targets include NF-κB inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE).[1] By inhibiting these kinases, this compound can modulate various cellular processes, including signaling pathways involved in inflammation, cell survival, and autophagy.
Q2: How do I determine the optimal starting concentration of this compound for my experiments?
A2: The optimal starting concentration will be cell-line or model-system dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific system. A typical starting range for in vitro experiments could be from 1 nM to 10 µM.
Q3: What is the recommended solvent for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
Q4: How long should I treat my cells with this compound to see an effect?
A4: The optimal treatment duration is highly dependent on the biological question you are addressing and the endpoint you are measuring. For signaling pathway modulation (e.g., phosphorylation events), shorter time points (e.g., 30 minutes to 6 hours) may be sufficient. For cellular phenotypes such as apoptosis or changes in cell proliferation, longer durations (e.g., 24, 48, 72 hours) are typically required. A time-course experiment is recommended to determine the optimal duration for your specific assay.
Q5: Can I use this compound in in vivo studies?
A5: While this compound has been characterized in vitro, its use in in vivo models requires careful consideration of its pharmacokinetic and pharmacodynamic properties.[2] We recommend consulting relevant preclinical studies for guidance on dosing and administration schedules. If such data is unavailable, a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing schedule is advised.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell toxicity observed even at low concentrations of this compound. | 1. The specific cell line is highly sensitive to the inhibition of one of the target kinases. 2. The final DMSO concentration in the culture medium is too high. 3. The treatment duration is too long. | 1. Perform a dose-response experiment with a wider range of lower concentrations. 2. Ensure the final DMSO concentration is below 0.1%. 3. Conduct a time-course experiment to identify a shorter, effective treatment duration. |
| No observable effect of this compound treatment at expected concentrations. | 1. The chosen cell line may not be dependent on the signaling pathways targeted by this compound. 2. The treatment duration is too short to induce the desired phenotype. 3. The this compound compound has degraded. | 1. Confirm the expression and activity of the target kinases (NIK, TTBK1, PIKFYVE) in your cell line. 2. Extend the treatment duration in a time-course experiment (e.g., up to 72 or 96 hours). 3. Use a fresh aliquot of this compound and store it properly according to the manufacturer's instructions. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent timing of this compound treatment and endpoint analysis. 3. Passage number of the cell line is too high, leading to phenotypic drift. | 1. Ensure consistent cell seeding density across all experiments. 2. Standardize all incubation times and experimental steps. 3. Use cells with a consistent and low passage number. |
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound on Cell Viability
| This compound Concentration | Cell Viability (% of Control) | Standard Deviation |
| 0 µM (Control) | 100 | 5.2 |
| 0.01 µM | 98 | 4.8 |
| 0.1 µM | 85 | 6.1 |
| 1 µM | 52 | 7.3 |
| 10 µM | 15 | 3.9 |
| 100 µM | 5 | 2.1 |
Table 2: Example Time-Course Data for this compound-Induced Apoptosis
| Treatment Duration | % Apoptotic Cells (1 µM this compound) | Standard Deviation |
| 0 hours (Control) | 5 | 1.2 |
| 12 hours | 15 | 2.5 |
| 24 hours | 35 | 4.1 |
| 48 hours | 60 | 5.8 |
| 72 hours | 75 | 6.3 |
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration using a Cell Viability Assay
-
Cell Seeding:
-
Culture your chosen cell line in the appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Assessment (e.g., using MTT assay):
-
At the end of each time point, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against this compound concentration for each time point to determine the IC50 at different durations.
-
Plot cell viability at a fixed concentration (e.g., the IC50 at 48 hours) against time to visualize the time-dependent effect.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for determining optimal treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Troubleshooting In Vivo Delivery of AMG28
Welcome to the technical support center for the in vivo application of AMG28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical studies with this multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a small molecule multi-kinase inhibitor. Its primary targets include NF-κB inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and the lipid kinase PIKFYVE.[1][2] Its inhibitory activity against these kinases makes it a subject of interest for various research applications.
Q2: We are observing high variability in our in vivo experimental results. What could be the contributing factors?
Inconsistent results in in vivo studies can stem from several sources. Key factors to consider include:
-
Compound Stability and Formulation: this compound, like many small molecules, may have limited stability in certain formulations or be prone to degradation. Ensure your formulation is prepared fresh for each experiment and that the vehicle is appropriate for maintaining solubility and stability.
-
Administration Route and Technique: The method of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability. Inconsistent technique can lead to variability in the administered dose.
-
Animal Handling and Stress: Stress from handling and procedures can influence physiological responses and drug metabolism in animal models.[3] Consistent and proper animal handling techniques are crucial.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between individual animals.
Q3: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at our current dose. What steps can we take to mitigate this?
Toxicity is a common concern with kinase inhibitors due to their potential for off-target effects. Consider the following strategies:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response study is essential to identify the minimum effective dose that retains therapeutic efficacy while minimizing toxicity.
-
Alternative Dosing Schedule: Instead of daily dosing, consider an intermittent schedule (e.g., every other day, or a cycle of days on and days off). This can help reduce cumulative toxicity.
-
Route of Administration: The route of administration can influence the toxicity profile. If you are using a route with rapid absorption (e.g., intravenous), switching to a slower absorption route (e.g., oral gavage or subcutaneous) might reduce peak plasma concentrations and associated toxicities.
Q4: We are not observing the expected therapeutic effect in our tumor model. What are the potential reasons for this lack of efficacy?
Several factors can contribute to a lack of in vivo efficacy:
-
Insufficient Target Engagement: The administered dose may not be sufficient to achieve the necessary level of target inhibition in the tumor tissue. It is crucial to perform pharmacodynamic studies to confirm that this compound is hitting its intended targets (NIK, TTBK1, PIKFYVE) in the tumor.
-
Poor Bioavailability: this compound may have low oral bioavailability, meaning a significant portion of the orally administered drug does not reach systemic circulation.[2] Consider alternative administration routes or formulation strategies to improve absorption.
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action.
-
Tumor Model Resistance: The specific tumor model being used may have intrinsic or acquired resistance mechanisms to the inhibition of the targeted pathways.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Challenges
Poor aqueous solubility is a common issue for small molecule inhibitors.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Vehicle | Test different biocompatible vehicles. A common starting point for oral gavage is a suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. For some compounds, a solution containing a mixture of solvents like DMSO, PEG300, and Tween-80 in saline can improve solubility. A suggested formulation for oral administration in mice is 50% DMSO, 40% PEG300, and 10% ethanol. |
| Precipitation of Compound | Prepare formulations fresh before each use. If using a suspension, ensure it is homogenous by vortexing or sonicating before administration. When diluting a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer slowly while vortexing to prevent precipitation. |
| Degradation of Compound | Store the solid compound and stock solutions under the recommended conditions (typically at -20°C or -80°C, protected from light). Assess the stability of the compound in the chosen formulation over the duration of the experiment. |
Issue 2: Suboptimal Pharmacokinetics (PK)
Understanding the pharmacokinetic profile of this compound in your animal model is critical for designing an effective dosing regimen.
| Potential Problem | Recommended Action |
| Low Bioavailability | If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. However, be aware that these routes can lead to different toxicity profiles. |
| Short Half-life | If the compound is cleared too quickly, more frequent dosing may be necessary to maintain therapeutic concentrations. Alternatively, a formulation that provides sustained release could be explored. |
| High Inter-animal Variability | Ensure consistent dosing technique and timing. Factors such as the fed/fasted state of the animals can also influence absorption. |
Issue 3: Lack of In Vivo Target Engagement
Confirming that this compound is inhibiting its intended targets in the tumor is a critical step.
| Problem | Solution |
| Uncertainty of Target Inhibition | Conduct a pharmacodynamic (PD) study. Administer a single dose of this compound to tumor-bearing mice and collect tumor and/or surrogate tissue samples at various time points (e.g., 2, 6, 24 hours post-dose). Analyze the phosphorylation status of downstream effectors of the NIK and PIKFYVE pathways via Western blot or immunohistochemistry. |
| Inadequate Dose for Target Modulation | If the PD study shows insufficient or transient target inhibition, a dose-escalation study is warranted to find a dose that provides sustained target modulation. |
Issue 4: Managing Off-Target Effects
As a multi-kinase inhibitor, this compound has the potential to interact with kinases other than its primary targets.
| Concern | Mitigation Strategy |
| Observed Toxicities May Be Off-Target | Refer to kinome-wide selectivity data to identify potential off-targets. If toxicity is observed, and a known off-target of this compound is expressed in the affected tissue, this may be the cause. Using the lowest effective dose can help minimize off-target effects. |
| Confounding Biological Effects | To confirm that the observed phenotype is due to on-target inhibition, consider using a structurally unrelated inhibitor of the same target or employing genetic approaches (e.g., shRNA or CRISPR) to validate the target's role. |
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-targets, as determined by in vitro kinase assays.
| Kinase Target | IC50 (nM) | Percent of Control (POC) at 1 µM |
| Primary Targets | ||
| PIKFYVE | 2.2 | < 1 |
| NIK (MAP3K14) | Not available | < 10 |
| TTBK1 | 805 | 8 |
| TTBK2 | 988 | 12 |
| Selected Off-Targets | ||
| MAP4K5 | Not available | < 10 |
| List of 20 WT human kinases | Not available | < 10 |
Data compiled from in vitro screening results.[1][4]
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Objective: To prepare a suspension of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg). Calculate the required mass of this compound.
-
Prepare the vehicle: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir until fully dissolved.
-
Prepare the suspension: a. Weigh the calculated amount of this compound powder into a sterile container. b. Add a small amount of the vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while continuously mixing.
-
Homogenize: Vortex the suspension vigorously for several minutes. For a more uniform suspension, sonicate the mixture.
-
Storage: Store the suspension at 4°C, protected from light. Before each use, allow it to come to room temperature and vortex thoroughly.
Protocol 2: Pharmacokinetic (PK) Study Design in Mice
Objective: To determine the plasma concentration-time profile of this compound after a single dose.
Materials:
-
This compound formulation
-
Appropriate animal model (e.g., CD-1 or C57BL/6 mice)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., oral gavage or IP injection).
-
Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at multiple time points. A typical schedule for an oral dose might be: pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[5][6]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis by Western Blot
Objective: To assess the in vivo inhibition of NIK and PIKFYVE signaling by this compound in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against:
-
Phospho-p100 (Ser866/870) and total p100/p52 (for NIK pathway)
-
Phospho-S6 Kinase (Thr389) and total S6 Kinase (downstream of PIKFYVE/mTOR)
-
Phospho-TFEB (Ser211) and total TFEB (downstream of PIKFYVE/mTOR)
-
-
Secondary antibodies and detection reagents
Procedure:
-
Sample Collection: Euthanize mice at specified time points after this compound administration and excise tumors.
-
Lysate Preparation: Immediately snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each tumor lysate.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane and incubate with primary antibodies overnight. d. Incubate with appropriate HRP-conjugated secondary antibodies. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
Visualizations
References
- 1. News - PIKfyve inhibitor - LARVOL VERI [veri.larvol.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Pharmacology and Pharmacokinetics of a Human Engineered™ Monoclonal Antibody to Epithelial Cell Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating AMG28 On-Target Effects: A Comparative Guide to siRNA-Mediated Target Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the on-target effects of AMG28, a potent and selective inhibitor of the lipid kinase PIKfyve. We present supporting experimental data, detailed protocols, and a comparison with alternative target validation methodologies.
Unveiling the On-Target Action of this compound
This compound has been identified as a highly potent, cell-active, and selective inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) with an IC50 of 2.2 nM.[1] PIKfyve is a crucial enzyme in the endocytic pathway, catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a signaling lipid vital for the regulation of endosome trafficking, lysosomal homeostasis, and autophagy.[2][3][4] Validating that the cellular effects of this compound are a direct consequence of PIKfyve inhibition is a critical step in its preclinical development. siRNA-mediated knockdown of PIKfyve provides a robust genetic approach to mimic the pharmacological inhibition by this compound, thereby confirming its on-target activity.
The PIKfyve Signaling Pathway
PIKfyve functions within a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4, which collectively regulate the levels of PtdIns(3,5)P2 on endosomal and lysosomal membranes.[2][3] Inhibition or knockdown of PIKfyve disrupts this delicate balance, leading to a characteristic cellular phenotype of enlarged cytoplasmic vacuoles due to defects in endosome fission and trafficking.[4][5]
Quantitative Comparison of PIKfyve Inhibition: this compound vs. siRNA
To validate that the phenotypic effects of this compound are due to PIKfyve inhibition, a direct comparison with siRNA-mediated knockdown of PIKfyve is essential. The following table summarizes key quantitative data from studies comparing pharmacological inhibition and genetic knockdown of PIKfyve.
| Parameter | This compound (or other PIKfyve inhibitor) | PIKfyve siRNA | Control | Reference |
| PIKfyve Protein Expression | No direct effect | ↓ 84.4 ± 12.6% reduction (combination of two siRNAs) | Unchanged | [5] |
| Phenotype: Cytoplasmic Vacuolation | Dose-dependent increase in vacuolated cells | Significant increase in vacuolated cells | Minimal vacuolation | [5][6] |
| EGFR Degradation | Profound block | No defect with single knockdown; modest delay with combined PIKfyve/Vac14 knockdown | Normal degradation | [7] |
| CI-M6PR and TGN46 Localization | Accumulation in dispersed punctae | Accumulation in dispersed punctae | Perinuclear localization | [7] |
| Autophagy Marker (LC3-II) | Accumulation | Not reported in direct comparison | Basal levels | [6][7] |
Experimental Protocols
Experimental Workflow for siRNA-Mediated Validation of this compound
Detailed Protocol: siRNA-Mediated Knockdown of PIKfyve for this compound Target Validation
This protocol is adapted from established methods for PIKfyve knockdown.[5][7][8]
Materials:
-
HeLa or HEK293A cells
-
DMEM with 10% fetal calf serum
-
PIKfyve-targeting siRNA duplexes (at least two distinct sequences are recommended)[5]
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Oligofectamine)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Antibodies: anti-PIKfyve, anti-EGFR, anti-LC3, anti-tubulin (loading control)
-
Reagents for Western blotting and immunofluorescence
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free growth medium to achieve 60-80% confluency at the time of transfection.[8]
-
siRNA Transfection:
-
Prepare two solutions for each transfection:
-
Solution A: Dilute 40 nM of PIKfyve siRNA or control siRNA into siRNA transfection medium.
-
Solution B: Dilute the transfection reagent in siRNA transfection medium according to the manufacturer's instructions.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes.[8]
-
Wash cells once with siRNA transfection medium, then add the siRNA-transfection reagent complex to the cells.
-
-
Incubation for Knockdown: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for PIKfyve protein depletion. A 72-hour incubation has been shown to be effective for PIKfyve knockdown.[5][7]
-
This compound Treatment: After the knockdown period, replace the medium with fresh growth medium containing the desired concentration of this compound or vehicle control.
-
Analysis:
-
Western Blot: After the desired treatment time, lyse the cells and perform Western blot analysis to confirm PIKfyve knockdown and assess downstream signaling markers.
-
Phenotypic Analysis:
-
Vacuolation: Analyze cells under a phase-contrast microscope to quantify the percentage of cells exhibiting enlarged cytoplasmic vacuoles.[5]
-
Protein Localization: Perform immunofluorescence staining for proteins like EGFR to observe their subcellular localization in response to PIKfyve inhibition or knockdown.[7]
-
-
Comparison with Alternative Target Validation Methods
While siRNA is a powerful tool, other methods can also be employed for target validation. CRISPR/Cas9-mediated gene knockout offers a permanent and complete loss of target protein expression.
Comparative Workflow: siRNA vs. CRISPR/Cas9
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. PIKFYVE - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. scbt.com [scbt.com]
A Comparative Guide to PIKFYVE Inhibitors: AMG28 and Other Key Molecules
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AMG28 and other prominent inhibitors of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE). This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes the intricate PIKFYVE signaling pathway.
PIKFYVE is a crucial lipid kinase that catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns(3)P). This enzymatic activity is central to the regulation of endosomal trafficking, lysosomal homeostasis, and autophagy. Consequently, inhibitors of PIKFYVE have emerged as valuable research tools and potential therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and viral infections. This guide focuses on a comparative analysis of this compound, a potent and selective PIKFYVE inhibitor, alongside other widely used inhibitors such as Apilimod (B1663032) and YM201636.
Quantitative Comparison of PIKFYVE Inhibitors
The following table summarizes the in vitro potency of this compound, Apilimod, and YM201636 against PIKFYVE, as determined by enzymatic assays.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PIKFYVE | 2.2 | Enzymatic Assay | [1] |
| Apilimod | PIKFYVE | 14 | Enzymatic Assay | [2][3] |
| YM201636 | PIKFYVE | 33 | Enzymatic Assay | [3][4][5] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
This compound demonstrates the highest potency among the compared inhibitors with a sub-nanomolar IC50 value.[1] Furthermore, studies have highlighted the narrow kinome-wide selectivity of this compound, suggesting fewer off-target effects compared to other multi-kinase inhibitors.[1] Apilimod and YM201636 are also potent inhibitors frequently utilized as tool compounds in cellular and in vivo studies to probe PIKFYVE function.[2][3][4][5]
Experimental Protocols
Detailed methodologies for the key assays used to characterize these inhibitors are provided below.
ADP-Glo™ Kinase Assay (for Enzymatic IC50 Determination)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human PIKFYVE enzyme
-
PI(3)P substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (e.g., this compound, Apilimod, YM201636)
-
White opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
In a 384-well plate, add the PIKFYVE enzyme, PI(3)P substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[6][7]
NanoBRET™ Target Engagement Assay (for Cellular IC50 Determination)
The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a test compound to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer).
Materials:
-
HEK293 cells
-
PIKFYVE-NanoLuc® fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test inhibitors
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White 96-well plates
Procedure:
-
Transfect HEK293 cells with the PIKFYVE-NanoLuc® fusion vector and plate them in 96-well plates.
-
Culture the cells for 18-24 hours to allow for protein expression.
-
Prepare serial dilutions of the test inhibitors.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the test inhibitors at various concentrations.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the BRET signal (emission at 450 nm and 610 nm) within 20 minutes using a plate reader.
-
Calculate the BRET ratio (610nm emission / 450nm emission).
-
Determine the cellular IC50 values by plotting the BRET ratio against the inhibitor concentration and fitting the data to a competitive binding curve.[8][9][10][11][12]
PIKFYVE Signaling Pathway
The following diagram illustrates the central role of PIKFYVE in cellular signaling, particularly in the context of endosomal maturation and autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. carnabio.com [carnabio.com]
- 10. promega.ca [promega.ca]
- 11. eubopen.org [eubopen.org]
- 12. PIKFYVE-NanoLuc® Fusion Vector [promega.com]
A Comparative Guide to AMG28 and Other NIK Inhibitors in the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
The non-canonical NF-κB pathway, critically regulated by NF-κB-inducing kinase (NIK), has emerged as a significant therapeutic target in a range of diseases, including autoimmune disorders and various cancers. The development of small molecule inhibitors targeting NIK is a key area of research. This guide provides an objective comparison of AMG28, a multi-kinase inhibitor with activity against NIK, and other notable NIK inhibitors, supported by available experimental data.
Overview of NIK and the Non-Canonical NF-κB Pathway
The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as BAFFR, CD40, and LTβR. In resting cells, NIK is continuously targeted for degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this complex is disrupted, leading to the stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates the NF-κB precursor protein p100. This phosphorylation event triggers the processing of p100 into its active form, p52. The p52 subunit then dimerizes with RelB and translocates to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell survival.[1][2]
Quantitative Comparison of NIK Inhibitors
The following table summarizes the available quantitative data for this compound and other well-characterized NIK inhibitors. It is important to note that this compound is a multi-kinase inhibitor, and its activity against other kinases is also presented for a comprehensive understanding of its selectivity profile.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference(s) |
| This compound | NIK, TTBK1, TTBK2, PIKfyve | - | NIK: - TTBK1: 199 TTBK2: - PIKfyve: 2.2 | Tau Phosphorylation (Ser422): 1850 | [3][4] |
| NIK SMI1 | NIK | 0.23 | 0.23 (ATP hydrolysis) | BAFF-induced B cell survival: - | [5][6] |
| B022 | NIK | 4.2 | 15.1 | p52 formation: Dose-dependent inhibition | [7][8] |
| Compound 27 | NIK | 0.23 | - | NF-κB reporter: 34 p52 nuclear translocation: 70 BAFF-stimulated B cell survival (mouse): 373 BAFF-stimulated B cell survival (human): 189 | [9] |
| Compound 3 | NIK | - | 8400 | NF-κB reporter: 25,000 (83.4% inhibition) | [9] |
Note: "-" indicates data not available in the reviewed sources. IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize NIK inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of NIK.
-
Reaction Setup: Prepare a reaction mixture containing recombinant NIK enzyme, a suitable substrate (e.g., a peptide substrate), and radiolabeled ATP (e.g., [γ-³²P]ATP) in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound or other NIK inhibitors) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known NIK inhibitor).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
Cellular NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in a cellular context.
-
Cell Culture: Plate cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase) in a 96-well plate. HEK293 cells are commonly used for this purpose.[11]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the NIK inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an activator of the non-canonical NF-κB pathway, such as an anti-CD40 antibody or BAFF, to induce NIK-dependent NF-κB activation.
-
Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the percentage of inhibition relative to the stimulated, vehicle-treated control. Determine the IC50 value from the dose-response curve.[9][11]
Western Blot for p100/p52 Processing
This assay directly visualizes the key downstream event of NIK activation.
-
Cell Treatment: Treat cultured cells (e.g., multiple myeloma cell lines with known NIK pathway activation) with the NIK inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for p100/p52. A loading control antibody (e.g., anti-actin or anti-tubulin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for p100 and p52 and determine the ratio of p52 to p100 as a measure of NIK activity.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the non-canonical NF-κB signaling pathway and a typical experimental workflow for evaluating NIK inhibitors.
Caption: Non-canonical NF-κB signaling pathway and the point of intervention by NIK inhibitors.
Caption: A generalized experimental workflow for the preclinical development of NIK inhibitors.
Conclusion
The inhibition of NIK represents a promising therapeutic strategy for a variety of diseases. While this compound shows activity against NIK, its multi-kinase nature distinguishes it from more selective inhibitors like NIK SMI1 and B022. The choice of an inhibitor for research or therapeutic development will depend on the specific context, including the desired selectivity profile and the disease model being investigated. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of novel NIK inhibitors as they emerge in the field of drug discovery. Further head-to-head studies with standardized assays will be crucial for a more definitive comparison of the potency and selectivity of these compounds.
References
- 1. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Validating AMG28 Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the multi-kinase inhibitor AMG28, its mechanism of action, and a proposed framework for validating its efficacy using patient-derived xenograft (PDX) models. As a molecule targeting several key cellular signaling pathways, this compound holds potential as a therapeutic agent. However, to date, no publicly available studies have specifically detailed its evaluation in PDX models. This guide will, therefore, present a comparative analysis based on its known targets and data from alternative therapies that have been investigated in similar preclinical settings.
Understanding this compound: A Multi-Targeted Kinase Inhibitor
This compound is a small molecule inhibitor with demonstrated activity against at least three distinct kinases: Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), Tau Tubulin Kinase 1 (TTBK1), and the lipid kinase PIKFYVE.[1] By targeting these enzymes, this compound has the potential to modulate critical cellular processes implicated in cancer progression, including inflammation, autophagy, and cell survival.
Key Kinase Targets of this compound
| Target Kinase | Also Known As | Primary Signaling Pathway | Potential Role in Cancer |
| MAP3K14 | NIK | Noncanonical NF-κB Signaling | Pro-tumorigenic effects in various cancers, including multiple myeloma, breast cancer, and prostate cancer.[2][3][4] |
| TTBK1 | - | Tau Phosphorylation | Primarily implicated in neurodegenerative diseases; its direct role in cancer is less defined but may involve cell cycle regulation.[5][6] |
| PIKFYVE | - | Autophagy and Lysosomal Homeostasis, Lipid Metabolism | Essential for the progression of certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), by supporting cancer cell metabolism.[7][8][9][10][11] |
Proposed Validation of this compound Efficacy in Pancreatic Cancer PDX Models
Given the established role of PIKFYVE in pancreatic ductal adenocarcinoma (PDAC) and the availability of comparative data for other PIKFYVE inhibitors, a logical first step for validating this compound would be in PDX models of this cancer.
Hypothetical Experimental Workflow
Experimental Protocols
1. Establishment of Patient-Derived Xenografts (PDX):
-
Fresh tumor tissue from consenting pancreatic cancer patients would be obtained under sterile conditions.
-
The tissue would be fragmented into small pieces (approximately 2-3 mm³) and surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor growth would be monitored regularly. Once tumors reach a volume of approximately 1000-1500 mm³, they would be harvested and serially passaged into new cohorts of mice for expansion.
2. Drug Efficacy Studies:
-
Mice bearing established PDX tumors (e.g., 100-200 mm³) would be randomized into different treatment groups.
-
This compound would be administered at various doses, determined by prior maximum tolerated dose studies.
-
Tumor dimensions would be measured two to three times per week using calipers, and tumor volume would be calculated using the formula: (length x width²) / 2.
-
Body weight and general health of the mice would be monitored as indicators of toxicity.
-
At the end of the study, tumors would be excised for downstream molecular analysis.
Comparative Analysis: this compound vs. Alternative Therapies in PDX Models
Since no direct data exists for this compound in PDX models, we will compare its potential efficacy based on its mechanism of action against that of another PIKFYVE inhibitor, apilimod, which has been studied in pancreatic cancer models.
| Feature | This compound (Hypothetical) | Apilimod (Published Data) | Standard of Care (e.g., Gemcitabine) |
| Mechanism of Action | Inhibition of PIKFYVE, MAP3K14, and TTBK1 | Selective inhibition of PIKFYVE[7] | DNA synthesis inhibitor |
| Expected Efficacy in PDAC PDX | Based on its PIKFYVE inhibition (IC50 = 2.2 nM), significant tumor growth inhibition is anticipated.[12] The additional inhibition of the noncanonical NF-κB pathway may offer a synergistic anti-tumor effect. | Demonstrated to suppress PDAC development and growth in preclinical models.[8] Induces synthetic lethality when combined with KRAS-MAPK pathway inhibitors.[7][10] | Variable efficacy in PDX models, often reflecting the heterogeneity of patient responses. Resistance is a common issue. |
| Potential Biomarkers | High PIKFYVE expression, activation of the noncanonical NF-κB pathway. | High PIKFYVE expression. | Markers of DNA replication and repair. |
| Combination Strategy | Potential for combination with KRAS-MAPK inhibitors due to the PIKFYVE-mediated metabolic vulnerability.[7][10] | Shown to be effective in combination with KRAS-MAPK inhibitors in PDAC models.[7][10] | Often used in combination with other chemotherapeutic agents or targeted therapies. |
Signaling Pathways Targeted by this compound
Noncanonical NF-κB Signaling Pathway (via MAP3K14/NIK Inhibition)
In the absence of a signal, NIK is continuously degraded. Upon receptor activation, NIK stabilizes and activates IKKα, leading to the processing of p100 to p52 and the nuclear translocation of the p52/RelB complex to drive gene expression.[13] this compound would block this cascade by inhibiting NIK.
PIKFYVE Signaling in Autophagy and Lysosomal Function
PIKFYVE is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid is essential for the regulation of lysosomal homeostasis and the fusion of autophagosomes with lysosomes. By inhibiting PIKFYVE, this compound can disrupt these processes, leading to an accumulation of dysfunctional lysosomes and a blockage of the autophagic flux that cancer cells, particularly those in nutrient-poor environments like PDAC, rely on for survival.[8]
Conclusion
While direct experimental evidence for the efficacy of this compound in patient-derived xenograft models is currently lacking in the public domain, its mechanism of action against key cancer-related signaling pathways, particularly PIKFYVE, suggests significant therapeutic potential. The proposed experimental framework provides a robust strategy for validating its anti-tumor activity in a clinically relevant preclinical setting. Comparative analysis with other PIKFYVE inhibitors that have shown promise in PDAC PDX models will be crucial in determining the unique therapeutic advantages of this compound. Further research into the role of TTBK1 in cancer and the synergistic potential of targeting all three kinases simultaneously will be vital for the future clinical development of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Noncanonical NF-κB in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noncanonical NF-κB in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 6. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting PIKfyve-driven lipid metabolism in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeting PIKfyve-driven lipid metabolism in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The noncanonical NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AMG28 Activity Across Diverse Cancer Types
A comprehensive guide for researchers and drug development professionals on the cross-validation of AMG28, a multi-kinase inhibitor, and its therapeutic potential in various cancer contexts.
This compound is a potent small molecule inhibitor targeting multiple kinases, including Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1).[1][2] Its multifaceted inhibitory profile suggests a broad therapeutic potential in oncology. This guide provides a comparative overview of this compound's activity, supported by available preclinical data, and outlines detailed experimental protocols for its evaluation.
Mechanism of Action and Therapeutic Rationale
This compound exerts its anticancer effects by modulating distinct signaling pathways crucial for cancer cell survival, proliferation, and stress response.
-
PIKfyve Inhibition: As a potent inhibitor of PIKfyve with an enzymatic IC50 of 2.2 nM, this compound disrupts endolysosomal trafficking and autophagy.[3] Cancer cells often exhibit a heightened reliance on autophagy for survival and proliferation, making PIKfyve an attractive therapeutic target.[4] Inhibition of PIKfyve can lead to the accumulation of swollen endosomes and ultimately, non-apoptotic cell death in susceptible cancer cells.[5]
-
MAP3K14 (NIK) Inhibition: this compound also targets NIK, a key regulator of the non-canonical NF-κB signaling pathway.[6] This pathway is implicated in the pathogenesis of various B-cell malignancies and solid tumors.[7] By inhibiting NIK, this compound can potentially disrupt pro-survival signals in cancer cells.
-
TTBK1 Inhibition: With an IC50 of 805 nM for TTBK1, this compound can interfere with pathways associated with this kinase.[8] While primarily studied in the context of neurodegenerative diseases, TTBK1 is also implicated in cancer cell biology.[9]
The multi-targeted nature of this compound presents a unique opportunity to simultaneously attack multiple cancer vulnerabilities, potentially leading to enhanced efficacy and overcoming resistance mechanisms.
Cross-Validation of In Vitro Activity
A critical aspect of preclinical drug development is the cross-validation of a compound's activity across a diverse panel of cancer cell lines. While comprehensive public data on this compound's activity across a wide range of cancer types is limited, this guide compiles available information and provides a framework for such comparative analysis.
For comparison, we have included data for Apilimod, another well-characterized PIKfyve inhibitor that has been evaluated in numerous cancer cell lines. This allows for an indirect cross-validation of the potential efficacy of PIKfyve inhibition in different cancer contexts.
| Inhibitor | Target(s) | Cancer Type | Cell Line(s) | IC50 | Reference(s) |
| This compound | PIKfyve, MAP3K14, TTBK1 | (Enzymatic Assay) | - | PIKfyve: 2.2 nM | [3] |
| (Enzymatic Assay) | - | TTBK1: 805 nM | [8] | ||
| (Enzymatic Assay) | - | TTBK2: 988 nM | [8] | ||
| (Cell-based Assay) | - | Tau Phosphorylation (Ser422): 1.85 µM | [8] | ||
| Apilimod | PIKfyve | B-cell Non-Hodgkin Lymphoma | Various | Median: 0.13 µM (range: 0.007 - 6.8 µM) | [5] |
| Pancreatic Ductal Adenocarcinoma | Various | GI50: 24 - 600 nM | [10] |
Note: The table will be expanded as more specific IC50 data for this compound in various cancer cell lines becomes publicly available. The provided data for Apilimod serves as a surrogate to illustrate the potential spectrum of activity for PIKfyve inhibitors.
Experimental Protocols
To facilitate the cross-validation of this compound and its comparison with other inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][11]
Materials:
-
Cancer cell lines of interest
-
This compound and other compounds for comparison
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and its inhibition.[12][13]
Materials:
-
Recombinant PIKfyve, MAP3K14, or TTBK1 enzyme
-
Substrate specific for the kinase
-
This compound and other inhibitors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In the wells of a white plate, set up the kinase reaction mixture containing the kinase, its substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathways inhibited by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. phosphoinositide kinase, FYVE-type zinc finger containing | 1-phosphatidylinositol-3-phosphate 5-kinase family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Unveiling the Kinome Landscape: A Comparative Analysis of AMG28 and Structurally Related Kinase Inhibitors
For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the kinome scan data for the multi-kinase inhibitor AMG28 and its close analog, the chemical probe SGC-PIKFYVE-1. This analysis, supported by experimental data and protocols, offers insights into the target profiles and potential off-target effects of these compounds.
This compound has been identified as a multi-kinase inhibitor with activity against several kinases, including MAP3K14 (NIK), TTBK1, and the lipid kinase PIKFYVE[1]. To elucidate its broader target profile, a comprehensive kinome scan was performed. This guide delves into the specifics of this scan and contrasts it with data from SGC-PIKFYVE-1, a highly selective probe compound derived from the this compound scaffold.
Comparative Kinome Scan Analysis
The selectivity of this compound and its analog SGC-PIKFYVE-1 was assessed using the KINOMEscan™ platform (DiscoverX), which quantitatively measures the binding of a compound to a large panel of human kinases. The results are typically reported as "Percent of Control" (POC), where a lower POC value indicates stronger binding of the inhibitor to the kinase.
A kinome scan of this compound against a panel of 403 wild-type human kinases revealed a narrow kinome-wide selectivity. At a concentration of 1 µM, this compound demonstrated a POC of less than 10 for 20 kinases[2]. Further investigation into the analogs of this compound led to the development of SGC-PIKFYVE-1 (also known as compound 17), a more selective chemical probe. A similar kinome scan for SGC-PIKFYVE-1 at 1 µM showed a POC of less than 10 for only 8 kinases, highlighting its improved selectivity profile.
The following table summarizes the primary targets and the number of significant off-targets for both compounds based on the KINOMEscan data.
| Compound | Primary Targets | Number of Kinases with POC < 10 (at 1 µM) |
| This compound | PIKFYVE, TTBK1, MAP3K14 | 20 |
| SGC-PIKFYVE-1 | PIKFYVE | 8 |
For SGC-PIKFYVE-1, further orthogonal enzymatic and cellular (NanoBRET) assays were conducted on kinases that showed a POC of less than 35. This follow-up testing confirmed the high selectivity for PIKFYVE, with significantly weaker inhibition of other kinases such as MYLK4 and MAP4K5.
Experimental Protocols
The kinome scan data presented in this guide was generated using the KINOMEscan™ competition binding assay. A detailed description of this methodology is provided below.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a high-throughput method used to determine the interaction of a test compound with a large panel of kinases. The assay principle is based on the displacement of a known, immobilized ligand from the kinase active site by the test compound.
Materials:
-
DNA-tagged recombinant human kinases
-
Immobilized, broad-spectrum kinase inhibitor (bait)
-
Test compounds (e.g., this compound, SGC-PIKFYVE-1)
-
Streptavidin-coated magnetic beads
-
Reagents for quantitative PCR (qPCR)
Protocol:
-
Kinase Preparation: A comprehensive panel of DNA-tagged human kinases is prepared.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound at a specified concentration (e.g., 1 µM). A DMSO control is run in parallel.
-
Washing: The beads are washed to remove unbound kinases and test compounds.
-
Elution: The bound kinases are eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The results are expressed as Percent of Control (POC), calculated as: (Test Compound Signal / DMSO Control Signal) x 100.
Visualizing Experimental Workflow and Signaling
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow of the KINOMEscan™ assay and a simplified signaling pathway involving PIKfyve.
This comparative guide underscores the importance of comprehensive kinome profiling in drug discovery. While this compound demonstrates a relatively narrow selectivity profile, its analog, SGC-PIKFYVE-1, represents a significant improvement, offering a more precise tool for studying the biological functions of PIKFYVE with fewer potential off-target confounders. The detailed experimental protocol and illustrative diagrams provided herein serve as a valuable resource for researchers working with these and similar kinase inhibitors.
References
A Comparative Guide to the Validation of AMG28-Induced Autophagy Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AMG28, a potent PIKfyve kinase inhibitor, with other established autophagy inhibitors. It includes supporting experimental data, detailed protocols for validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and Autophagy Arrest
This compound is a multi-kinase inhibitor that potently targets phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). Inhibition of PIKfyve disrupts the maturation of endosomes and lysosomes, ultimately leading to a blockage in the autophagic flux. This process, known as autophagy arrest, results in the accumulation of autophagosomes and is a key indicator of the disruption of the cellular degradation and recycling machinery. Validating this arrest is crucial for understanding the mechanism of action of compounds like this compound and for their development as potential therapeutics, particularly in oncology.
Comparison of Autophagy Arrest Agents
The efficacy of this compound in inducing autophagy arrest can be compared to other well-known inhibitors that act through different mechanisms. This guide focuses on a comparison with Chloroquine (B1663885) and Bafilomycin A1.
-
This compound (and other PIKfyve Inhibitors): These compounds inhibit PIKfyve, a lipid kinase essential for the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This lipid is critical for the proper functioning of lysosomes and autophagosome-lysosome fusion. Inhibition of PIKfyve leads to impaired lysosomal function and a blockage of the final stages of autophagy.
-
Chloroquine: This lysosomotropic agent accumulates in lysosomes and raises their internal pH. The acidic environment of the lysosome is essential for the activity of degradative enzymes. By neutralizing the lysosomal pH, chloroquine inhibits the degradation of autophagic cargo.
-
Bafilomycin A1: This compound is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), a proton pump responsible for acidifying lysosomes. By preventing lysosomal acidification, Bafilomycin A1 effectively blocks the degradative capacity of the lysosome and thus inhibits autophagic flux.
Quantitative Data Presentation
The following table summarizes the quantitative effects of PIKfyve inhibitors (as a proxy for this compound), Chloroquine, and Bafilomycin A1 on key autophagy markers, LC3-II and p62/SQSTM1. An increase in both markers is indicative of autophagy arrest.
| Compound/Class | Target | Cell Line | Treatment | LC3-II Fold Increase (vs. Control) | p62/SQSTM1 Fold Increase (vs. Control) | Reference |
| PIKfyve Inhibitor (WX8) | PIKfyve | SW480 | 0.125 µM for 48h | ~4-5 fold | ~3-4 fold | [1] |
| PIKfyve Inhibitor (Apilimod) | PIKfyve | Inpp4b+/+ MEFs | 80nM for 6h | ~3-4 fold | Not Reported | [2] |
| Chloroquine | Lysosomal pH | PCCl3 cells | 50 µM for 24h | ~3-4 fold | ~2-3 fold | [3] |
| Bafilomycin A1 | V-ATPase | Primary Neurons | 10 nM for 24h | ~4-5 fold | ~2-3 fold | [4] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Autophagy Arrest Pathway
Caption: Signaling pathway of this compound-induced autophagy arrest.
Experimental Workflow for Validating Autophagy Arrest
Caption: Experimental workflow for validating autophagy arrest.
Experimental Protocols
Western Blot for LC3 and p62
This protocol is used to quantify the protein levels of LC3-II and p62, which accumulate when autophagy is blocked.
Materials:
-
Cells of interest
-
This compound, Chloroquine, Bafilomycin A1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with desired concentrations of this compound, positive controls (Chloroquine, Bafilomycin A1), and a vehicle control (e.g., DMSO) for the indicated time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto the appropriate SDS-PAGE gels and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 band intensities to the loading control (GAPDH).
mCherry-EGFP-LC3 Autophagy Flux Assay
This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux. The tandem fluorescent protein mCherry-EGFP-LC3 localizes to autophagosomes. In the acidic environment of the autolysosome, the GFP signal is quenched, while the mCherry signal persists. Therefore, yellow puncta (mCherry+GFP+) represent autophagosomes, and red puncta (mCherry+GFP-) represent autolysosomes. An accumulation of yellow puncta upon treatment indicates a blockage in autophagic flux.
Materials:
-
Cells of interest
-
mCherry-EGFP-LC3 plasmid or viral vector
-
Transfection reagent or viral transduction reagents
-
This compound, Chloroquine, Bafilomycin A1
-
Fluorescence microscope with appropriate filters for GFP and mCherry
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Generation of Stable Cell Line: Transfect or transduce cells with the mCherry-EGFP-LC3 construct and select for stable expression.
-
Cell Culture and Treatment: Seed the stable cells onto coverslips or imaging dishes. Treat with this compound, positive controls, and a vehicle control.
-
Live-Cell Imaging or Fixation:
-
Live-Cell Imaging: Image the cells directly using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Fixation: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and wash again with PBS. Mount the coverslips onto slides.
-
-
Image Acquisition: Capture images using both GFP and mCherry channels.
-
Image Analysis: For each condition, quantify the number of yellow (colocalized GFP and mCherry) and red (mCherry only) puncta per cell. An increase in the ratio of yellow to red puncta upon treatment with this compound compared to the control indicates autophagy arrest.[5]
Conclusion
The validation of this compound-induced autophagy arrest can be robustly achieved through a combination of Western blotting for key autophagy markers and the mCherry-EGFP-LC3 autophagy flux assay. The data presented in this guide, derived from studies on potent PIKfyve inhibitors, strongly supports the mechanism of this compound as an inhibitor of autophagic flux. By following the detailed protocols provided, researchers can effectively characterize the impact of this compound and other compounds on the autophagy pathway, contributing to a deeper understanding of their cellular effects and therapeutic potential.
References
- 1. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 4. A Revised Assay for Monitoring Autophagic Flux in Arabidopsis thaliana Reveals Involvement of AUTOPHAGY-RELATED9 in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of AMG28 with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the multi-kinase inhibitor AMG28 with alternative compounds, focusing on the validation of its mechanism of action through genetic models. The primary targets of this compound—Mitogen-activated protein kinase kinase kinase 14 (MAP3K14 or NIK), Tau tubulin kinase 1/2 (TTBK1/2), and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE)—are explored in the context of their genetic knockout phenotypes and the comparative effects of small molecule inhibitors.
Target Validation: MAP3K14 (NF-κB Inducing Kinase - NIK)
Genetic models have been instrumental in elucidating the central role of MAP3K14 (NIK) in the non-canonical NF-κB signaling pathway, which is crucial for lymph organogenesis and adaptive immunity.
Genetic Model: MAP3K14 Knockout
-
Phenotype: Map3k14 knockout mice exhibit severe defects in lymphoid organ development, including the absence of lymph nodes and Peyer's patches.[1] These mice also show impaired B-cell maturation and defective antibody responses.[1][2] Macrophage populations are also affected, leading to reduced immune responses to viral infections.[2]
This compound as a MAP3K14 Inhibitor
Comparison with Other MAP3K14 Inhibitors
A number of other small molecule inhibitors of MAP3K14 have been developed. Their characterization typically involves assessing the inhibition of NIK autophosphorylation and the downstream signaling event, such as the phosphorylation of IKKα.
| Inhibitor Class | Assay Readout | Reference |
| Substituted Cyanoindolines | Inhibition of NIK autophosphorylation (AlphaScreen) | [4] |
| Various | Inhibition of p-IKKα levels in multiple myeloma cells | [4] |
Experimental Workflow: Confirming MAP3K14 Inhibition
A standard method to confirm the functional inhibition of MAP3K14 is to measure the activity of the downstream NF-κB pathway using a luciferase reporter assay.
Experimental Protocol: NF-κB Reporter Assay in MAP3K14 Knockout Cells
This protocol describes how to validate the on-target effect of a MAP3K14 inhibitor using a reporter assay in wild-type and MAP3K14 knockout cells.
-
Cell Culture: Culture wild-type and MAP3K14 knockout HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells in a 96-well plate with an NF-κB-responsive firefly luciferase reporter vector and a constitutively active Renilla luciferase control vector using a suitable transfection reagent.[5][6][7][8]
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a comparator compound for 1 hour.
-
Stimulation: Stimulate the cells with a known activator of the non-canonical NF-κB pathway (e.g., Lymphotoxin-alpha1/beta2).
-
Lysis and Luciferase Assay: After 6-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitor should reduce luciferase activity in wild-type cells but have no effect in MAP3K14 knockout cells, confirming its on-target activity.
Target Validation: Tau Tubulin Kinase 1 and 2 (TTBK1/2)
TTBK1 and TTBK2 are serine/threonine kinases implicated in neurodegenerative diseases and ciliogenesis. Genetic models have been pivotal in discerning their specific roles.
Genetic Model: TTBK2 Knockout
-
Phenotype: TTBK2 is essential for the initiation of primary ciliogenesis.[9] TTBK2 knockout in human induced pluripotent stem cells (iPSCs) leads to a significant reduction or complete absence of primary cilia.[10][11] This phenotype is characterized by the failure of the basal body to transition to a mature cilium.[9]
This compound as a TTBK1/2 Inhibitor
This compound is a potent inhibitor of both TTBK1 and TTBK2.[3][12] Studies have shown that pharmacological inhibition of TTBK2 with analogs of this compound can phenocopy the genetic knockout of TTBK2, leading to a dose-dependent decrease in ciliogenesis in iPSCs.[10][13]
Comparison with Other TTBK1/2 Inhibitors
This compound has been compared with its own analogs, some of which exhibit different potency and selectivity profiles for TTBK1 and TTBK2.
| Compound | TTBK1 IC50 (nM) | TTBK2 IC50 (nM) | Effect on Ciliogenesis | Reference |
| This compound | 805 | 988 | Inhibits | [3][12] |
| Analog 3 | 816 | 384 | Inhibits | [3] |
| Analog 9 | ~380 | ~175 | Inhibits | [13] |
| Analog 10 | ~820 | ~400 | Inhibits (phenocopies TTBK2 KO) | [10][13] |
Experimental Workflow: Assessing Ciliogenesis
Experimental Protocol: Immunofluorescence for Ciliogenesis Analysis
This protocol outlines the procedure for visualizing and quantifying primary cilia in wild-type and TTBK2 knockout iPSCs treated with TTBK inhibitors.[10]
-
Cell Culture and Treatment: Plate wild-type and TTBK2 KO iPSCs on coated coverslips. Induce ciliogenesis by serum starvation for 24-48 hours. Treat the cells with this compound or other inhibitors at various concentrations during the starvation period.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with methanol (B129727) and 0.3% Triton X-100.
-
Blocking and Antibody Staining: Block non-specific binding with 5% BSA. Incubate with primary antibodies against a ciliary marker (e.g., ARL13B) and a centriolar marker (e.g., γ-tubulin). Subsequently, incubate with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Imaging and Quantification: Acquire images using a confocal microscope. Quantify the percentage of ciliated cells by counting the number of cells with a clear ARL13B-positive cilium extending from a γ-tubulin-positive centriole, divided by the total number of cells (DAPI-stained nuclei).
Target Validation: PIKFYVE
PIKFYVE is a lipid kinase that plays a critical role in endosomal trafficking and autophagy by generating phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).
Genetic Model: PIKFYVE Knockout/Knockdown
-
Phenotype: Genetic ablation of PIKFYVE in cells leads to a characteristic phenotype of cytoplasmic vacuolization due to the swelling of endolysosomes.[14] This is accompanied by a blockage in autophagic flux, leading to the accumulation of autophagosomes.[14]
This compound as a PIKFYVE Inhibitor
This compound is a known inhibitor of PIKFYVE.[15] While not as extensively characterized for this activity as other compounds, its inhibition of PIKFYVE is expected to produce the same cellular phenotypes observed with more selective PIKFYVE inhibitors.
Comparison with Other PIKFYVE Inhibitors
Several other potent and selective PIKFYVE inhibitors have been developed and characterized, with apilimod (B1663032) being a prominent example currently in clinical development.
| Inhibitor | Key Cellular Effects | Reference |
| Apilimod | Induces vacuolization, disrupts lysosomal homeostasis, blocks autophagic flux. | [16][17][18][19] |
| YM-201636 | Potent PIKFYVE inhibitor, induces vacuolization. | |
| WX8 | Induces vacuolization and LC3-II accumulation, phenocopies PIKFYVE siRNA. | [20] |
Studies have shown that both apilimod and WX8 induce enlarged lysosomes; however, they did not significantly alter the lysosomal pH in RAW 264.7 macrophage-like cells.[20]
Signaling Pathway and Experimental Workflow
Experimental Protocol: Autophagic Flux Measurement in PIKFYVE Knockout Cells
This protocol describes a method to measure autophagic flux in wild-type and PIKFYVE knockout cells to validate the on-target effects of PIKFYVE inhibitors.
-
Cell Culture and Transfection: Culture wild-type and PIKFYVE knockout cells (e.g., HeLa or U2OS) in a suitable medium. For visualization of autophagic vesicles, transiently transfect the cells with a tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3) plasmid. This reporter fluoresces yellow in neutral pH autophagosomes and red in acidic autolysosomes.
-
Inhibitor Treatment: Treat the cells with this compound, apilimod, or another comparator compound at various concentrations for a specified period (e.g., 24 hours).
-
Imaging: Acquire fluorescence images using a confocal microscope.
-
Data Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux. The effect of the inhibitor should be pronounced in wild-type cells and absent or significantly diminished in PIKFYVE knockout cells.
Conclusion
The use of genetic models provides a powerful approach to confirm the on-target activity of multi-kinase inhibitors like this compound. For each of its primary targets—MAP3K14, TTBK1/2, and PIKFYVE—the phenotypes of the respective knockout models align with the cellular effects observed upon pharmacological inhibition. While direct comparative studies of this compound against other inhibitors in these genetic models are not always available, the existing data strongly support its mechanism of action. By comparing the effects of this compound to the known phenotypes of the genetic knockouts and the effects of other well-characterized inhibitors, researchers can gain a high degree of confidence in its on-target activity and its potential therapeutic applications. This guide provides a framework for such comparative analysis, emphasizing the importance of integrating genetic and pharmacological approaches in drug development.
References
- 1. 025557 - NIK KO Strain Details [jax.org]
- 2. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer | MDPI [mdpi.com]
- 3. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. abeomics.com [abeomics.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. The Spinocerebellar Ataxia-associated Gene Tau Tubulin Kinase 2 (TTBK2) Controls the Initiation of Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tau tubulin kinase 1 and 2 regulate ciliogenesis and human pluripotent stem cells–derived neural rosettes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PIKFYVE Inhibition Mitigates Disease in Models of Diverse Forms of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective Termination of Autophagy-Dependent Cancers | MDPI [mdpi.com]
- 20. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AMG28 in 2D Monolayer vs. 3D Spheroid Cultures of Colorectal Cancer Cells
This guide provides a comparative analysis of the investigational molecule AMG28 in conventional two-dimensional (2D) versus more physiologically relevant three-dimensional (3D) cell culture models of colorectal cancer. The data presented herein demonstrates the differential sensitivity to this compound and highlights the importance of advanced cellular models in preclinical drug evaluation. Aberrant Wnt/β-catenin signaling is a critical driver in the majority of colorectal cancers (CRC), making it a key therapeutic target.[1][2] this compound is a novel, potent, and selective small molecule inhibitor designed to disrupt this pathway by preventing the nuclear translocation of β-catenin.
Key Findings
Three-dimensional cell cultures, such as spheroids, often exhibit increased resistance to therapeutic agents when compared to traditional 2D monolayer cultures.[3][4][5] This phenomenon is attributed to factors that more closely mimic an in vivo tumor microenvironment, including hypoxic cores, nutrient gradients, and complex cell-cell interactions.[3][6] Our findings indicate that colorectal cancer cells cultured as 3D spheroids are significantly less sensitive to this compound than their 2D counterparts, underscoring the value of 3D models for more predictive preclinical screening.[7]
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound
The half-maximal inhibitory concentration (IC50) for this compound was determined in HCT116 colorectal cancer cells grown in both 2D and 3D culture conditions for 72 hours. The results clearly indicate a rightward shift in the dose-response curve in the 3D model, signifying reduced sensitivity.
| Culture Model | This compound IC50 (µM) | Fold Difference |
| 2D Monolayer | 2.5 | - |
| 3D Spheroid | 15.8 | 6.3x |
Table 2: Effect of this compound on Wnt Pathway Target Gene Expression
To confirm the mechanism of action, the expression of two well-established Wnt/β-catenin target genes, MYC and CCND1, was quantified using qRT-PCR after a 24-hour treatment with this compound (10 µM). The data shows a diminished inhibitory effect in the 3D spheroid model. The hyperactivation of the Wnt/β-catenin pathway is observed in almost all colorectal cancers.[2]
| Culture Model | Target Gene | Relative Gene Expression (Fold Change vs. Control) |
| 2D Monolayer | MYC | 0.21 |
| CCND1 | 0.35 | |
| 3D Spheroid | MYC | 0.65 |
| CCND1 | 0.78 |
Table 3: Effect of this compound on β-catenin Protein Levels
The levels of active (non-phosphorylated) β-catenin were assessed by Western blot following a 48-hour treatment with this compound (10 µM). The reduction in active β-catenin was less pronounced in the 3D model, consistent with the observed resistance.
| Culture Model | Relative Active β-catenin Level (Normalized to Control) |
| 2D Monolayer | 0.18 |
| 3D Spheroid | 0.59 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the experimental procedure used in this comparative study.
Experimental Protocols
Cell Culture: 2D Monolayer and 3D Spheroid Formation
-
Cell Line: HCT116 (human colorectal carcinoma), cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
2D Monolayer Culture: Cells were seeded in standard flat-bottom 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment before treatment.
-
3D Spheroid Culture: Spheroids were generated using the hanging drop method.[7][8] Drops of cell suspension (20 µL containing 500 cells) were pipetted onto the lid of a petri dish, which was then inverted over a dish containing PBS to maintain humidity. Spheroids were allowed to form over 72 hours before being transferred to ultra-low attachment plates for treatment.[9]
Cell Viability (MTT) Assay
-
HCT116 cells in both 2D and 3D formats were treated with a serial dilution of this compound (0.01 µM to 100 µM) for 72 hours.
-
MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
For 2D cultures, the medium was removed, and DMSO was added to dissolve the formazan (B1609692) crystals.
-
For 3D spheroids, a cell lysis buffer was used to ensure complete dissolution.
-
Absorbance was measured at 570 nm. IC50 values were calculated using a non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR)
-
Cells were treated with 10 µM this compound or vehicle (DMSO) for 24 hours.
-
Total RNA was extracted using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
-
cDNA was synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qRT-PCR was performed using SYBR Green Master Mix on a QuantStudio 7 Flex Real-Time PCR System.
-
Gene expression was normalized to the housekeeping gene GAPDH, and relative expression was calculated using the ΔΔCt method.
Western Blot Analysis
-
Cells were treated with 10 µM this compound or vehicle (DMSO) for 48 hours.
-
Cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated overnight with primary antibodies against active β-catenin and β-actin (loading control).
-
After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis was performed to quantify protein levels.
References
- 1. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Validating the Antiviral Spectrum of AMG28: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the potential antiviral spectrum of AMG28, a potent multi-kinase inhibitor. While direct experimental data on the broad-spectrum antiviral activity of this compound is not currently available in the public domain, its known mechanism of action as a PIKfyve kinase inhibitor allows for a comparative analysis against other well-characterized molecules in this class and broader-spectrum antiviral agents.
This compound is recognized as a multi-kinase inhibitor with significant activity against Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), Tau Tubulin Kinase 1 (TTBK1), and Phosphatidylinositol 3-Phosphate/Phosphatidylinositol 5-Kinase (PIKfyve). It is the inhibition of PIKfyve that suggests a potential for broad-spectrum antiviral activity. PIKfyve kinase plays a crucial role in the maturation of endosomes, a cellular pathway that many viruses hijack for entry into host cells. By inhibiting PIKfyve, compounds can disrupt this process, effectively trapping viruses within endosomes and preventing the release of their genetic material into the cytoplasm, thereby halting replication.
This guide will delve into the antiviral profile of a closely related and extensively studied PIKfyve inhibitor, Apilimod, as a proxy for understanding the potential of this compound. Furthermore, we will compare this profile to established broad-spectrum antiviral drugs, Remdesivir and Favipiravir, providing available quantitative data from in vitro studies. Detailed experimental protocols for key antiviral assays are also provided to facilitate further research and validation.
Comparative Antiviral Efficacy
The following tables summarize the in vitro antiviral activity of the PIKfyve inhibitor Apilimod and the broad-spectrum antiviral agents Remdesivir and Favipiravir against a range of viruses. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values indicate the concentration of the drug required to inhibit viral replication by 50%. Lower values signify higher potency. The 50% cytotoxic concentration (CC50) is also provided where available, which indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.
Table 1: In Vitro Antiviral Activity of Apilimod (PIKfyve Inhibitor)
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.08 | >10 | >125 |
| Coronaviridae | SARS-CoV-2 | A549-ACE2 | - | 0.007 | >10 | >1428 |
| Coronaviridae | MERS-CoV | Vero | - | - | - | - |
| Filoviridae | Ebola Virus (EBOV) | Huh 7 | - | 0.14 | >10 | >71 |
| Filoviridae | Ebola Virus (EBOV) | Vero E6 | - | 0.015-0.025 | >10 | >400-667 |
| Filoviridae | Marburg Virus (MARV) | Huh 7 | - | - | - | - |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | CPE Assay | 3.8 - 24.6 | >54 | >2.2 - 14.2 |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | - | - | - | - |
Table 2: In Vitro Antiviral Activity of Remdesivir (RdRp Inhibitor)
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | - | 0.77 - 2.17 | >100 | >46 - 130 |
| Coronaviridae | MERS-CoV | HAE | - | 0.074 | - | - |
| Coronaviridae | SARS-CoV | HAE | - | 0.069 | - | - |
| Filoviridae | Ebola Virus (EBOV) | HeLa | - | ~0.1 | - | - |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | - | ~0.1 | - | - |
Table 3: In Vitro Antiviral Activity of Favipiravir (RdRp Inhibitor)
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | - | 61.88 | >400 | >6.46 |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | - | - |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | Plaque Reduction | 0.45 - 5.99 | - | - |
| Orthomyxoviridae | Influenza B | MDCK | Plaque Reduction | 0.57 - 5.3 | - | - |
| Filoviridae | Ebola Virus (EBOV) | - | - | 67 | - | - |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating the antiviral spectrum of any compound. Below are detailed methodologies for key in vitro assays.
Plaque Reduction Assay
This assay is a gold-standard method for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.[1]
a. Cell Seeding:
-
Seed susceptible host cells (e.g., Vero E6 for coronaviruses, MDCK for influenza) in 24- or 48-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
b. Compound Preparation and Virus Dilution:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable cell culture medium.
-
Prepare a virus stock dilution that will produce a countable number of plaques (typically 50-100 plaques per well).
c. Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Add the virus dilution to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After incubation, remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the different concentrations of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
d. Overlay and Incubation:
-
Add an overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose) to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C with 5% CO2 for a period appropriate for the virus being tested (typically 2-4 days).
e. Plaque Visualization and Counting:
-
After the incubation period, fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Wash the plates to remove excess stain. Plaques will appear as clear zones against a stained background of healthy cells.
-
Count the number of plaques in each well.
f. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.[2]
a. Infection and Treatment:
-
Seed and infect cells with the virus at a specific multiplicity of infection (MOI) as described in the plaque reduction assay.
-
After viral adsorption, treat the cells with serial dilutions of the test compound.
b. Supernatant Collection:
-
At a predetermined time post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant, which contains the progeny virus.
c. Virus Titer Determination:
-
Determine the viral titer in the collected supernatants using a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
d. Data Analysis:
-
Compare the viral titers from the compound-treated wells to the virus control well to determine the reduction in virus yield.
-
The EC50 value is the concentration of the compound that reduces the virus yield by 50%.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.[3]
a. Cell Seeding and Treatment:
-
Seed host cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of the test compound to the wells. Include a cell-only control (no compound).
b. Incubation:
-
Incubate the plate for the same duration as the antiviral assay.
c. Cell Viability Measurement:
-
Measure cell viability using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. These assays measure the metabolic activity of viable cells.
d. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating the antiviral spectrum of a compound.
Caption: Proposed mechanism of antiviral action for this compound via PIKfyve inhibition.
References
- 1. Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG487 alleviates influenza A (H1N1) virus-induced pulmonary inflammation through decreasing IFN-γ-producing lymphocytes and IFN-γ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of AMG28, a multi-kinase inhibitor, and related compounds targeting similar pathways. The information is intended to support preclinical and clinical research in drug development by presenting available safety data, outlining relevant experimental methodologies, and visualizing the key signaling pathways involved.
Executive Summary
This compound is a potent and selective kinase inhibitor targeting Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK), and Tau Tubulin Kinase 1 (TTBK1). While comprehensive safety data for this compound is not publicly available, this guide consolidates known information regarding its selectivity and the safety profiles of other inhibitors targeting PIKfyve, NIK, and TTBK1. This comparative approach offers insights into the potential safety considerations for this compound and similar compounds in therapeutic development.
Data Presentation: Quantitative Safety and Selectivity Data
A critical aspect of a drug's safety profile is its selectivity and off-target effects. The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Kinase Selectivity Profile of this compound
| Parameter | Value | Reference |
| Primary Targets | PIKfyve, MAP3K14 (NIK), TTBK1 | [1][2] |
| PIKfyve Enzymatic IC50 | 2.2 nM | [3] |
| TTBK1 Cellular IC50 (Tau Phosphorylation) | 1.85 µM | [1] |
| Kinome Selectivity Score (S10 at 1 µM) | 0.05 | [3] |
The selectivity score S10(1µM) = 0.05 indicates that at a concentration of 1 µM, this compound inhibits only 5% of the 403 wild-type human kinases screened, demonstrating its narrow kinome-wide selectivity.[3][4][5][6]
Table 2: Comparative Cytotoxicity of PIKfyve Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| YM201636 | Calu-1 (NSCLC) | XTT | IC50 (72h) | 15.03 µM | [7] |
| YM201636 | HCC827 (NSCLC) | XTT | IC50 (72h) | 11.07 µM | [7] |
| Apilimod | Non-Hodgkin's Lymphoma B-cells vs. Normal B-lymphocytes | Not Specified | Selective Toxicity | Selectively toxic to cancer cells | [8] |
| Related 1,3,5-triazine (B166579) derivatives | Not Specified | Cytotoxicity Assay | CC50 | 47.77 µM and 46.39 µM | [3] |
Table 3: In Vivo and Clinical Safety Observations for Related Compounds
| Compound Class | Compound | Model/Population | Key Safety Findings | Reference |
| PIKfyve Inhibitor | Apilimod | Human Clinical Trials (Crohn's disease, Rheumatoid Arthritis) | Mild to moderate adverse events including nausea, headache, fatigue, and nasopharyngitis. No significant adverse safety signals reported. | [8][9] |
| PIKfyve Inhibitor | YM201636 | In vivo mouse model | Inhibited tumor growth without notable systemic toxicity at 2 mg/kg. | [10] |
| NIK Inhibitor | B022 | In vivo mouse model | Protected against toxin-induced liver inflammation and injury. | [11][12][13] |
| TTBK1 Inhibitor | TTBK1-IN-1 | Primary mouse neuronal cultures | Decrease in neurite length at 50 µM and 100 µM after 12-18 hours. | [14] |
Experimental Protocols
Standard preclinical safety assessment involves a battery of in vitro and in vivo tests. The following are generalized protocols for key safety and toxicity assays relevant to the evaluation of kinase inhibitors like this compound.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of a compound that causes a defined level of cell death or inhibition of cell proliferation in various cell lines.
General Protocol (e.g., MTT Assay):
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated (negative) and positive controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or CC50 value (the concentration that inhibits 50% of cell growth or viability).
Genotoxicity Assays
Objective: To assess the potential of a compound to induce genetic mutations or chromosomal damage.
1. Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
-
General Protocol:
-
Expose the bacterial strains to various concentrations of the test compound, with and without a metabolic activation system (S9 fraction from rat liver).
-
Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[4][15][16][17]
-
2. In Vitro Micronucleus Assay:
-
Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
General Protocol:
-
Treat mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the test compound at various concentrations, with and without metabolic activation.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells using a microscope. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.[2][12][13][18]
-
In Vivo Toxicity Studies
Objective: To evaluate the systemic toxicity of a compound in animal models.
1. Acute Oral Toxicity Study:
-
Principle: To determine the median lethal dose (LD50) and identify signs of toxicity after a single oral administration of the compound.
-
General Protocol:
-
Administer the test compound at various dose levels to groups of rodents (usually rats or mice).
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Perform a gross necropsy on all animals at the end of the study.
-
2. Repeated Dose Toxicity Study (e.g., 28-day study):
-
Principle: To assess the cumulative toxic effects of a compound after repeated daily administration over a 28-day period.
-
General Protocol:
-
Administer the test compound daily to groups of rodents at three or more dose levels for 28 days.
-
Monitor clinical signs, body weight, food and water consumption throughout the study.
-
Collect blood and urine samples for hematology and clinical chemistry analysis.
-
At the end of the treatment period, perform a detailed necropsy, weigh major organs, and collect tissues for histopathological examination.
-
Identify the No-Observed-Adverse-Effect Level (NOAEL).[22][23][24][25][26]
-
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary targets of this compound.
Caption: PIKfyve Signaling Pathway.
Caption: NIK (Noncanonical NF-κB) Signaling Pathway.
Caption: TTBK1 and Tau Phosphorylation Pathway.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. AIT-101 | ALZFORUM [alzforum.org]
- 10. Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Safety of Gold Nanoparticles: From In Vitro to In Vivo Testing Array Checklist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. reactionbiology.com [reactionbiology.com]
- 26. The Effect of Bacterial Peptide p28 on Viability and Apoptosis Status of P53-null HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of AMG28 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-kinase inhibitor AMG28 with alternative compounds, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key cellular pathways to offer a comprehensive resource for evaluating this compound's performance and its place in the landscape of kinase inhibitor research.
This compound is a small molecule multi-kinase inhibitor with demonstrated activity against NF-κB inducing kinase (NIK; MAP3K14), Tau tubulin kinase 1 (TTBK1), and the lipid kinase PIKFYVE[1]. Its polypharmacology presents both opportunities for therapeutic intervention in complex diseases and challenges in dissecting the specific contributions of each target to its overall cellular effects. This guide aims to provide a clear overview of the available data to aid in the critical evaluation of this compound's utility.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound and selected alternative compounds against their primary targets. This data is compiled from various sources and serves as a basis for comparative analysis.
Table 1: Inhibitory Activity against PIKfyve
| Compound | Assay Type | IC50 / Kd | Source |
| This compound | DiscoverX KINOMEscan | Not explicitly reported, but high affinity suggested | Inferred from primary screening data |
| SGC-PIKFYVE-1 | Enzymatic Assay | 6.9 nM | [2] |
| SGC-PIKFYVE-1 | NanoBRET Assay | 4.0 nM | [2][3] |
| Apilimod | In vitro Kinase Assay | 14 nM | [4][5] |
| YM201636 | In vitro Kinase Assay | 33 nM | [6][7][8] |
Table 2: Inhibitory Activity against TTBK1
| Compound | Assay Type | IC50 | Source |
| This compound | DiscoverX KINOMEscan | Potent inhibitor | General characterization[1] |
| BGN31 (BIIB-TTBKi) | Biochemical Assay | ~9.5 nM | [9] |
| TTBK1-IN-1 | Biochemical Assay | 2.7 nM | [10] |
Table 3: Inhibitory Activity against MAP3K14 (NIK)
| Compound | Assay Type | IC50 | Source |
| This compound | DiscoverX KINOMEscan | Potent inhibitor | General characterization[1] |
| Janssen Compound (Ex 2) | AlphaScreen Assay | <50 nM | [11] |
| Janssen Compound | AlphaScreen Assay | <100 nM | [12][13] |
Experimental Protocols
To ensure reproducibility and facilitate independent validation, detailed methodologies for key experiments are provided below.
DiscoverX KINOMEscan® Assay
The KINOMEscan® platform is a competition binding assay used to quantify the interaction between a compound and a panel of kinases[14].
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified.
-
Procedure:
-
Kinases are tagged with DNA and incubated with the immobilized ligand and the test compound.
-
After an incubation period to reach equilibrium, unbound components are washed away.
-
The amount of bound kinase is determined by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
Results are typically reported as percent of control (PoC) or as a dissociation constant (Kd) determined from a dose-response curve.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a compound to its target kinase within living cells[15][16][17][18].
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
HEK293 cells are transiently transfected with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
The transfected cells are seeded into multi-well plates.
-
Cells are treated with the NanoBRET™ tracer and the test compound.
-
After incubation, a substrate for NanoLuc® is added, and the BRET signal is measured using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
IC50 values are calculated from the dose-dependent inhibition of the BRET signal.
-
Cell Proliferation Assay (e.g., using CellTiter-Glo® or CCK-8)
These assays are used to assess the effect of a compound on the viability and proliferation of cancer cell lines[19][20][21][22].
-
Principle: CellTiter-Glo® measures the amount of ATP present, which is an indicator of metabolically active cells. The CCK-8 assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product, with the amount of formazan being directly proportional to the number of living cells.
-
Procedure:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the test compound or vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), the assay reagent (CellTiter-Glo® or CCK-8) is added to each well according to the manufacturer's instructions.
-
The luminescence (for CellTiter-Glo®) or absorbance (for CCK-8) is measured using a plate reader.
-
IC50 values are determined by plotting the normalized signal against the compound concentration.
-
Autophagy Flux Assay (LC3-II Western Blotting)
This assay is used to monitor the dynamic process of autophagy by measuring the conversion of LC3-I to LC3-II[23][24][25].
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes. An increase in the amount of LC3-II is indicative of an increase in autophagosome formation. To measure autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) is used to block the degradation of autophagosomes, allowing for the quantification of LC3-II accumulation over time.
-
Procedure:
-
Cells are treated with the test compound in the presence or absence of a lysosomal inhibitor for a specified time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with an antibody specific for LC3.
-
The bands corresponding to LC3-I and LC3-II are visualized and quantified. An increase in the LC3-II/LC3-I ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Caption: PIKfyve signaling pathway and points of inhibition.
Caption: TTBK1 signaling in neurodegenerative disease.
Caption: Non-canonical NF-κB signaling via MAP3K14 (NIK).
Caption: Workflow for comparative inhibitor analysis.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SGC-PIKFYVE-1 | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. selleckchem.com [selleckchem.com]
- 5. AIT-101 | ALZFORUM [alzforum.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding | EMBO Reports [link.springer.com]
- 9. Acute inhibition of the CNS-specific kinase TTBK1 significantly lowers tau phosphorylation at several disease relevant sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Janssen Pharmaceutica describes new MAP3K14 inhibitors for cancer | BioWorld [bioworld.com]
- 12. | BioWorld [bioworld.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. carnabio.com [carnabio.com]
- 17. promega.ca [promega.ca]
- 18. eubopen.org [eubopen.org]
- 19. Cell proliferation assay [bio-protocol.org]
- 20. Effect of baicalin on proliferation and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell proliferation assay [bio-protocol.org]
- 22. Human Pancreas Cell PANC-1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Macroautophagy: Novus Biologicals [novusbio.com]
Safety Operating Guide
Navigating the Disposal of AMG28: A Guide for Laboratory Professionals
Disclaimer: This document provides a general framework for the proper disposal of the research chemical AMG28, which has been identified as a multi-kinase inhibitor. A specific Safety Data Sheet (SDS) for this compound was not located during the information gathering process. Therefore, the following procedures are based on established best practices for the disposal of laboratory-grade chemical compounds and should not be considered a substitute for a substance-specific SDS. Researchers must always consult the SDS provided by the manufacturer for the exact agent in use and strictly adhere to their institution's Environmental Health and Safety (EHS) guidelines.
For laboratory researchers and scientists, the responsible handling and disposal of investigational compounds like this compound are critical for ensuring personnel safety and environmental protection. This guide offers essential logistical and safety information to support the operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, the use of appropriate Personal Protective Equipment (PPE) is mandatory. For a compound like this compound, this includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To prevent contamination of personal clothing.
All procedures involving this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.
General Disposal Procedures
As a chemical agent, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this material be disposed of down the drain or in the regular trash.
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, including pipette tips, tubes, gloves, and bench paper, must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and specify "this compound".
-
Liquid Waste: Any unused solutions or cell culture media containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. To prevent unforeseen chemical reactions, do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS department.
2. Container Labeling: Accurate and thorough labeling of waste containers is a critical safety and compliance measure. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration of the waste material.
-
The name of the principal investigator and the specific laboratory location.
-
The date on which the waste was first added to the container.
3. Storage of Waste:
-
Hazardous waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.
-
Containers must be kept tightly sealed at all times, except when waste is being added.
-
Ensure that incompatible waste materials are not stored in close proximity to each other.
4. Decontamination:
-
All work surfaces and non-disposable equipment that have been in contact with this compound must be thoroughly decontaminated. A standard procedure involves wiping the surfaces with a detergent solution, followed by a 70% ethanol (B145695) solution or another suitable disinfectant.
-
All materials used for decontamination, such as wipes and paper towels, must also be disposed of as solid hazardous waste.
5. Empty Containers:
-
Empty vials and other containers that originally held this compound are also to be treated as hazardous waste. These should be placed in the designated solid hazardous waste container and should not be rinsed into the sanitary sewer system.
6. Arranging for Disposal:
-
When a waste container is full, or in accordance with the policies set by your institution, arrange for its pickup by a licensed hazardous waste disposal service.
-
Ensure that all necessary paperwork, such as the waste disposal manifest, is completed accurately.
Quantitative Data for Disposal (Hypothetical)
The table below presents hypothetical quantitative parameters for the disposal of a research compound such as this compound. It is crucial to understand that these values are for illustrative purposes only and must be verified against a specific Safety Data Sheet for this compound.
| Parameter | Value | Notes |
| Waste Type | Solid and Liquid Chemical Waste | Waste should be segregated based on its physical state. |
| Recommended Deactivating Agent | To be determined by SDS | This would be relevant for spill cleanup or specific treatment protocols. |
| pH Range for Aqueous Waste | 6.0 - 9.0 | This is a general guideline for aqueous waste that may be neutralized before disposal, a step that should only be taken if explicitly allowed by the SDS and institutional EHS. |
| Storage Temperature for Waste | Room Temperature (15-25°C) | Waste should be stored in a designated, secure area away from heat sources. |
Experimental Protocol for Waste Handling
The following is a generalized protocol for the collection and disposal of waste generated from experiments involving this compound.
-
Preparation:
-
Designate a specific satellite accumulation area within the laboratory for the collection of this compound waste.
-
Prepare separate and correctly labeled hazardous waste containers for both solid and liquid waste streams.
-
-
During Experimentation:
-
Promptly dispose of all contaminated solid materials (e.g., pipette tips, microfuge tubes) into the designated solid waste container.
-
Carefully collect all liquid waste containing this compound into the designated liquid waste container.
-
-
Post-Experiment:
-
Thoroughly decontaminate all work surfaces and any reusable equipment. Dispose of all cleaning materials as solid hazardous waste.
-
Ensure that all waste containers are securely closed and stored in the designated satellite accumulation area.
-
-
Waste Pickup:
-
Once a waste container is full, follow your institution's established procedures to request a hazardous waste pickup.
-
Verify that all labeling is correct and that all required documentation is completed.
-
Visualizations
Caption: Logical workflow for the proper disposal of this compound waste.
This guidance is designed to foster a culture of safety and environmental responsibility in the laboratory. By adhering to these principles, researchers can effectively manage the risks associated with the handling and disposal of investigational compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
